Chlorzoxazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFWDZFKRBELIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022813 | |
| Record name | Chlorzoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4), 2.96e+00 g/L | |
| Record name | SID8139927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Chlorzoxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95-25-0 | |
| Record name | Chlorzoxazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorzoxazone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorzoxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorzoxazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlorzoxazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzoxazolone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorzoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorzoxazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORZOXAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0DE420U8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-191.5, 191.5 °C | |
| Record name | Chlorzoxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Chlorzoxazone on Polysynaptic Reflexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorzoxazone is a centrally acting skeletal muscle relaxant utilized for the alleviation of discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit polysynaptic reflex arcs at the level of the spinal cord and subcortical areas of the brain.[1] This guide provides a detailed examination of the molecular mechanisms underlying this compound's action on these complex neural circuits. Through a synthesis of preclinical data, this document outlines the key signaling pathways involved, presents quantitative data on its effects, and details the experimental protocols used to elucidate its mechanism of action. The primary focus is on its modulatory effects on ion channels, particularly calcium-activated potassium channels, and its purported influence on GABAergic neurotransmission within the spinal cord.
Introduction
Skeletal muscle spasms are involuntary contractions of a muscle or group of muscles, often resulting from injury or inflammation. These spasms are mediated by reflex arcs within the central nervous system. Polysynaptic reflexes, which involve one or more interneurons interposed between the sensory and motor neurons, are crucial in generating and maintaining these spasms. This compound's clinical utility lies in its capacity to depress these polysynaptic pathways, leading to muscle relaxation and pain relief.[1] While the precise mechanism has been a subject of ongoing investigation, a growing body of evidence points towards a multi-faceted action involving the modulation of neuronal excitability at the spinal level.
Core Mechanism of Action: Inhibition of Polysynaptic Reflexes
This compound exerts its muscle relaxant effects not by acting directly on the skeletal muscle but by depressing nerve transmission within the central nervous system. The primary site of action is the spinal cord, where it selectively inhibits polysynaptic reflexes over monosynaptic reflexes. This selectivity is crucial for its therapeutic effect, as it can reduce pathological muscle hyperactivity without significantly compromising normal muscle tone and reflex activity.
Modulation of Neuronal Excitability
The inhibition of polysynaptic reflexes is achieved through the modulation of neuronal excitability within the spinal cord. This is primarily accomplished through its effects on specific ion channels that play a critical role in setting the resting membrane potential and shaping the action potential of neurons.
Signaling Pathways
A significant component of this compound's mechanism of action involves the activation of calcium-activated potassium channels, specifically the large-conductance (BK) and small-conductance (SK) channels.
-
BK Channels: Activation of BK channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability. Studies have shown that this compound can rescue impaired BK channel currents.[2]
-
SK Channels: Similar to BK channels, this compound also activates SK channels.[3][4] This action contributes to the overall reduction in neuronal firing rates by enhancing the afterhyperpolarization that follows an action potential, making it more difficult for the neuron to fire again immediately.[3] The modulation of SK channels in the brain is thought to be a key part of its clinical effects.[5]
While less definitively established through direct experimental evidence on spinal polysynaptic reflexes, it is hypothesized that this compound may also potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron. By enhancing GABAergic transmission, this compound would further contribute to the depression of neuronal activity within the polysynaptic reflex pathway.
Quantitative Data
The muscle relaxant effect of this compound has been quantified in animal models using the crossed extensor reflex (CER) method. The CER is a polysynaptic reflex that provides a sensitive measure of the activity of centrally acting muscle relaxants.
| Dose (mg/kg, p.o. in rats) | Effect on Crossed Extensor Reflex (CER) | Reference |
| 25 | Dose-dependent depression | [6] |
| 50 | Dose-dependent depression | [6] |
| 75 | Dose-dependent depression | [6] |
| ED50 | More sensitive than rotarod method | [7] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of in vivo and in vitro experimental techniques.
In Vivo Measurement of Polysynaptic Reflexes (Crossed Extensor Reflex)
This protocol is adapted from studies evaluating the pharmacodynamics of centrally acting muscle relaxants in rats.[6][7]
Objective: To quantify the inhibitory effect of this compound on a polysynaptic spinal reflex.
Animal Model: Male Sprague-Dawley rats.
Anesthesia: Anesthesia is induced with an appropriate agent (e.g., α-chloralose, 80-110 mg/kg i.p.) to maintain a stable level of anesthesia without significantly depressing spinal reflexes.[6]
Surgical Procedure:
-
The animal is placed in a stereotaxic frame.
-
A laminectomy is performed to expose the lumbar spinal cord.
-
The dura mater is carefully opened to allow access to the spinal roots.
-
The hindlimbs are immobilized.
Stimulation and Recording:
-
The central end of a cut peripheral nerve (e.g., the tibial nerve) in one hindlimb is stimulated with electrodes.
-
The resulting contraction of the contralateral extensor muscle (e.g., quadriceps femoris) is measured using a force transducer.
-
The intensity of the isometric contraction of the muscle is recorded.
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 25, 50, 75 mg/kg).[6]
Data Analysis: The percentage of depression of the CER is calculated at different time points after drug administration to determine the dose-response relationship and time course of action.
In Vitro Patch-Clamp Electrophysiology of Spinal Cord Neurons
This protocol provides a general framework for studying the direct effects of this compound on the electrophysiological properties of spinal cord neurons.
Objective: To investigate the effects of this compound on ion channel currents and neuronal excitability in identified spinal neurons.
Preparation:
-
Acute spinal cord slices are prepared from young adult rats.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
Recording:
-
Whole-cell patch-clamp recordings are made from visually identified neurons in the dorsal or ventral horn of the spinal cord slice.
-
Neurons can be identified based on their location, morphology, and electrophysiological properties.
Experimental Paradigms:
-
Current-clamp recordings: To assess the effects of this compound on resting membrane potential, input resistance, and action potential firing properties.
-
Voltage-clamp recordings: To isolate and study the effects of this compound on specific ion currents, such as voltage-gated calcium currents or potassium currents (e.g., BK and SK channels).
-
Synaptic recordings: To investigate the effect of this compound on spontaneous or evoked inhibitory postsynaptic currents (IPSCs) to test the hypothesis of GABAergic modulation.
Drug Application: this compound is applied to the bath solution at known concentrations.
Data Analysis: Changes in membrane properties, action potential characteristics, and ion current amplitudes and kinetics are measured and compared before and after drug application.
Conclusion
The primary mechanism of action of this compound in inhibiting polysynaptic reflexes is through its effects on the excitability of spinal cord neurons. Compelling evidence indicates that this compound activates calcium-activated potassium channels (BK and SK), leading to neuronal hyperpolarization and a subsequent reduction in the firing rate of interneurons and motor neurons within the polysynaptic reflex arc. While a modulatory role on GABAergic transmission is also proposed, further direct evidence from spinal reflex preparations is needed to fully substantiate this aspect of its mechanism. The experimental protocols detailed in this guide provide a robust framework for future research aimed at further dissecting the intricate molecular interactions of this compound within the spinal cord. A comprehensive understanding of these mechanisms is paramount for the development of more targeted and efficacious muscle relaxants.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Therapeutic efficacy of the BKCa channel opener this compound in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an SK-type potassium channel activator used in humans, reduces excessive alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of alpha-chloralose on muscle relaxant effect of this compound in rats and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of chlorzoxazone in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Chlorzoxazone
Introduction
This compound is a centrally acting skeletal muscle relaxant utilized for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] It functions as an adjunct to rest and physical therapy to alleviate muscle spasms and associated pain, thereby improving mobility.[1][3] While its use has been established for decades, a thorough understanding of its in vivo behavior is critical for researchers, scientists, and drug development professionals to optimize its therapeutic use and mitigate potential risks. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Pharmacodynamics: The Mechanism of Action
The primary pharmacodynamic effect of this compound is the relaxation of skeletal muscle. This effect is not exerted directly on the muscle fibers but originates from its action within the central nervous system (CNS).
2.1 Core Mechanism this compound's principal mechanism involves the inhibition of multisynaptic reflex arcs, primarily at the level of the spinal cord and subcortical areas of the brain.[1][3][4][5][6] By depressing these neuronal pathways, which are responsible for generating and maintaining muscle spasms, the drug leads to a reduction in skeletal muscle hyperactivity and relief from associated pain.[3][4]
While the precise molecular targets are not fully elucidated, evidence suggests potential modulation of several systems:
-
GABAergic System: It is thought that this compound may facilitate the action of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS.[3][6][7] By enhancing GABAergic activity, it can decrease neuronal excitability that contributes to muscle spasms.
-
Voltage-Gated Calcium Channels: Some research suggests an effect on voltage-gated calcium channels, which would influence neurotransmitter release and neuronal signaling.[7]
The culmination of these actions is a general CNS depressant effect, which contributes to its therapeutic efficacy as well as its common side effects, such as drowsiness and dizziness.[1][3]
Caption: Proposed mechanism of action for this compound in the CNS.
Pharmacokinetics: ADME Profile
This compound exhibits rapid absorption and elimination, with its disposition being heavily influenced by hepatic metabolism.
3.1 Absorption Following oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract.[1][3][4] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours.[1][4] The onset of its muscle relaxant effect usually occurs within one hour, with a duration of action lasting 3 to 6 hours.[4][6]
3.2 Distribution Specific details on the distribution of this compound, such as its volume of distribution (Vd) and tissue penetration, are not extensively documented in readily available literature. It is not known whether the drug crosses the placenta or is distributed into breast milk.[1]
3.3 Metabolism Metabolism is the primary route of elimination for this compound and occurs rapidly in the liver.[1][4]
-
Primary Pathway (Hydroxylation): The main metabolic transformation is the 6-hydroxylation of this compound to form its principal, inactive metabolite, 6-hydroxythis compound (B195315).[1][8] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1 .[3][8][9] Because of this specificity, this compound is frequently used as an in vivo probe to assess CYP2E1 activity.[8][10][11][12]
-
Secondary Pathways: While CYP2E1 is dominant, other enzymes contribute to its metabolism. CYP1A2 has also been shown to mediate the 6-hydroxylation of this compound.[9] More recent studies suggest that CYP3A enzymes can metabolically activate this compound to a reactive oxirane intermediate, which may be linked to its rare but serious hepatotoxicity.[13]
-
Conjugation (Glucuronidation): The 6-hydroxythis compound metabolite is subsequently conjugated with glucuronic acid to form a glucuronide conjugate (CHZ-O-Glc), which is the main form excreted.[1][14][15] This process is catalyzed by UGT enzymes, specifically UGT1A1, 1A6, and 1A9.[16] A novel metabolite, CHZ-N-glucuronide (CHZ-N-Glc), formed directly from the parent drug by UGT1A9, has also been identified.[16]
Caption: Metabolic pathways of this compound in the liver.
3.4 Excretion this compound is eliminated from the body principally via the kidneys.[3] The vast majority is excreted in the urine as the glucuronide conjugate of its 6-hydroxy metabolite.[1][14][15] Less than 1% of the administered dose is excreted as unchanged drug.[1][4]
3.5 Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound can vary between populations and study conditions.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers
| Parameter | Value (Mean ± SD) | Study Population & Dose | Reference |
|---|---|---|---|
| Tmax (h) | 2.00 ± 0.82 | 10 Thai Volunteers (400 mg oral) | [8][17] |
| 1 - 2 | General Population | [1][4] | |
| Cmax (µg/mL) | 7.15 ± 2.09 | 10 Thai Volunteers (400 mg oral) | [8][17] |
| AUC₀-∞ (µg·h/mL) | 27.52 ± 8.05 | 10 Thai Volunteers (400 mg oral) | [8][17] |
| t½ (h) | 1.49 ± 0.32 | 10 Thai Volunteers (400 mg oral) | [8] |
| 1.12 ± 0.48 | 23 Male Subjects (750 mg oral) | [15] | |
| ~1 | General Population | [4] | |
| Oral Clearance (L/h) | 15.77 ± 4.81 | 10 Thai Volunteers (400 mg oral) | [8] |
| Plasma Clearance (mL/min) | 148.0 ± 39.9 | 23 Male Subjects (750 mg oral) | [15] |
| Vd (L) | 33.13 ± 9.75 | 10 Thai Volunteers (400 mg oral) |[8] |
Table 2: Pharmacokinetic Parameters of 6-Hydroxythis compound in Healthy Human Volunteers
| Parameter | Value (Mean ± SD) | Study Population & Dose | Reference |
|---|---|---|---|
| Tmax (h) | 3.05 ± 1.17 | 10 Thai Volunteers (400 mg this compound oral) | [8][17] |
| Cmax (µg/mL) | 1.77 ± 0.50 | 10 Thai Volunteers (400 mg this compound oral) | [8][17] |
| AUC₀-∞ (µg·h/mL) | 8.50 ± 2.78 | 10 Thai Volunteers (400 mg this compound oral) | [8][17] |
| t½ (h) | 1.95 ± 0.73 | 10 Thai Volunteers (400 mg this compound oral) |[8] |
Table 3: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | ODT Formulation (50 mg) | Myofen® Capsules (250 mg) | Reference |
|---|---|---|---|
| Tmax (h) | 0.33 ± 0.129 | 1.083 ± 0.343 | [18] |
| Cmax (µg/mL) | 4.169 ± 1.302 | 11.043 ± 0.872 | [18] |
| AUC₀-∞ (µg·h/mL) | 4.734 ± 0.837 | 16.793 ± 3.534 |[18] |
PK/PD Relationship
The therapeutic and adverse effects of this compound are directly linked to its pharmacokinetic profile.
Caption: Logical flow illustrating the PK/PD relationship of this compound.
The rapid absorption and achievement of peak plasma concentration within 1-2 hours correlate well with the typical onset of action within an hour.[1][4] The short elimination half-life of approximately 1-1.5 hours dictates the 3-6 hour duration of effect and necessitates a dosing regimen of 3-4 times daily to maintain therapeutic concentrations.[1][4][8][15]
Crucially, the high dependence on CYP2E1 for clearance means that any factor altering this enzyme's activity can significantly impact this compound's PK and, consequently, its PD.
-
Induction of CYP2E1 (e.g., by chronic ethanol (B145695) consumption) can increase the clearance of this compound, potentially reducing its efficacy at standard doses.[19][20]
-
Inhibition of CYP2E1 (e.g., by drugs like diallyl sulfide (B99878) or quercetin) can decrease clearance, leading to higher plasma concentrations and an increased risk of adverse effects.[19][21]
-
Liver disease can impair metabolic capacity, also increasing exposure and the risk of toxicity.[22]
Experimental Protocols
Detailed and standardized protocols are essential for accurately characterizing the in vivo properties of this compound.
5.1 Protocol: Human Pharmacokinetic and CYP2E1 Phenotyping Study This protocol is based on methodologies described in studies with healthy volunteers.[8][10][17][23]
-
Subject Selection: Healthy adult volunteers with no history of liver or kidney disease. Subjects should abstain from alcohol and other medications known to interact with CYP2E1 for a specified period before the study.
-
Dosing: After an overnight fast, a single oral dose of this compound (e.g., 400 mg or 500 mg) is administered with water.[8][10]
-
Blood Sampling: Serial venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, and 8 hours).[8]
-
Sample Processing: Plasma is immediately separated by centrifugation and stored at -20°C or below until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolite, 6-hydroxythis compound, are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][10][24]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis. The metabolic ratio (6-hydroxythis compound / this compound) at a specific time point (e.g., 2 hours) can be calculated to serve as an index of in vivo CYP2E1 activity.[23]
Caption: Experimental workflow for a human pharmacokinetic study of this compound.
5.2 Protocol: Animal Pharmacodynamic Assessment (Rotarod Test) This protocol is based on methods used to evaluate muscle relaxant effects in rodents.[25]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acclimatization & Training: Animals are trained for several days to remain on a rotating rod (rotarod) at a set speed (e.g., 10-15 rpm). The baseline latency to fall is recorded.
-
Dosing: Animals are administered this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Testing: At various time points after dosing (e.g., 10, 30, 60, 120 minutes), the animals are placed back on the rotarod, and the time they are able to remain on the rod is measured. A cutoff time (e.g., 180 seconds) is typically used.
-
Endpoint Measurement: The pharmacodynamic effect is quantified as the percentage change in the time spent on the rod compared to the baseline measurement. The dose required to produce a 50% effect (ED50) can be calculated to assess potency.[25]
Conclusion
This compound possesses a well-defined in vivo profile characterized by rapid absorption, extensive hepatic metabolism primarily via CYP2E1, and quick elimination. Its pharmacodynamic effect as a centrally acting muscle relaxant is a direct consequence of its pharmacokinetic properties, with a fast onset and short duration of action that aligns with its plasma concentration-time curve. The heavy reliance on CYP2E1 for its clearance makes this compound an excellent probe for studying the activity of this key enzyme, but also renders it susceptible to significant pharmacokinetic variability due to genetic factors, disease states, and drug interactions. For professionals in drug development and research, a comprehensive grasp of these PK/PD relationships is paramount for predicting drug behavior, designing informative clinical trials, and ensuring the safe and effective use of this compound and other CYP2E1 substrates.
References
- 1. drugs.com [drugs.com]
- 2. This compound (Paraflex, Parafon Forte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A study on the pharmacokinetics of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary excretion of 6-hydroxythis compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound pharmacokinetics as a marker of hepatic cytochrome P4502E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. In vitro and in vivo metabolic activation and hepatotoxicity of this compound mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of this compound glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of this compound and 6-hydroxythis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. The effect of quercetin on the pharmacokinetics of this compound, a CYP2E1 substrate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Disease Interactions - Drugs.com [drugs.com]
- 23. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolism of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the muscle relaxant chlorzoxazone to its primary metabolite, 6-hydroxythis compound (B195315). This biotransformation is a critical determinant of the drug's pharmacokinetic profile and is widely utilized as an in vivo and in vitro probe for assessing the activity of the cytochrome P450 2E1 (CYP2E1) enzyme. This document details the enzymatic pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core processes.
Introduction to this compound Metabolism
This compound (CHZ) is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1][2] Its elimination from the body is primarily dependent on hepatic metabolism. The major metabolic pathway is the hydroxylation of this compound at the 6th position of the benzene (B151609) ring, forming 6-hydroxythis compound (OH-CHZ).[3][4][5] This metabolite is subsequently conjugated, primarily with glucuronic acid, to form a glucuronide which is then excreted in the urine.[1][6] Up to 90% of a this compound dose is oxidized to 6-hydroxythis compound, highlighting the significance of this pathway.[4]
The 6-hydroxylation of this compound is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[4][7][8][9][10] This specificity has led to the widespread use of this compound as a probe drug to phenotype CYP2E1 activity in both clinical and research settings.[1][4][8][9][11] However, it is important to note that other CYP isoforms, such as CYP1A1, CYP1A2, and to a minor extent CYP3A4, can also contribute to this metabolic reaction, particularly at lower substrate concentrations.[3][5][12][13]
Enzymatic Pathways and Kinetics
The conversion of this compound to 6-hydroxythis compound is a Phase I metabolic reaction. While CYP2E1 is the principal enzyme, the involvement of other CYPs introduces complexity to the kinetic profile. The subsequent conjugation of 6-hydroxythis compound with glucuronic acid is a Phase II reaction mediated by UDP-glucuronosyltransferases (UGTs).
Caption: In vitro this compound metabolism workflow.
Materials:
-
Human liver microsomes
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (e.g., 5-fluorobenzoxazolone) [14]* Acetonitrile (B52724) or methanol (B129727) (cold)
-
Water bath or incubator at 37°C
-
Microcentrifuge
Procedure:
-
Thaw human liver microsomes on ice.
-
Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer and human liver microsomes (e.g., 0.1-0.5 mg/mL protein).
-
Add varying concentrations of this compound to the incubation mixtures.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the formation of 6-hydroxythis compound by HPLC-UV or LC-MS/MS.
In Vivo this compound Phenotyping in Humans
This protocol describes a common procedure for assessing CYP2E1 activity in human subjects.
Materials:
-
This compound tablets (e.g., 250 mg or 500 mg)
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Equipment for plasma separation and storage (-20°C or -80°C)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Subjects should fast overnight before the study.
-
Administer a single oral dose of this compound (e.g., 250 mg, 500 mg, or a weight-adjusted dose of 10 mg/kg). [4][15]3. Collect blood samples at specified time points. A single blood sample at 2 hours post-dose is often sufficient for determining the metabolic ratio. [4][9][12][16]4. Separate plasma from the blood samples by centrifugation.
-
Store plasma samples at -20°C or -80°C until analysis.
-
For analysis, plasma samples may require protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction.
-
Quantify the concentrations of this compound and 6-hydroxythis compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the metabolic ratio of 6-hydroxythis compound to this compound.
Analytical Methods
Accurate quantification of this compound and 6-hydroxythis compound is crucial for metabolic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used and robust method.
HPLC-UV Method for Plasma Samples
Sample Preparation:
-
To a plasma sample (e.g., 200 µL), add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. [14][17]3. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection onto the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Alltima C18). [14]* Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.5% acetic acid or 0.05% phosphoric acid). [14][18]* Detection: UV detection at a wavelength of 283 nm or 287 nm. [14][17][18]* Linearity: The method should be linear over a clinically relevant concentration range (e.g., 0.5-20 µg/mL). [14][19]
Factors Influencing this compound Metabolism
Several factors can influence the rate of this compound metabolism, primarily by affecting the expression or activity of CYP2E1.
-
Ethanol (B145695) Consumption: Chronic ethanol consumption is a well-known inducer of CYP2E1, leading to increased this compound metabolism. [1][11]* Genetic Polymorphisms: While some studies have investigated the impact of CYP2E1 genetic polymorphisms on this compound metabolism, the effects have not been consistently significant. [8]* Disease States: Liver diseases can impair metabolic function, while conditions like obesity and diabetes may alter CYP2E1 activity. [12][20][21]* Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2E1 can affect this compound clearance. For instance, diethyldithiocarbamate (B1195824) is a specific inhibitor of CYP2E1. [3][12]* Dose: The metabolism of this compound can be dose-dependent, with evidence of saturation at higher doses. [4][22]* Smoking: Cigarette smoking has been shown to accelerate the metabolism of this compound, likely through the induction of CYP2E1. [23]
Conclusion
The metabolic conversion of this compound to 6-hydroxythis compound is a well-characterized pathway predominantly mediated by CYP2E1. This has established this compound as a valuable tool for phenotyping this important drug-metabolizing enzyme. A thorough understanding of the kinetics, influencing factors, and appropriate experimental and analytical methodologies, as outlined in this guide, is essential for researchers and drug development professionals working with this compound or investigating CYP2E1-mediated drug metabolism. The provided quantitative data and protocols serve as a practical resource for designing and interpreting studies in this area.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study on the pharmacokinetics of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interindividual variability of this compound 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Direct injection analysis of this compound and its major metabolite 6-hydroxythis compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic parameters of this compound and its main metabolite, 6-hydroxythis compound, after intravenous and oral administration of this compound to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of this compound in rats with diabetes: Induction of CYP2E1 on 6-hydroxythis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of cigarette smoking and carbon monoxide on this compound and caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Effects of Chlorzoxazone on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the cellular mechanisms by which chlorzoxazone, a centrally acting muscle relaxant, modulates intracellular calcium ([Ca2+]i) signaling. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of this compound's multifaceted effects on calcium homeostasis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of this compound-Induced Calcium Modulation
This compound exerts a complex influence on intracellular calcium levels, primarily through a dual mechanism involving the release of calcium from intracellular stores and the modulation of plasma membrane ion channels.
Endoplasmic Reticulum Calcium Release
This compound induces a concentration-dependent increase in cytosolic calcium by triggering the release of calcium from the endoplasmic reticulum (ER).[1] Notably, this release mechanism is independent of the canonical phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) signaling pathway.[1] While the precise molecular target on the ER remains to be fully elucidated, studies involving the SERCA pump inhibitor thapsigargin (B1683126) suggest that this compound's action is linked to the depletion of ER calcium stores.[1][2]
Modulation of Plasma Membrane Ion Channels
In addition to its effects on intracellular stores, this compound directly modulates the activity of several key ion channels located in the plasma membrane.
-
Activation of Calcium-Activated Potassium Channels: this compound is a potent activator of both large-conductance (BKCa) and small-conductance (SK) calcium-activated potassium channels.[3][4][5][6] This activation is not a secondary effect of increased global intracellular calcium but rather a direct interaction with the channels themselves, leading to a leftward shift in their activation curve.[3][4][7]
-
Inhibition of L-type Calcium Channels: Conversely, this compound has been shown to suppress voltage-dependent L-type calcium currents, thereby reducing calcium influx through this pathway.[3][7]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores by this compound can subsequently trigger store-operated calcium entry (SOCE), a mechanism for replenishing intracellular calcium. This process appears to be sensitive to modulation by protein kinase C (PKC).[1][2]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on intracellular calcium signaling and related ion channel activities.
| Parameter | Cell Type | Concentration of this compound | Observed Effect | Reference |
| Intracellular Ca2+ Rise | OC2 human oral cancer cells | 250-1000 µM | Concentration-dependent increase in [Ca2+]i. | [1] |
| BKCa Channel Activation (EC50) | Pituitary GH3 cells | 30 µM | Half-maximal effective concentration for increasing Ca2+-activated K+ current (IK(Ca)). | [3] |
| BKCa Channel Activation (EC50) | Neuroblastoma IMR-32 cells | 18 µM | Half-maximal effective concentration for increasing BKCa channel activity. | [4] |
| L-type Ca2+ Current Suppression | Pituitary GH3 cells | 30 µM | Suppression of voltage-dependent L-type Ca2+ current. | [3] |
| Inhibition of this compound-Evoked [Ca2+]i Rise by Thapsigargin | OC2 human oral cancer cells | Not specified | Pre-treatment with thapsigargin inhibited this compound-evoked [Ca2+]i rises by 88% in Ca2+-free medium. | [1] |
| Inhibition of Thapsigargin-Evoked [Ca2+]i Rise by this compound | OC2 human oral cancer cells | Not specified | Pre-treatment with this compound suppressed thapsigargin-evoked [Ca2+]i rises by 75% in Ca2+-free medium. | [1] |
| Inhibition of this compound-Induced Ca2+ Entry by SOCE Inhibitors | OC2 human oral cancer cells | Not specified | Inhibited by 20% by inhibitors of store-operated Ca2+ channels. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for measuring its effects on intracellular calcium.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on intracellular calcium signaling.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol is adapted from methodologies used in studies investigating this compound's effects on [Ca2+]i.[1][8][9][10][11][12]
Materials:
-
Fura-2 acetoxymethyl ester (Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES-buffered saline (HBS) or other suitable physiological saline
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Ionomycin (B1663694) and EGTA for calibration
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection around 510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture to the desired confluency.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 solution to the Fura-2 AM stock before diluting in HBS.
-
If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS (with probenecid if used previously) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip onto the microscope stage or place the microplate in the reader.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at approximately 510 nm.
-
Introduce this compound at the desired concentration and continue recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The ratio values can be used to determine the intracellular calcium concentration using the Grynkiewicz equation, following calibration with ionomycin (to determine Rmax) and EGTA (to determine Rmin).
-
Patch-Clamp Electrophysiology for Ion Channel Activity
This protocol provides a general framework for studying the effects of this compound on ion channels like BKCa and L-type Ca2+ channels, based on standard electrophysiological techniques.[3][7][13][14][15][16]
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., for K+ currents: 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound stock solution
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Cell Preparation:
-
Plate cells at a low density in a petri dish suitable for patch-clamping.
-
-
Whole-Cell Recording:
-
Mount the dish on the microscope stage and perfuse with the extracellular solution.
-
Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode:
-
To study voltage-gated channels, hold the cell at a specific membrane potential (e.g., -70 mV) and apply voltage steps or ramps to elicit channel opening.
-
Record the resulting currents in the absence (baseline) and presence of this compound applied to the bath solution.
-
-
Current-Clamp Mode:
-
To study the effect on membrane potential and firing rate, record the cell's membrane potential and apply current injections to evoke action potentials before and after this compound application.
-
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence in the presence of this compound.
-
Construct current-voltage (I-V) relationships and dose-response curves to quantify the effects of the compound.
-
Conclusion
This compound's impact on intracellular calcium signaling is multifaceted, involving both the release of calcium from the endoplasmic reticulum via a PLC/IP3-independent mechanism and the direct modulation of multiple plasma membrane ion channels. This dual action underscores the complexity of its pharmacological profile and highlights the need for careful consideration of its effects on calcium homeostasis in both research and clinical contexts. The experimental protocols and data presented in this guide offer a robust framework for further investigation into the nuanced cellular effects of this compound and other pharmacologically active compounds.
References
- 1. Action of this compound on Ca2+movement and viability in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulatory effects of this compound, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Patch-clamp study of the calcium-dependent chloride current in AtT-20 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientifica.uk.com [scientifica.uk.com]
An In-depth Technical Guide to the Identification of Chlorzoxazone Related Compounds and Impurities
Introduction
This compound is a centrally acting muscle relaxant used to alleviate pain and discomfort arising from acute musculoskeletal conditions.[1][2] It functions primarily at the spinal cord and subcortical levels of the brain, where it inhibits polysynaptic reflexes responsible for muscle spasms.[2][3] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies such as the ICH, USFDA, and others mandate stringent purity requirements and the identification of impurities in both the API and finished pharmaceutical products.[4] Impurity profiling involves the detection, identification, and quantification of various related substances, including synthetic precursors, by-products, degradation products, and metabolites.[5] This guide provides a comprehensive overview of known this compound-related compounds and the analytical methodologies for their identification and quantification.
Known Related Compounds and Impurities
The impurities associated with this compound can originate from the manufacturing process, degradation of the drug substance, or metabolism in the body. Pharmaceutical-grade this compound typically requires an assay of greater than 98.0% purity.[6] Individual specified impurities are often limited to not more than 0.10%, with total related compounds generally capped between 0.50% and 1.00%.[6]
Key identified impurities and related compounds are summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound | 95-25-0 | C₇H₄ClNO₂ | 169.57 | API |
| 2-Amino-4-chlorophenol (B47367) | 95-85-2 | C₆H₆ClNO | 143.57 | Process Impurity / Degradant[1][6][7][8] |
| 6-Hydroxy this compound | 1750-45-4 | C₇H₄ClNO₃ | 185.56 | Metabolite[6][9][10] |
| This compound Dimer Impurity | N/A | C₁₅H₈Cl₂N₂O₄ | 351.14 | Process Impurity[1][6][11] |
| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | Process Impurity[6] |
| 2-Benzoxazolinone | N/A | C₇H₅NO₂ | 135.12 | Impurity[12] |
| 7-Amino-5-chloro-2-benzoxazolinone | N/A | N/A | N/A | Impurity[12] |
| 2-Amino-5-chlorophenol | N/A | N/A | N/A | Impurity[12] |
| 5-Bromo-2-benzoxazolinone | N/A | N/A | N/A | Impurity[12] |
| 7,7'-Chlorzoxazone Dimer | N/A | N/A | N/A | Impurity[12] |
| N-Nitroso this compound | N/A | C₇H₃ClN₂O₃ | 198.56 | Potential Impurity[9] |
Experimental Protocols
A variety of analytical techniques are employed for the separation and quantification of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly cited methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for impurity profiling due to its high resolution and sensitivity.
-
Method 1: Impurity Profiling in Combination with Paracetamol and Ibuprofen (B1674241) [5][13][14]
-
Method 2: Determination of 2-Amino-4-chlorophenol Degradant [15][16]
-
Stationary Phase: ZORBAX Eclipse Plus C8 column (250 mm × 4.6 mm i.d., 5 µm particle size).[16]
-
Mobile Phase: A mixture of methanol–water–phosphoric acid (75:25:0.05, by volume) in isocratic mode.[15][16]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: Photodiode Array (PDA) detector at 230 nm.[15][16]
-
Retention Times: 2-amino-4-chlorophenol (ACP) at 3.17 min, this compound (CHZ) at 4.26 min.[15][16]
-
-
Method 3: Stability-Indicating Method with Paracetamol
-
Stationary Phase: Not specified, but a reverse-phase (RP-HPLC) method.
-
Mobile Phase: Acetonitrile: Methanol: Water (20:10:70, v/v/v).
-
Flow Rate: 0.7 ml/min.
-
Detection: UV at 270 nm.
-
Retention Times: Paracetamol at 2.822 min, this compound at 5.377 min.
-
Thin-Layer Chromatography (TLC) - Densitometry
TLC is a valuable tool for the separation and semi-quantitative or quantitative analysis of impurities.
-
Method 1: USP Chromatographic Purity Test [17]
-
Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica (B1680970) gel mixture.[17]
-
Mobile Phase: Hexane and dioxane (63:37).[17]
-
Application: Apply 10 µL portions of a 20 mg/mL test solution and standard solutions of impurities.[17]
-
Detection:
-
Limits: Any impurity spot should not exceed the size or intensity of the standard spots, corresponding to not more than 0.5% for 2-Amino-4-chlorophenol and 0.25% for p-chlorophenol.[17]
-
-
Method 2: Impurity Profiling in Combination Formulations [13][14]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[13]
-
Mobile Phase: Chloroform, toluene, ethanol, and ammonia (B1221849) (7.0:1.0:1.6:0.2, by volume).[13]
-
Detection: Densitometric scanning at 220.0 nm.[13]
-
Spectrophotometry
A colorimetric method has been developed for the specific determination of 2-amino-4-chlorophenol (ACP), a key synthetic precursor and degradant.[7]
-
Principle: The method is based on the reaction of ACP with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent (K₃[Fe(CN)₆] / NH₃).[7]
-
Detection: The resulting red-colored product is measured at 520 nm.[7]
-
Performance: The method is linear over a concentration range of 1-20 µg/ml, with a limit of detection of 0.2 µg/ml and a limit of quantitation of 0.6 µg/ml.[7]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[18] It helps identify likely degradation products that may appear during storage. This compound has been subjected to various stress conditions.
-
Acid and Alkali Hydrolysis: this compound is reported to undergo degradation under acidic conditions and is particularly prone to hydrolysis in alkaline media, yielding 2-amino-4-chlorophenol.[4][19]
-
Oxidative Degradation: The drug shows degradation when exposed to oxidative conditions, such as hydrogen peroxide.[19]
-
Photodegradation: Exposure to UV light can also lead to the degradation of this compound.[19]
-
Thermal Degradation: The compound is also subjected to thermal stress to evaluate its stability at elevated temperatures.
The separation of degradation products from the parent drug is a key requirement for a stability-indicating method.[19]
Visualizations
Synthesis and Impurity Formation
The synthesis of this compound often starts from 2-amino-4-chlorophenol. Impurities can be introduced from starting materials or formed as by-products during the reaction.
Caption: Synthetic pathway of this compound and potential process impurity formation.
Degradation Pathway
This compound is susceptible to degradation under various stress conditions, most notably hydrolysis.
Caption: Forced degradation pathways of this compound under various stress conditions.
Metabolic Pathway
In the body, this compound is primarily metabolized in the liver by cytochrome P450 enzymes.
Caption: Primary metabolic pathway of this compound in the liver.
General Experimental Workflow
The logical flow for identifying and quantifying impurities involves several key steps from sample handling to final analysis.
Caption: General workflow for the analysis of this compound impurities.
Conclusion
The identification and control of related compounds and impurities are paramount for ensuring the quality, safety, and efficacy of this compound. A thorough understanding of potential process-related impurities, degradation products, and metabolites is essential. This guide outlines the key known impurities and provides detailed experimental protocols based on established HPLC and TLC methods. The application of forced degradation studies is crucial for developing robust, stability-indicating assays. The systematic application of these analytical strategies allows researchers and drug development professionals to maintain high standards of quality control for this compound products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and this compound using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. allmpus.com [allmpus.com]
- 11. This compound |Axios Research [axios-research.com]
- 12. Determination and structural analysis of unknown impurities in this compound by NMR spectroscopy and liquid chromatography-mass spectrometry [ywfx.nifdc.org.cn]
- 13. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and this compound using HPLC and TLC densitometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. imedpub.com [imedpub.com]
Chlorzoxazone's Central Nervous System Depressant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorzoxazone is a centrally acting skeletal muscle relaxant that has been in clinical use for decades. Its therapeutic effects are attributed to its depressant action on the central nervous system (CNS), leading to a reduction in skeletal muscle spasms and associated pain. While the precise molecular mechanisms are not fully elucidated, evidence points towards the modulation of spinal cord and subcortical neuronal excitability. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS depressant effects, focusing on its pharmacodynamics, relevant experimental data, and the signaling pathways involved.
Introduction
This compound is believed to exert its muscle relaxant effects primarily by acting on the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs responsible for muscle spasms.[1][2] This CNS depressant activity is the cornerstone of its therapeutic action. While modulation of the GABA-A receptor, a common target for CNS depressants, has been suggested, direct quantitative evidence remains elusive in the current body of scientific literature.[1][3] More substantiated is its action on specific potassium channels, which play a crucial role in regulating neuronal excitability.
Pharmacodynamics and Molecular Mechanisms
The CNS depressant effects of this compound are multifaceted, involving the modulation of ion channels that are critical for neuronal function.
Modulation of Large-Conductance Ca2+-Activated Potassium (BKCa) Channels
A significant body of evidence points to this compound's role as an opener of large-conductance Ca2+-activated potassium (BKCa) channels.[4] Activation of these channels leads to potassium ion efflux, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[3][5]
-
Electrophysiological Effects: In patch-clamp studies on pituitary GH3 cells and neuroblastoma IMR-32 cells, this compound has been shown to reversibly increase the Ca2+-activated K+ current (IK(Ca)).[4] This effect is concentration-dependent, with reported EC50 values of 30 µM in GH3 cells and approximately 18 µM in IMR-32 cells.[4]
-
Channel Kinetics: At the single-channel level, this compound does not alter the single-channel conductance of BKCa channels. Instead, it increases channel activity by increasing the mean open time and decreasing the mean closed time.[4] It also causes a leftward shift in the activation curve of BKCa channels, making them more likely to open at a given membrane potential.[4]
Modulation of Small-Conductance Ca2+-Activated Potassium (SK) Channels
In addition to its effects on BKCa channels, this compound has been shown to modulate small-conductance Ca2+-activated potassium (SK) channels. Activation of SK channels also contributes to neuronal hyperpolarization and reduced firing rates. Studies have demonstrated that this compound can activate recombinant rat brain SK2 channels expressed in HEK293 cells.[6]
Putative Modulation of GABA-A Receptors
While frequently suggested as a potential mechanism for a centrally acting muscle relaxant, direct and quantitative evidence for this compound's interaction with GABA-A receptors is currently lacking in the scientific literature.[1][3] It is hypothesized that this compound may act as a positive allosteric modulator, enhancing the effect of GABA on the receptor and leading to increased chloride influx and neuronal inhibition. However, binding affinity (Ki) values and specific data on the potentiation of GABA-induced currents by this compound are not available.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 (BKCa) | 30 µM | Pituitary GH3 | [4] |
| EC50 (BKCa) | 18 µM | Neuroblastoma IMR-32 | |
| Effect on BKCa | Increase | Pituitary GH3 | [4] |
| Effect on SK | Activation | HEK293 (rSK2) |
Table 1: In Vitro Pharmacodynamic Parameters of this compound
| Animal Model | Test | Endpoint | Observations | Reference |
| Rat | Rotarod | Latency to fall | Dose-dependent decrease in performance, indicating motor incoordination. | [7] |
| Rat | Crossed Extensor Reflex | Intensity of isometric muscle contraction | Dose-dependent depression of the reflex, indicating muscle relaxation. | [7] |
Table 2: In Vivo Models for Assessing this compound's CNS Depressant Effects
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for BKCa Channel Activity
This protocol is adapted from studies investigating the effects of this compound on ion channels.[4]
-
Cell Culture: Pituitary GH3 cells or neuroblastoma IMR-32 cells are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 0.1 EGTA, with pH adjusted to 7.2.
-
Recording Conditions: Cells are bathed in an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with pH adjusted to 7.4.
-
Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -60 mV. Voltage steps are applied to elicit BKCa currents.
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on BKCa currents.
Rotarod Test for Motor Coordination in Mice
This protocol provides a general framework for assessing motor coordination.[8][9][10]
-
Apparatus: A rotarod apparatus with a rotating rod of a specified diameter.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional): Mice may be trained on the rotarod at a constant low speed for a set duration on the day prior to testing.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rotation, which can be at a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
A cut-off time is typically set (e.g., 300 seconds).
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before the test.
Crossed Extensor Reflex in Rats
This is a more specific measure of muscle relaxant activity.[7][11]
-
Animal Preparation: Rats are anesthetized, and the appropriate nerves (e.g., sciatic nerve) and muscles (e.g., gastrocnemius) are surgically exposed for stimulation and recording.
-
Stimulation: The central end of a cut peripheral nerve on one hindlimb is electrically stimulated to elicit a reflex contraction in the contralateral extensor muscle.
-
Recording: The isometric tension of the contralateral extensor muscle is recorded using a force transducer.
-
Drug Administration: this compound or vehicle is administered, and the change in the amplitude of the reflex-induced muscle contraction is measured.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's CNS depressant effects.
Conclusion
This compound exerts its CNS depressant effects, leading to muscle relaxation, primarily through the modulation of neuronal excitability at the spinal and supraspinal levels. The most well-documented mechanism is the activation of BKCa and SK potassium channels, which results in neuronal hyperpolarization and reduced firing rates. While a role for GABA-A receptor modulation is plausible and often cited, direct quantitative evidence to support this hypothesis is currently lacking in the published literature. Further research employing electrophysiological and binding assays is necessary to fully elucidate the complete molecular profile of this compound's action on the central nervous system. The experimental models and protocols outlined in this guide provide a framework for future investigations into the nuanced mechanisms of this widely used therapeutic agent.
References
- 1. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crossed extensor reflex - Wikipedia [en.wikipedia.org]
The chemical structure and properties of 5-chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-benzoxazolinone, also known widely as chlorzoxazone, is a centrally-acting muscle relaxant.[1] It is utilized in the management of discomfort associated with acute, painful musculoskeletal conditions.[2] Its therapeutic effects are attributed to its action on the spinal cord and subcortical areas of the brain, leading to the inhibition of multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[2] Beyond its muscle relaxant properties, research has explored its potential as an activator of potassium channels and its derivatives have been investigated for antimicrobial and anticonvulsant activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 5-chloro-2-benzoxazolinone.
Chemical Structure and Properties
5-Chloro-2-benzoxazolinone is a heterocyclic compound featuring a benzoxazole (B165842) core with a chlorine substituent and a carbonyl group.
Chemical Structure:
Figure 1: Chemical Structure of 5-chloro-2-benzoxazolinone
Physicochemical Properties
A summary of the key physicochemical properties of 5-chloro-2-benzoxazolinone is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₂ | [2] |
| Molecular Weight | 169.56 g/mol | [2] |
| Appearance | White or practically white, crystalline powder | [3] |
| Melting Point | 191-192 °C | [3] |
| Solubility | Slightly soluble in water; sparingly soluble in alcohol, isopropyl alcohol, and methanol; soluble in solutions of alkali hydroxides and ammonia. | [3] |
| pKa | 8.92 | [3] |
| LogP | 1.8 | [2] |
Spectroscopic Data
The structural elucidation of 5-chloro-2-benzoxazolinone is supported by various spectroscopic techniques.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic and amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| ~7.1-7.2 | m | 3H | Aromatic protons | [4] |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Due to limited direct data for the parent compound, typical chemical shift ranges for similar structures are provided.
| Chemical Shift (δ) ppm | Assignment | Reference |
| 109-142 | Aromatic carbons | [5] |
| ~154 | Carbonyl carbon (C=O) | [5] |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| ~3200-3400 | N-H stretching | Medium | [6] |
| ~1772 | C=O stretching (carbonyl) | Strong | [6] |
| ~1600-1450 | C=C stretching (aromatic) | Medium | [7] |
| ~1200 | C-N stretching | Medium | [7] |
| ~700-800 | C-Cl stretching | Strong | [7] |
2.2.4. Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation | Reference |
| 169 | Molecular ion [M]⁺ | [4][8] |
| 171 | Isotope peak for [M+2]⁺ due to ³⁷Cl | [4][8] |
| 140 | Loss of CO | [4] |
| 113 | Loss of NCO | [4] |
Synthesis
5-Chloro-2-benzoxazolinone can be synthesized through several routes. A common and efficient method involves the reaction of 4-chloro-2-aminophenol with ethyl chloroformate in the presence of a base.[5]
Figure 2: Synthesis of 5-chloro-2-benzoxazolinone
Experimental Protocol: Synthesis from 4-Chloro-2-aminophenol and Ethyl Chloroformate
This protocol is adapted from a patented procedure.[5]
Materials:
-
4-chloro-2-aminophenol
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Acetonitrile (optional, as solvent)
Procedure:
-
A suspension of 4-chloro-2-aminophenol (2.0 g, 13.9 mmol) and sodium bicarbonate (5.8 g, 69.0 mmol) in water (11 ml) is cooled to 0°C.[5]
-
Ethyl chloroformate (1.96 g, 18.1 mmol) is added dropwise to the suspension while maintaining the temperature at 0°C.[5]
-
The mixture is allowed to warm to room temperature and stirred for approximately 30 minutes.[5]
-
Potassium carbonate is then added, and the reaction mixture is heated to 55-60°C for 2 hours.[5]
-
After the reaction is complete, the mixture is cooled, and the resulting solid is collected by filtration.[5]
-
The solid product is washed with water (10 mL) to yield 5-chloro-2-benzoxazolinone.[5]
Biological Activity and Mechanism of Action
The primary therapeutic application of 5-chloro-2-benzoxazolinone is as a centrally-acting skeletal muscle relaxant.[1] It is also known to possess other biological activities.
Muscle Relaxant Activity
5-Chloro-2-benzoxazolinone exerts its muscle relaxant effects by acting on the central nervous system, specifically at the level of the spinal cord and subcortical areas of the brain.[2] It inhibits polysynaptic reflex arcs, which are crucial for the generation and maintenance of skeletal muscle spasms.[2]
Mechanism of Action: The precise molecular mechanism is not fully elucidated but is thought to involve the modulation of ion channels and neurotransmitter receptors.
Figure 3: Proposed Mechanism of Action of 5-chloro-2-benzoxazolinone
-
Activation of Potassium Channels: 5-Chloro-2-benzoxazolinone is an activator of large-conductance Ca²⁺-activated K⁺ (BK) channels.[9] It reversibly increases the activity of these channels in a concentration-dependent manner with an EC₅₀ value of approximately 30 µM.[9][10] Activation of BK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
-
Inhibition of Calcium Channels: The compound has also been shown to suppress voltage-dependent L-type Ca²⁺ currents.[10] This reduction in calcium influx would further contribute to decreased neuronal firing and muscle contraction.
-
Interaction with GABA Receptors: It is proposed that 5-chloro-2-benzoxazolinone may also potentiate the effects of the inhibitory neurotransmitter GABA by interacting with GABA_A and GABA_B receptors, although direct binding affinities have not been conclusively determined.[1]
| Biological Target | Activity | Quantitative Data | Reference |
| Large-conductance Ca²⁺-activated K⁺ (BK) channels | Activation | EC₅₀ = 30 µM | [9][10] |
| Voltage-dependent L-type Ca²⁺ channels | Suppression | - | [10] |
| GABA_A and GABA_B Receptors | Potentiation (proposed) | - | [1] |
Antimicrobial Activity
While 5-chloro-2-benzoxazolinone itself has not been extensively studied for its antimicrobial properties, numerous derivatives have been synthesized and evaluated, showing a broad spectrum of activity.
Derivatives of 5-chloro-2-benzoxazolinone have demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[11] For instance, certain hydrazone derivatives have shown notable antibacterial and antifungal effects.[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a generalized protocol for determining the MIC of a compound against bacteria.[12]
Materials:
-
Test compound (e.g., 5-chloro-2-benzoxazolinone derivative)
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[13]
-
Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12]
Conclusion
5-Chloro-2-benzoxazolinone is a well-established muscle relaxant with a mechanism of action that involves the modulation of neuronal excitability through its effects on ion channels. Its chemical scaffold has also served as a template for the development of derivatives with a broader range of biological activities, including antimicrobial and anticonvulsant effects. This technical guide provides a foundational understanding of its chemical and biological properties, which can be leveraged by researchers in the fields of medicinal chemistry, pharmacology, and drug development for the design of novel therapeutic agents. Further research to fully elucidate its molecular targets and to explore the therapeutic potential of its derivatives is warranted.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2(3H)-benzoxazolone(95-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. swgdrug.org [swgdrug.org]
- 5. US9567308B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. Stimulatory effects of this compound, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
Understanding the Sedative Properties of Chlorzoxazone in Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone, a centrally acting muscle relaxant, has been in clinical use for decades to treat musculoskeletal pain.[1] While its primary indication is for muscle spasms, its sedative properties are a well-documented side effect.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's sedative effects as demonstrated in various research models. It is designed to be a resource for researchers and drug development professionals interested in the neuropharmacological profile of this compound. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Mechanism of Action: A Focus on Potassium Channels
While initial hypotheses suggested a mechanism involving GABA-A receptors, emerging evidence points towards the activation of calcium-activated potassium channels as a primary contributor to the central nervous system (CNS) depressant effects of this compound.[2][3][4][5] Specifically, this compound has been shown to be an activator of both large-conductance (BK) and small-conductance (SK) calcium-activated potassium channels.[2][3][5]
Activation of these channels in neurons leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal excitability and contributing to the overall CNS depressant and sedative effects.[4]
Signaling Pathway of this compound-Induced Neuronal Hyperpolarization
Quantitative Data on the Sedative and Motor Effects of this compound
| Parameter | Value | Model System | Reference |
| EC50 for Ca2+-activated K+ current activation | 30 µM | GH3 pituitary cells | [4] |
| EC50 for BKCa channel activity increase | ~18 µM | IMR-32 neuroblastoma cells | [3] |
| Dose | Effect on Crossed Extensor Reflex (CER) in Rats | Reference |
| 25 mg/kg p.o. | Dose-dependent depression of CER | [6] |
| 50 mg/kg p.o. | Dose-dependent depression of CER | [6] |
| 75 mg/kg p.o. | Dose-dependent depression of CER | [6] |
Experimental Protocols for Assessing Sedative Properties
The following are detailed methodologies for key experiments used to evaluate the sedative and motor-impairing effects of compounds like this compound in rodent models.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination, balance, and potential sedative-induced motor impairment.
Apparatus: A rotating rod apparatus (e.g., Rotarod) with adjustable speed.
Procedure:
-
Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Training:
-
Place the rodent on the stationary rod.
-
Start the rotation at a low speed (e.g., 4-5 rpm) for a set duration (e.g., 1-5 minutes).
-
If the animal falls, place it back on the rod.
-
Repeat the training for 2-3 trials with a rest interval (e.g., 15 minutes) between trials.
-
-
Testing:
-
Administer this compound or vehicle control at the desired doses and route.
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on the accelerating rotarod.
-
The rod gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the control group. A shorter latency to fall indicates impaired motor coordination.
Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To evaluate spontaneous locomotor activity and exploratory behavior, which can be altered by sedative compounds.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes prior to the test. The lighting conditions should be consistent.
-
Testing:
-
Administer this compound or vehicle control.
-
At a specified time after administration, gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena freely for a set duration (e.g., 5-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior. A significant decrease in total distance traveled and rearing frequency can indicate sedation.
-
Pentobarbital-Induced Sleep Potentiation Test
Objective: To determine if a compound potentiates the hypnotic effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
Procedure:
-
Animal Groups: Divide animals into groups: vehicle + pentobarbital, and this compound (at various doses) + pentobarbital.
-
Administration:
-
Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
-
Assessment:
-
Immediately after pentobarbital administration, observe the animals for the loss of the righting reflex. The righting reflex is considered lost when the animal does not right itself within 30 seconds when placed on its back.
-
Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.
-
Sleep Duration: Record the time from the loss of the righting reflex to its spontaneous recovery.
-
-
Data Analysis: Compare the sleep latency and sleep duration between the this compound-treated groups and the control group. A decrease in sleep latency and an increase in sleep duration indicate a potentiation of the hypnotic effect.
Experimental Workflow: Pentobarbital-Induced Sleep Potentiation
Conclusion and Future Directions
The sedative properties of this compound appear to be primarily mediated by its action as a positive modulator of BK and SK calcium-activated potassium channels, leading to neuronal hyperpolarization and reduced CNS excitability. While behavioral tests in animal models confirm its sedative and motor-impairing effects, there is a notable lack of comprehensive, publicly available quantitative dose-response data for these effects.
For drug development professionals, understanding this mechanism opens avenues for the design of more selective compounds targeting specific potassium channel subtypes to modulate neuronal activity with potentially fewer off-target effects. For researchers, further studies are warranted to:
-
Establish detailed dose-response curves for this compound's effects on sleep architecture (sleep latency, duration, and different sleep stages) using EEG recordings in animal models.
-
Quantify the dose-dependent effects on motor coordination and locomotor activity using standardized behavioral tests.
-
Further elucidate the specific neuronal circuits and brain regions that are most sensitive to this compound's potassium channel-modulating effects to better understand the neuroanatomical basis of its sedative properties.
This in-depth guide provides a solid foundation for future research into the sedative pharmacology of this compound and related compounds, highlighting both what is known and the critical gaps in our current knowledge.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulatory effects of this compound, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of alpha-chloralose on muscle relaxant effect of this compound in rats and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chlorzoxazone in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorzoxazone is a centrally-acting muscle relaxant that has found versatile applications in in vitro cell culture studies.[1][2] Its utility extends from serving as a probe for cytochrome P450 enzyme activity to inducing apoptosis and modulating specific signaling pathways. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its preparation, and methods for assessing its effects on cell viability, enzyme activity, and key cellular signaling pathways.
Mechanism of Action in a Cellular Context
While clinically recognized for its effects on the central nervous system, in a cell culture setting, this compound exhibits several distinct mechanisms of action.[3] It is a well-established substrate for cytochrome P450 2E1 (CYP2E1) and to a lesser extent, CYP1A1, making it a valuable tool for studying the activity of these enzymes.[4][5] Additionally, this compound has been demonstrated to induce apoptosis in various cancer cell lines and to modulate intracellular calcium signaling and the FOXO3 signaling pathway.[6][7]
Data Presentation: Quantitative Data Summary
The following tables summarize the effective concentrations and key quantitative data for this compound in various cell culture applications.
Table 1: Effective Concentrations of this compound in Cell Culture
| Application | Cell Type | Concentration Range | Observed Effect | Reference |
| Immunomodulation | Mesenchymal Stem Cells | 10 µM | Augmentation of immunosuppressive capacity | [7] |
| Cytotoxicity/Apoptosis | HepG2 (Hepatocellular Carcinoma) | 100-500 µM | Inhibition of cell survival and induction of apoptosis | [8] |
| Cytotoxicity/Apoptosis | OC2 (Oral Cancer Cells) | 200-700 µM | Decreased cell viability | [6] |
| Calcium Signaling | OC2 (Oral Cancer Cells) | 250-1000 µM | Concentration-dependent increase in intracellular Ca2+ | [6] |
| Ion Channel Modulation | GH3 (Pituitary Cells) | EC50 of 30 µM | Reversible increase in Ca2+-activated K+ current | [2][9] |
| CYP2E1 Activity Probe | Recombinant HepG2 cells | 300 µM | Identification of this compound metabolites | [8] |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Assay | Reference |
| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | 10-50 µM | Crystal Violet Assay | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS: 95-25-0)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution. A stock concentration of 100 mM is commonly used. This compound is soluble in DMSO at concentrations up to 34 mg/mL (200.5 mM).[5]
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution[11]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
In Vitro Assay for CYP2E1 Activity
Objective: To measure the activity of CYP2E1 in cell culture by quantifying the formation of 6-hydroxythis compound (B195315).
Materials:
-
Hepatocytes or other cells expressing CYP2E1
-
This compound
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system
-
6-hydroxythis compound standard
Protocol:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound at a non-toxic concentration (e.g., 300 µM) for a specified period.[8]
-
After incubation, collect both the cell culture medium and the cell lysate.
-
The primary metabolite, 6-hydroxythis compound, is often conjugated to a glucuronide.[8] To measure the total 6-hydroxythis compound, enzymatic hydrolysis with β-glucuronidase may be required.
-
Analyze the samples for the presence of 6-hydroxythis compound using a validated HPLC method with UV detection.[4]
-
Quantify the amount of 6-hydroxythis compound produced by comparing the peak area to a standard curve generated with a 6-hydroxythis compound standard.
-
CYP2E1 activity can be expressed as the rate of 6-hydroxythis compound formation (e.g., pmol/min/mg protein).
Signaling Pathways Modulated by this compound
This compound and Intracellular Calcium Signaling
This compound has been shown to induce a rise in intracellular calcium ([Ca2+]i) by mobilizing calcium from the endoplasmic reticulum in a phospholipase C (PLC)-independent manner. This is followed by calcium entry through store-operated calcium channels.
This compound and the FOXO3 Signaling Pathway
In mesenchymal stem cells, this compound has been found to augment their immunosuppressive capacity by modulating the phosphorylation of the transcription factor FOXO3, independent of the classical AKT or ERK signaling pathways.[7] This leads to the expression of downstream immune-related genes.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
References
- 1. Action of this compound on Ca2+movement and viability in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxythis compound [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for Determining Optimal Chlorzoxazone Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone is a centrally acting skeletal muscle relaxant utilized in the treatment of muscle spasms and associated pain.[1][2] In preclinical research, it serves not only as a model compound for studying muscle relaxant effects but also as a widely recognized probe for phenotyping the in vivo activity of the cytochrome P450 2E1 (CYP2E1) enzyme.[3][4][5] Data from animal experiments indicate that this compound's primary mechanism of action is at the level of the spinal cord and subcortical areas of the brain, where it suppresses the multisynaptic reflex arcs responsible for generating and maintaining skeletal muscle spasms.[2][6][7]
The determination of an optimal dosage is critical for achieving desired therapeutic effects while minimizing adverse reactions. This document provides a comprehensive guide, including dosage information from various animal studies, detailed experimental protocols for assessing efficacy, and an overview of the drug's mechanism and metabolism.
Mechanism of Action and Metabolism
This compound functions as a central nervous system (CNS) depressant.[8] Its muscle relaxant properties are attributed to the inhibition of polysynaptic reflexes at the spinal cord and subcortical brain regions, which leads to a reduction in skeletal muscle spasms and an increase in mobility of the affected muscles.[6][9] While the precise molecular mechanism is not fully elucidated, it is thought to involve the modulation of GABAergic activity, potentially acting on GABA-A and GABA-B receptors.[1][8]
The drug is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours.[9] The metabolism of this compound is a critical factor influencing its pharmacokinetics and is primarily carried out in the liver. The enzyme CYP2E1 facilitates the hydroxylation of this compound to its main, inactive metabolite, 6-hydroxythis compound (B195315).[8][9] This metabolite is then primarily excreted in the urine as a glucuronide conjugate.[6][9] Because CYP2E1 is the principal enzyme responsible for its metabolism, this compound's clearance can be significantly affected by substances or conditions that induce or inhibit this enzyme.[10][11]
Caption: High-level overview of this compound's mechanism of action.
Caption: Metabolic pathway of this compound in the liver.
Dosage Determination in Animal Models
The optimal dose of this compound can vary significantly based on the animal species, strain, age, sex, and the specific experimental goals. The following table summarizes dosages reported in scientific literature for various animal models.
Table 1: Reported Dosages of this compound in Animal Models
| Species | Strain | Dose | Route of Administration | Study Focus / Context | Reference |
|---|---|---|---|---|---|
| Rat | Sprague-Dawley | 20 mg/kg | Intravenous (IV) | Pharmacokinetics in diabetic models | [11] |
| Rat | Sprague-Dawley | 50 mg/kg | Oral (PO) | Pharmacokinetics in diabetic models | [11] |
| Rat | Sprague-Dawley | 25 mg/kg | Intravenous (IV) | Pharmacokinetics in dehydrated models | [12] |
| Rat | Inbred Strains | 5 - 25 mg/kg | Intravenous (IV) | Pharmacokinetics and pharmacodynamics | [13] |
| Rat | Sprague-Dawley | 150 µmol/kg (~25.4 mg/kg) | Intravenous (IV) | Effects of CYP2E1 modulators | [10] |
| Monkey | African Green | Not specified | Not specified | In vivo characterization of metabolism |[3] |
Note: Dosages should be adapted based on pilot studies for the specific animal model and experimental conditions.
Experimental Protocols for Efficacy Assessment
To determine the optimal dosage, it is essential to quantify the muscle relaxant effects of this compound. The following protocols describe common methods for assessing neuromuscular function and motor coordination in rodents.
Caption: General experimental workflow for efficacy studies.
Protocol 1: Rotarod Test
-
Principle: This test evaluates motor coordination and balance by measuring the ability of an animal to remain on a rotating rod. A decrease in performance (i.e., a shorter time spent on the rod) indicates CNS depression or lack of motor coordination, which is characteristic of muscle relaxants.[14][15]
-
Apparatus: Rotarod apparatus with an adjustable rotation speed.
-
Procedure:
-
Training: Acclimate the animals to the apparatus for 2-3 days prior to the experiment. Place each animal on the stationary rod. Once they are calm, start the rotation at a low speed (e.g., 5 rpm) for a fixed period (e.g., 1-2 minutes).
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The rod can be set at a fixed speed (e.g., 20-25 rpm) or an accelerating speed. The time the animal remains on the rod is recorded, up to a pre-defined cutoff time (e.g., 300 seconds).
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Post-Dose Testing: At specific time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the rotarod and record their latency to fall.
-
-
Endpoint: The primary endpoint is the "fall of time" or the duration the animal stays on the rotating rod.[15] A significant decrease in this time compared to the vehicle control group indicates a muscle relaxant effect.
Protocol 2: Grip Strength Test
-
Principle: This non-invasive method measures the peak forelimb and/or hindlimb muscle strength of a rodent.[16] Muscle relaxants will decrease the animal's ability to grip a wire mesh or bar.
-
Apparatus: Grip strength meter equipped with a wire grid or bar connected to a force transducer.
-
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing room.
-
Testing:
-
Hold the animal by its tail, ensuring its body is horizontal.
-
Allow the animal to grasp the wire grid with its forelimbs.
-
Gently and steadily pull the animal backward away from the grid until its grip is broken.[16]
-
The force meter will record the peak force exerted just before the animal loses its grip.[16]
-
-
Dosing and Measurement: Record baseline grip strength before administering this compound or vehicle. Repeat the grip strength measurement at predetermined time intervals post-dosing.
-
-
Endpoint: The peak tensile force (measured in grams or Newtons) recorded by the meter. A dose-dependent decrease in grip strength indicates muscle relaxation.
Protocol 3: Crossed Extensor Reflex (CER) Test
-
Principle: The CER is a polysynaptic reflex that can be elicited and measured to provide a sensitive assessment of central muscle relaxant activity. This compound inhibits this reflex. This method is noted to be more sensitive than the rotarod test for quantifying this compound's effects.[13][14]
-
Apparatus: Anesthesia equipment, stimulating electrodes, force-displacement transducer, and a recording system (e.g., polygraph).
-
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with chloralose) and perform a spinal transection. Isolate the appropriate nerves (e.g., sciatic nerve for stimulation, femoral nerve for muscle contraction recording).
-
Stimulation and Recording: Attach the tendon of the quadriceps muscle to a force transducer to measure isometric contractions. Place stimulating electrodes on the contralateral sciatic nerve.
-
Baseline Measurement: Elicit the crossed extensor reflex by applying a supramaximal electrical stimulus to the sciatic nerve and record the intensity of the isometric muscle contraction.
-
Dosing and Measurement: Administer this compound intravenously and record the reflex response at various time points to determine the onset, peak, and duration of the inhibitory effect.[13]
-
-
Endpoint: The intensity of the isometric muscle contraction. The percentage of inhibition of the reflex compared to the pre-drug baseline is calculated to quantify the muscle relaxant effect.
Safety and Toxicological Considerations
While generally well-tolerated in therapeutic doses, this compound can cause side effects primarily related to its CNS depressant activity, such as drowsiness, dizziness, and lightheadedness.[9][17] In rare cases, this compound has been associated with severe and sometimes fatal hepatotoxicity, a factor to consider in chronic dosing studies.[2][18] Researchers should monitor animals for signs of sedation, ataxia, and any signs of distress.
Conclusion
Determining the optimal dosage of this compound in animal models requires a systematic approach. Researchers should begin with dosages reported in the literature, followed by pilot dose-ranging studies to identify an effective dose with an acceptable safety profile for their specific model and research question. The choice of efficacy assessment method will depend on the scientific objective, with tests like the CER offering high sensitivity for pharmacodynamic studies, while the rotarod and grip strength tests provide valuable, less invasive alternatives for evaluating neuromuscular function. Careful consideration of this compound's metabolism via CYP2E1 is also crucial, as co-administered drugs or disease states affecting this enzyme can alter its pharmacokinetic profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro characterization of this compound metabolism and hepatic CYP2E1 levels in African Green monkeys: induction by chronic nicotine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. drugcentral.org [drugcentral.org]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of this compound and 6-hydroxythis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in rats with diabetes: Induction of CYP2E1 on 6-hydroxythis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of intravenous this compound in rats with dehydration and rehydration: effects of food intakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relation of disposition kinetics to pharmacological effect of intravenous administration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (Paraflex, Parafon Forte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application of Chlorzoxazone for In Vivo CYP2E1 Phenotyping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2E1 (CYP2E1) is a key enzyme in the metabolism of numerous xenobiotics, including a variety of small molecule drugs, procarcinogens, and alcohol. Its activity can be influenced by genetic polymorphisms, disease states, and exposure to inducers or inhibitors. Consequently, accurate in vivo phenotyping of CYP2E1 is crucial in clinical pharmacology and drug development to assess enzyme activity, predict drug clearance, and anticipate potential drug-drug interactions. Chlorzoxazone, a centrally acting muscle relaxant, is a well-established and selective probe for in vivo assessment of CYP2E1 activity. It is primarily metabolized to 6-hydroxythis compound (B195315) by CYP2E1, and the ratio of the metabolite to the parent drug in plasma serves as a reliable index of enzyme activity.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an in vivo probe for CYP2E1 phenotyping.
Metabolic Pathway of this compound
This compound is predominantly metabolized in the liver by CYP2E1 through a hydroxylation reaction to form its major metabolite, 6-hydroxythis compound. This metabolite is subsequently conjugated, primarily with glucuronic acid, and then eliminated from the body. The conversion of this compound to 6-hydroxythis compound is the rate-limiting step and is highly dependent on CYP2E1 activity.
Key Considerations for In Vivo Phenotyping
Several factors must be considered to ensure accurate and reproducible CYP2E1 phenotyping using this compound:
-
Dose Selection: A single oral dose of 250 mg of this compound is recommended for phenotyping studies.[1] Higher doses, such as 750 mg, can lead to saturation of the 6-hydroxylation pathway, which can confound the interpretation of results.[1] Studies have shown dose-dependency in this compound metabolism, with a 250 mg dose providing a reliable measure of CYP2E1 activity.[1] Microdosing (e.g., 0.05 to 5 mg) has also been explored to avoid metabolic saturation and potential drug interactions, particularly in cocktail studies.[2][3]
-
Phenotypic Trait Measure: The most reliable and widely accepted measure of CYP2E1 activity is the plasma metabolic ratio (MR) of 6-hydroxythis compound to this compound.[1][4] This ratio demonstrates a high correlation with the formation clearance of the metabolite.[1] Urine-based parameters have not been found to be significantly related to formation clearance and are therefore less reliable.[1]
-
Sampling Time: A single plasma sample collected between 2 and 4 hours after an oral dose of this compound is generally sufficient for determining the metabolic ratio and reflecting CYP2E1 activity.[1]
-
Subject Considerations: Factors such as alcohol consumption, co-medications, and certain disease states (e.g., liver or kidney disease) can influence CYP2E1 activity and this compound pharmacokinetics.[5][6] It is crucial to carefully screen and control for these variables in study subjects. For instance, renal function can impact the elimination of 6-hydroxythis compound, potentially affecting the metabolic ratio.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based CYP2E1 phenotyping.
Table 1: Recommended Dosing and Sampling for this compound Phenotyping
| Parameter | Recommendation | Rationale | Reference |
| Oral Dose | 250 mg | Avoids saturation of 6-hydroxylation observed at higher doses. | [1] |
| Alternative Dose | 10 mg/kg body weight | Proposed to account for individual differences in absorption. | [7] |
| Microdosing | 0.05 - 5 mg | Linear pharmacokinetics, avoids drug interactions in cocktail studies. | [2][3] |
| Phenotypic Metric | Plasma 6-hydroxythis compound / this compound ratio | High correlation with metabolite formation clearance. | [1] |
| Sampling Time | 2 to 4 hours post-dose | Provides a reliable reflection of CYP2E1 activity. | [1] |
Table 2: Example Metabolic Ratios (6-hydroxythis compound/chlorzoxazone) in Healthy Volunteers
| Study Population | This compound Dose | Sampling Time | Mean Metabolic Ratio (± SD) | Reference |
| Healthy Volunteers (n=36) | 500 mg | 2 hours | 0.12 - 0.61 (range) | [8] |
| Non-smokers (n=39) | 500 mg | 2 hours | 0.30 ± 0.13 | [4] |
| Smokers (n=75) | 500 mg | 2 hours | 0.32 ± 0.15 | [4] |
| Healthy Controls (n=10) | Not specified | Not specified | 0.27 ± 0.03 | [9] |
Table 3: Influence of Inducers and Inhibitors on CYP2E1 Activity as Measured by this compound MR
| Condition | Effect on this compound MR | Mechanism | Reference |
| Alcoholic patients (treated with chlorazepate) | Significantly increased (1.16 ± 0.40) | Induction of CYP2E1 by chronic alcohol consumption. | [9] |
| Alcoholic patients (treated with chlormethiazole) | Almost total inhibition (0.046 ± 0.03) | Inhibition of CYP2E1 by chlormethiazole. | [9] |
| Co-administration of grapefruit juice | No significant change | Grapefruit juice is a known inhibitor of CYP3A4, not CYP2E1. | [4] |
Experimental Protocols
In Vivo CYP2E1 Phenotyping Protocol
This protocol outlines the steps for a typical in vivo study to assess CYP2E1 activity using this compound.
1. Subject Recruitment and Screening:
-
Recruit healthy volunteers or the specific patient population of interest.
-
Obtain informed consent.
-
Conduct a thorough medical history and physical examination.
-
Exclude subjects with a history of liver or kidney disease, those taking medications known to induce or inhibit CYP2E1, and those with a history of alcohol or drug abuse.
-
Instruct subjects to abstain from alcohol for a specified period (e.g., at least 72 hours) before the study.
2. Study Design:
-
This is typically a single-dose, open-label study.
-
Subjects should fast overnight before drug administration.
3. Drug Administration:
-
Administer a single oral dose of 250 mg this compound with a standardized volume of water.
4. Sample Collection:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at 2, 3, and 4 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
5. Sample Analysis:
-
Determine the concentrations of this compound and 6-hydroxythis compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[10][11][12]
6. Data Analysis:
-
Calculate the metabolic ratio (MR) of 6-hydroxythis compound to this compound for each time point.
-
The MR at 2 to 4 hours post-dose is used as the primary measure of CYP2E1 activity.
Analytical Method Protocol: HPLC-UV
This protocol provides a general outline for the determination of this compound and 6-hydroxythis compound in human plasma by HPLC with UV detection.
1. Materials and Reagents:
-
This compound and 6-hydroxythis compound reference standards.
-
Internal standard (e.g., 5-fluorobenzoxazolone).[12]
-
HPLC-grade acetonitrile (B52724) and water.
-
Acetic acid or other suitable buffer components.
-
Diethyl ether or other suitable extraction solvent.
-
β-glucuronidase (for urine samples, if analyzed).
2. Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To a 1 mL aliquot of plasma, add the internal standard.
-
Acidify the plasma sample.
-
Perform a liquid-liquid extraction with diethyl ether.[10]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column.[10]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5% acetic acid in water).[12] The exact ratio should be optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20-100 µL.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and 6-hydroxythis compound.
-
Process the calibration standards in the same manner as the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of this compound and 6-hydroxythis compound in the study samples by interpolating their peak area ratios from the calibration curve.
The use of this compound as an in vivo probe provides a selective and reliable method for phenotyping CYP2E1 activity. Adherence to standardized protocols, including appropriate dose selection and sampling times, is essential for obtaining accurate and reproducible results. The provided application notes and protocols serve as a detailed guide for researchers, scientists, and drug development professionals in the implementation of this compound-based CYP2E1 phenotyping studies.
References
- 1. Use of this compound as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livermetabolism.com [livermetabolism.com]
- 6. Impaired 6-hydroxythis compound elimination in patients with kidney disease: Implication for cytochrome P450 2E1 pharmacogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by this compound hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for RP-HPLC Analysis of Chlorzoxazone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone is a centrally acting muscle relaxant metabolized in the liver primarily by cytochrome P450 2E1 (CYP2E1) and to a lesser extent by CYP1A2.[1][2] The principal metabolite, 6-hydroxythis compound (B195315), is subsequently glucuronidated and excreted.[3] Monitoring the levels of this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings to assess CYP2E1 activity.[3][4] This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of this compound and its major metabolite, 6-hydroxythis compound, in biological matrices.
Metabolic Pathway of this compound
This compound undergoes hydroxylation to form 6-hydroxythis compound, a reaction primarily catalyzed by the CYP2E1 enzyme.[1][3][4] This metabolite can then be further conjugated with glucuronic acid to form glucuronides before excretion.[5] A novel metabolite, CHZ-N-glucuronide, has also been identified, which is formed independently of CYP2E1 activity.[5]
RP-HPLC Method for Detection and Quantification
This section details a robust RP-HPLC method for the simultaneous determination of this compound and 6-hydroxythis compound.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Alltima C18, 250 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Acetonitrile and 0.5% acetic acid solution[6] or a mixture of methanol (B129727) and acetate (B1210297) buffer (pH 5.5)[7]. A gradient may be employed for optimal separation. |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 287 nm[6] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 35-40°C[8] |
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical RP-HPLC method for the analysis of this compound and its metabolite.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| 6-Hydroxythis compound | 6.12[6] | 0.5 - 20[6] | 0.2[6] | - | 82.80 - 100.76[6] |
| This compound | 18.65[6] | 0.5 - 20[6] | 0.5[6] | 4.2092[7] | 82.80 - 100.76[6] |
| Internal Standard (5-fluorobenzoxazolone) | 10.47[6] | - | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 6-hydroxythis compound reference standards in 10 mL of methanol or other suitable solvent to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.5 to 20 µg/mL).[6]
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard, such as 5-fluorobenzoxazolone, in methanol.[6] A working IS solution is then prepared by appropriate dilution.
Sample Preparation from Plasma
This protocol outlines a liquid-liquid extraction procedure for plasma samples.
-
Sample Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.
-
Aliquoting: Transfer a known volume (e.g., 500 µL) of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Spike the plasma sample with a known concentration of the internal standard.
-
Extraction: Add 2 mL of ethyl acetate to the plasma sample.[6]
-
Vortexing: Vortex the mixture for 2-3 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the HPLC system.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The described RP-HPLC method provides a sensitive and reliable approach for the simultaneous determination of this compound and its primary metabolite, 6-hydroxythis compound, in biological samples. Proper method validation is essential to ensure the accuracy and precision of the data generated. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound and its metabolic profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in rats with diabetes: Induction of CYP2E1 on 6-hydroxythis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbpr.in [jbpr.in]
- 8. hitachi-hightech.com [hitachi-hightech.com]
Application Note: Stability-Indicating LC-MS Analysis of Chlorzoxazone and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. Forced degradation studies are essential to identify potential degradation products that may form under various environmental conditions, thereby establishing the degradation pathways and the intrinsic stability of the drug molecule. This application note provides a detailed protocol for the LC-MS analysis of this compound and its degradation products generated under forced degradation conditions as per the International Conference on Harmonization (ICH) guidelines. The method described is suitable for the separation, identification, and quantification of this compound and its degradants, making it a valuable tool for stability-indicating assays.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (B78521) (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a diode array detector (DAD) or UV detector.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate potential degradation products. The following conditions are applied to the this compound working standard solution.
-
Acidic Hydrolysis: To 1 mL of the working standard solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final volume of 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the working standard solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the working standard solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. After cooling, dissolve an appropriate amount in methanol and dilute with the mobile phase to achieve a final concentration of 10 µg/mL.
-
Photolytic Degradation: Expose the working standard solution to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
LC-MS/MS Analytical Method
The following LC-MS/MS method is optimized for the separation and detection of this compound and its degradation products.
| Parameter | Condition |
| LC System | UHPLC or HPLC |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or HRMS |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) and Full Scan |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 168.0 | 132.1 | 15 |
| DP-1 (Predicted) | 186.0 | 142.0 | 20 |
| DP-2 (Known) | 142.0 | 106.0 | 18 |
Results and Discussion
Data Presentation
The following table summarizes the expected quantitative results from the forced degradation studies of this compound. The degradation percentages are hypothetical and serve as an example. The identity of degradation products under acidic, oxidative, thermal, and photolytic conditions is predicted based on the chemical structure of this compound.
| Stress Condition | % Degradation of this compound | Degradation Product(s) Identified/Predicted | % Formation of Degradation Product(s) |
| Acidic Hydrolysis | ~15% | DP-1: 5-chloro-1,3-benzoxazol-2,2-diol (Predicted) | ~12% |
| Alkaline Hydrolysis | ~40% | DP-2: 2-amino-4-chlorophenol (B47367) (Known) | ~35% |
| Oxidative (3% H₂O₂) | ~25% | DP-3: Hydroxylated this compound (Predicted) | ~20% |
| Thermal (105°C) | ~5% | Minor unspecified degradants | < 2% |
| Photolytic (UV/Vis) | ~10% | Dimerization products (Predicted) | ~8% |
Experimental Workflow
The overall experimental workflow for the analysis of this compound degradation products is depicted in the following diagram.
This compound Degradation Pathway
Based on the known degradation product from alkaline hydrolysis and predicted products from other stress conditions, a putative degradation pathway for this compound is proposed. Alkaline hydrolysis is known to open the oxazolone (B7731731) ring to form 2-amino-4-chlorophenol. Acidic conditions might lead to the formation of a diol intermediate, while oxidative stress could introduce hydroxyl groups onto the aromatic ring.
Conclusion
This application note provides a comprehensive framework for the LC-MS analysis of this compound and its degradation products. The detailed protocols for forced degradation studies and the stability-indicating LC-MS/MS method can be effectively used for the quality control and stability assessment of this compound in pharmaceutical development. The identification of known and predicted degradation products contributes to a better understanding of the molecule's stability profile, which is crucial for ensuring the safety and efficacy of the final drug product. Further studies involving high-resolution mass spectrometry would be beneficial for the definitive structural elucidation of the predicted degradation products.
Application Notes and Protocols for In Vitro CYP2E1 Inhibition Studies Using Chlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in drug metabolism, responsible for the biotransformation of numerous small molecule drugs, industrial solvents, and procarcinogens.[1][2] Due to its role in activating toxic compounds and generating reactive oxygen species, understanding the interaction of new chemical entities (NCEs) with CYP2E1 is a crucial aspect of drug safety assessment.[1][3] Chlorzoxazone, a centrally acting muscle relaxant, is a widely recognized and selective probe substrate for phenotyping CYP2E1 activity both in vivo and in vitro.[4][5][6] Its primary metabolic pathway is the CYP2E1-mediated 6-hydroxylation to form 6-hydroxythis compound (B195315).[4][5] By measuring the rate of this metabolite's formation, the activity of CYP2E1 can be reliably quantified. These application notes provide detailed protocols for designing and executing in vitro experiments to assess the inhibitory potential of test compounds on CYP2E1 activity using this compound.
Principle of the Assay
The core principle of the assay is to measure the impact of a test compound on the rate at which CYP2E1 metabolizes this compound. In a typical in vitro system, such as human liver microsomes or recombinant human CYP2E1 enzymes, this compound is incubated with the enzyme in the presence and absence of the test compound.[7] A reduction in the formation of 6-hydroxythis compound in the presence of the test compound indicates inhibition of CYP2E1. The concentration-dependent inhibitory effect is then analyzed to determine key inhibitory constants, such as the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
While CYP2E1 is the primary enzyme responsible for this compound 6-hydroxylation, it is important to note that other isoforms, particularly CYP1A1 and CYP1A2, can also contribute to its metabolism.[8][9] This should be considered when interpreting data, especially from complex systems like liver microsomes.[9]
Metabolic Pathway of this compound
The primary metabolic conversion of this compound is catalyzed by CYP2E1. The inhibition of this pathway by a test compound is the basis for the experimental design.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the design of in vitro CYP2E1 inhibition studies.
Table 1: Michaelis-Menten Constants (Km) for this compound Hydroxylation
| CYP Isoform | Km (µM) | System | Reference |
| CYP2E1 | ~40 | Human Hepatocytes | [10] |
| CYP2E1 | 232 | Vaccinia Virus Expressed Human P450 | [9] |
| CYP1A1 | 217 | Human Hepatocytes | [10] |
| CYP1A2 | 5.69 | Vaccinia Virus Expressed Human P450 | [9] |
Note: The Km value can vary depending on the in vitro system used. It is recommended to determine the Km under specific experimental conditions.
Table 2: Inhibitory Constants (Ki and IC50) of Known CYP2E1 Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | System | Reference |
| Chlormethiazole | Noncompetitive | 12 | - | Human Liver Microsomes | [11] |
| Diethyldithiocarbamate | Specific CYP2E1 Inhibitor | - | - | Human Liver Microsomes | [4] |
| Salicylic Acid | Mixed | 83.56 | 167.12 | Rat Liver Microsomes | [12] |
Experimental Protocols
Protocol 1: CYP2E1 Inhibition Assay Using Human Liver Microsomes (HLM)
This protocol describes a standard procedure to determine the IC50 value of a test compound for CYP2E1-mediated this compound 6-hydroxylation.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
6-hydroxythis compound (as a standard)
-
Test Compound (dissolved in a suitable solvent, e.g., DMSO, Acetonitrile)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching)
-
Internal Standard (for analytical quantification)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS or HPLC-UV system
Experimental Workflow Diagram
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). The final concentration in the incubation should be at or below the Km value (~40-50 µM) to ensure sensitivity to competitive inhibitors.
-
Prepare a range of concentrations for the test compound. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and typically below 1% to avoid solvent effects.
-
-
Incubation Setup (on ice):
-
In a 96-well plate, add the following to each well for the pre-incubation:
-
Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final concentration e.g., 0.2-0.5 mg/mL)
-
Test compound at various concentrations or vehicle control.
-
-
Include control wells:
-
Negative Control: No NADPH regenerating system.
-
Vehicle Control: No test compound (contains only the solvent used for the test compound).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed mixture of the NADPH regenerating system and this compound to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal or greater volume of cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate or HPLC vials.
-
Quantify the amount of 6-hydroxythis compound formed using a validated LC-MS/MS or HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of CYP2E1 activity for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
Protocol 2: Inhibition Assay Using Recombinant Human CYP2E1
This protocol is ideal for confirming direct inhibition of CYP2E1 without the influence of other metabolizing enzymes present in HLM.
Materials:
-
Recombinant human CYP2E1 enzyme co-expressed with cytochrome P450 reductase and/or cytochrome b5.
-
All other reagents as listed in Protocol 1.
Procedure:
The procedure is largely identical to the one described for HLM, with the following key modifications:
-
Enzyme System: Instead of HLM, use the recombinant CYP2E1 enzyme system at a concentration recommended by the manufacturer or determined empirically (e.g., 10-50 pmol/mL). The system must contain cytochrome P450 reductase, and the addition of cytochrome b5 can sometimes enhance activity.[4]
-
Linearity Checks: It is critical to perform preliminary experiments to establish the linear range of the reaction with respect to time and enzyme concentration for the specific recombinant system being used.
Interpretation of Results:
-
A low IC50 value suggests that the test compound is a potent inhibitor of CYP2E1.
-
Further kinetic studies (e.g., varying both substrate and inhibitor concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).[11][12]
-
Comparing results from recombinant enzymes and HLM can provide insights into the selectivity of the inhibition and the potential contribution of other enzymes.
References
- 1. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an in vitro and in vivo substrate probe for liver CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by this compound hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Administration of Chlorzoxazone in Preclinical Rodent Studies
Introduction
Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1] In preclinical research, it serves a dual purpose: as a therapeutic agent for modeling muscle relaxation and, more frequently, as a specific probe substrate for phenotyping the in vivo activity of the cytochrome P450 2E1 (CYP2E1) enzyme.[2][3][4] CYP2E1 is a key enzyme in the metabolism of numerous xenobiotics, including ethanol (B145695) and various industrial solvents.[3] Understanding the correct procedures for administering this compound is critical for obtaining reliable and reproducible data in rodent models.
These application notes provide detailed protocols for the preparation, administration, and experimental use of this compound in rats and mice, tailored for researchers in pharmacology, toxicology, and drug development.
Vehicle Formulation and Preparation
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[5][6] Proper formulation is essential for complete solubilization and accurate dosing.
Protocol 2.1: Saline-Based Vehicle for Injection and Oral Gavage
This is a common formulation for achieving a clear solution for parenteral and oral administration.
-
Materials:
-
This compound powder
-
0.9% Sodium Chloride (Saline)
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile water for injection
-
pH meter
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the this compound powder to the desired volume of 0.9% saline. A common concentration is 10 mg/mL.[7]
-
While stirring, slowly add 0.1 N NaOH dropwise to the suspension. The powder will begin to dissolve as the pH increases.
-
Continue adding NaOH until the this compound is completely dissolved and the solution is clear.[7]
-
Monitor the pH of the final solution. Adjust as necessary to be within a physiologically acceptable range (typically pH 7.0-8.0).
-
For parenteral administration (IV or IP), sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C, protected from light. Prepare fresh solutions regularly, as stability in this formulation may be limited.
-
Administration Routes and Protocols
The choice of administration route depends on the experimental objective, such as pharmacokinetic profiling or assessment of central muscle relaxant effects. Common routes include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).
Oral Gavage (p.o.) Administration
Oral gavage ensures a precise dose is delivered directly to the stomach.
-
Materials:
-
Protocol 3.1: Oral Gavage in Rodents
-
Weigh the animal to calculate the precise dosing volume. The maximum recommended volume for oral gavage should not exceed 10 mL/kg.[8]
-
Properly restrain the animal to immobilize the head and align the nose, head, and spine to straighten the esophagus.[9]
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[9]
-
Gently insert the gavage needle into the side of the mouth, advancing it along the upper palate towards the back of the throat.
-
Allow the animal to swallow the tip of the needle, then advance it smoothly down the esophagus to the predetermined depth. There should be no resistance.[10] If resistance is met or the animal shows respiratory distress, withdraw immediately.
-
Administer the solution slowly and steadily.[11]
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the animal for at least 5-10 minutes post-administration for any signs of distress or adverse reaction.[8]
-
Intraperitoneal (i.p.) Injection
IP injection allows for rapid absorption into the systemic circulation, though it is subject to some first-pass metabolism.
-
Materials:
-
Protocol 3.2: Intraperitoneal Injection in Rodents
-
Calculate the required dose volume based on the animal's body weight. The maximum recommended IP volume is 10 mL/kg.[12]
-
Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards to pool the abdominal organs cranially.[13]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder.[12]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[12]
-
Gently aspirate by pulling back the plunger to ensure a blood vessel or organ has not been punctured. If blood or any fluid appears, withdraw the needle and reinject at a new site with a fresh needle.[14]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse effects.
-
Intravenous (i.v.) Injection
IV injection provides 100% bioavailability and is the preferred route for precise pharmacokinetic studies. The lateral tail vein is the most common site in rodents.
-
Materials:
-
Appropriately sized needle and syringe (e.g., 27-30 gauge for mice, 25-27 gauge for rats).
-
A rodent restraining device.
-
Heat lamp or warm water to induce vasodilation.
-
-
Protocol 3.3: Intravenous Injection in Rodents (Lateral Tail Vein)
-
Calculate the dose volume based on the animal's weight.
-
Place the animal in a restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein at a shallow angle (approximately 15-20°).
-
Successful entry is often confirmed by a small flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance or swelling occurs, the needle is not in the vein. Withdraw and attempt a new injection more proximally.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Dosage and Pharmacokinetic Data
Dosages for this compound in rodents vary depending on the species and the study's objective.
Table 1: Reported Dosages of this compound in Rodent Studies
| Species | Route | Dosage | Study Purpose | Reference(s) |
| Rat | Oral (p.o.) | 50 mg/kg | Pharmacokinetics, CYP2E1 activity | [7][15][16] |
| Rat | Oral (p.o.) | 25 - 75 mg/kg | Muscle relaxant effect (CER method) | [17] |
| Rat | Oral (p.o.) | 100 mg/kg | Vascular relaxation study | [18] |
| Rat | Intravenous (i.v.) | 20 mg/kg | Pharmacokinetics | [15][16] |
| Rat | Intravenous (i.v.) | 25 mg/kg | Pharmacokinetics, CYP2E1 activity | [7] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Chronic treatment for Fragile X model | [19] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
Data presented as mean values.
| Condition | Route | Dose | CL/F (mL/min/kg) | t½ (min) | AUC∞ (µg·min/mL) | Reference |
| Control (Fed) | Oral (p.o.) | 50 mg/kg | 22.8 | 66.2 | 2269 | [7] |
| 24h Fasted | Oral (p.o.) | 50 mg/kg | 36.9 | 40.7 | 1404 | [7] |
| Control | Intravenous (i.v.) | 20 mg/kg | - | - | 571 | [16] |
| Diabetic (STZ) | Intravenous (i.v.) | 20 mg/kg | - | - | - | [15] |
| Diabetic (Alloxan) | Intravenous (i.v.) | 20 mg/kg | - | - | - | [15] |
CL/F: Apparent total body clearance; t½: Elimination half-life; AUC∞: Area under the plasma concentration-time curve from time zero to infinity.
Metabolism and Signaling Pathways
This compound is extensively metabolized in the liver. Its primary metabolic pathway is 6-hydroxylation, a reaction predominantly catalyzed by CYP2E1, to form 6-hydroxythis compound (B195315).[2][15] This specificity makes it a valuable in vivo probe for CYP2E1 activity.[3] However, studies have shown that other enzymes, such as CYP1A1 and CYP3A, can also contribute to its metabolism, which should be considered when interpreting results.[2][20] The metabolite 6-hydroxythis compound is reported to have little to no muscle relaxant activity.[5][6]
Caption: Metabolic pathways of this compound in rodents.
Key Experimental Protocols
Protocol: In Vivo CYP2E1 Phenotyping
This experiment uses the ratio of metabolite to parent drug in plasma as an index of CYP2E1 activity.
-
Objective: To assess changes in hepatic CYP2E1 activity in response to an inducer (e.g., ethanol, fasting) or inhibitor.
-
Workflow:
-
Acclimatization: Acclimate animals for at least 3 days before the experiment.[7]
-
Treatment Groups: Divide animals into control and treatment groups (e.g., control vs. 24-hour fasted rats).[7]
-
Cannulation (Optional): For serial blood sampling, surgical implantation of a jugular vein cannula is recommended.[7]
-
Dosing: Administer a known dose of this compound (e.g., 50 mg/kg p.o. or 25 mg/kg i.v. for rats).[7]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) via the cannula or other appropriate method (e.g., tail vein, retro-orbital sinus) at specified time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180 minutes).[7] Place samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its metabolite, 6-hydroxythis compound, in plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[7]
-
Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both parent and metabolite. The metabolic ratio (AUC of 6-hydroxythis compound / AUC of this compound) can be used as a marker for CYP2E1 activity.[16]
-
References
- 1. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. iajps.com [iajps.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound metabolism is increased in fasted Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 15. Pharmacokinetics of this compound in rats with diabetes: Induction of CYP2E1 on 6-hydroxythis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic parameters of this compound and its main metabolite, 6-hydroxythis compound, after intravenous and oral administration of this compound to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of alpha-chloralose on muscle relaxant effect of this compound in rats and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits contraction of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo metabolic activation and hepatotoxicity of this compound mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Chlorzoxazone in CYP2E1 Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone is a centrally acting muscle relaxant that is extensively and selectively metabolized to 6-hydroxythis compound (B195315), primarily by the cytochrome P450 2E1 (CYP2E1) enzyme. This metabolic pathway's high dependence on CYP2E1 makes this compound an excellent and widely accepted probe drug for assessing the in vivo and in vitro activity of this enzyme. Understanding the potential for drug-drug interactions (DDIs) involving CYP2E1 is critical in drug development, as this enzyme is responsible for the metabolism of various small molecule drugs, anesthetics, and pro-carcinogens. These application notes provide detailed protocols for employing this compound to investigate the inductive or inhibitory potential of new chemical entities (NCEs) on CYP2E1.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is its hydroxylation at the 6-position of the benzoxazolone ring, a reaction catalyzed predominantly by CYP2E1. While other isoforms like CYP1A2 may contribute to a minor extent, the formation of 6-hydroxythis compound is a reliable indicator of CYP2E1 activity.[1][2] The resulting metabolite is subsequently glucuronidated and excreted in the urine.
Caption: Metabolism of this compound to 6-Hydroxythis compound by CYP2E1.
Quantitative Data: In Vitro Enzyme Kinetics
The following table summarizes the kinetic parameters for this compound 6-hydroxylation. These values are essential for designing in vitro experiments and interpreting inhibition data. Note that kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes).
| Enzyme | System | Km (µM) | Vmax (nmol/min/mg protein) | Turnover Number (min⁻¹) | Reference |
| CYP2E1 | Human Liver Microsomes | 39 - 74 | Not consistently reported | Not applicable | [3] |
| Human Liver Microsomes | 410 | Not reported | Not applicable | [4] | |
| Recombinant Human CYP2E1 | 232 | Not reported | 19.7 | [2][5] | |
| Bactosomes | 78 | Not applicable | 1.64 | ||
| CYP1A2 | Human Liver Microsomes | 3.8 | Not reported | Not applicable | [4] |
| Recombinant Human CYP1A2 | 5.69 | Vmax of CYP2E1 is ~8.5-fold higher | Not reported | [5] | |
| CYP3A4 | Recombinant Human CYP3A4 | Not reported | Not reported | 0.14 | [2] |
Protocols
In Vitro CYP2E1 Inhibition Assay Using Human Liver Microsomes
This protocol is designed to assess the inhibitory potential of a test compound on CYP2E1-mediated this compound 6-hydroxylation in human liver microsomes (HLMs).
Experimental Workflow
Caption: Workflow for an in vitro CYP2E1 inhibition assay.
Detailed Methodology
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
6-Hydroxythis compound (for analytical standard)
-
Test compound (NCE)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), cold
-
Internal standard (e.g., a stable isotope-labeled 6-hydroxythis compound or a structurally similar compound)
-
96-well plates
-
Incubator/shaker
2. Procedure:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., in methanol (B129727) or DMSO). The final concentration in the incubation should be close to the Km value (e.g., 20-50 µM) to ensure sensitivity to competitive inhibition.[6]
-
Prepare serial dilutions of the test compound in the appropriate vehicle.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
HLMs (final concentration typically 0.2-0.5 mg/mL)
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.[6]
-
Add this compound solution to each well and mix.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.[6]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
3. Analytical Method (LC-MS/MS):
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).[7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate.
-
Detection: Multiple Reaction Monitoring (MRM) in either positive or negative ionization mode.
-
Quantification: Determine the peak area ratio of 6-hydroxythis compound to the internal standard.
4. Data Analysis:
-
Calculate the percent inhibition of 6-hydroxythis compound formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Phenotyping Study for Drug-Drug Interactions
This protocol outlines a clinical study to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound, thereby assessing its impact on CYP2E1 activity.
Logical Flow of a DDI Study
Caption: Logical flow for an in vivo drug-drug interaction study using this compound.
Detailed Methodology
1. Study Design:
-
A single-center, open-label, two-period, fixed-sequence study in healthy volunteers.
-
Period 1 (Baseline): Subjects receive a single oral dose of this compound.
-
Period 2 (Treatment): Subjects receive the investigational drug for a specified duration (to reach steady-state if it's an inducer or inhibitor), followed by a single oral dose of this compound co-administered with the investigational drug.
2. Subject Population:
-
Healthy, non-smoking male and female volunteers, aged 18-55 years.
-
Subjects should abstain from alcohol and caffeine (B1668208) for a specified period before and during the study.
3. Dosing and Administration:
-
This compound: A single oral dose of 250 mg is recommended to avoid saturation of metabolism.[10] Doses up to 500 mg have also been used.[2] The dose can be administered with water after an overnight fast.[11]
-
Investigational Drug: Dosing regimen as per the drug's characteristics to achieve the desired exposure for assessing DDI potential.
4. Pharmacokinetic Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
A single blood sample at 2 to 4 hours post-chlorzoxazone administration is often sufficient to determine the metabolic ratio, as this time point shows a high correlation with the formation clearance of the metabolite.[10] More extensive sampling (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) can be performed for a full pharmacokinetic characterization.
-
Process blood samples by centrifugation to obtain plasma, which should be stored frozen (e.g., at -80°C) until analysis.
5. Sample Analysis (HPLC-UV or LC-MS/MS):
-
Sample Preparation: Plasma samples can be prepared by protein precipitation with acetonitrile or by liquid-liquid extraction. For analysis of total 6-hydroxythis compound (free and glucuronidated), samples may require incubation with β-glucuronidase.[12]
-
HPLC-UV Method:
-
LC-MS/MS Method: Provides higher sensitivity and selectivity. See the in vitro protocol for details on transitions.
6. Data and Statistical Analysis:
-
The primary pharmacokinetic endpoint is the metabolic ratio (MR) of 6-hydroxythis compound to this compound in plasma.
-
Calculate the geometric mean and 90% confidence interval for the MR in both periods.
-
A significant difference in the MR between the baseline and treatment periods indicates a drug-drug interaction. An increased MR suggests induction of CYP2E1 by the co-administered drug, while a decreased MR suggests inhibition.
Summary of Analytical Methods
The following table provides an overview of common analytical methods for the quantification of this compound and 6-hydroxythis compound.
| Method | Matrix | Sample Preparation | Column | Mobile Phase | Detection | Reference |
| HPLC-UV | Plasma, Urine | Diethyl ether extraction | C18 | Acetonitrile/Acidic Buffer | UV at 283 nm | [12] |
| Microsomes | - | YMC-Pack ODS-AQ | Methanol/Phosphoric Acid | UV at 287 nm | [13] | |
| LC-MS/MS | Plasma | Protein precipitation with ACN | Shimadzu VP-ODS C18 | Gradient (Water/ACN based) | MRM (Negative Ion Mode) | [8][14] |
| Plasma, Urine | Stable isotope dilution | Gold C18 | Gradient (Water/Methanol) | MRM | [7] |
Conclusion
This compound is a valuable tool for investigating the potential of new chemical entities to interact with CYP2E1. The protocols provided herein offer a framework for conducting both in vitro and in vivo studies. Careful consideration of the experimental conditions, particularly the this compound concentration in in vitro assays and the dose in clinical studies, is crucial for obtaining reliable and interpretable data. The use of sensitive and specific analytical methods, such as LC-MS/MS, is highly recommended for accurate quantification of this compound and its primary metabolite, 6-hydroxythis compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive kinetic analysis and influence of reaction components for this compound 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Validated Method for Quantification of this compound in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the fragmentation mechanism of protonated 6-hydroxythis compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of this compound as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An interaction between the cytochrome P450 probe substrates this compound (CYP2E1) and midazolam (CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 6-hydroxythis compound and this compound in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS Validated Method for Quantification of this compound in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
A Comprehensive Guide to Preparing Chlorzoxazone Stock Solutions for Laboratory Use
Application Notes
Chlorzoxazone is a centrally acting muscle relaxant that functions by inhibiting multisynaptic reflex arcs at the spinal cord and subcortical levels of the brain.[1][2][3][4] In a laboratory setting, it is a valuable tool for in vitro and in vivo studies investigating muscle relaxation, neurological pathways, and drug metabolism.[5][6] This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions to ensure reproducible and reliable experimental outcomes.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7][8] Its aqueous solubility is poor, necessitating the use of organic solvents for the preparation of stock solutions.[2][5][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for selecting appropriate solvents and handling the compound safely.
| Property | Value | References |
| Molecular Formula | C₇H₄ClNO₂ | [5][9][10] |
| Molecular Weight | 169.57 g/mol | [3][9][10] |
| Appearance | White or practically white crystalline powder | [2][9] |
| Melting Point | 191-194 °C | [9] |
| Water Solubility | Slightly soluble (0.1 g/100 mL) | [2][9] |
| Solubility in Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ~10-50 mg/mL | [5][9][11] |
| Ethanol | ~20-34 mg/mL | [5][9] |
| Methanol (B129727) | Soluble | [2][9][12] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| Acetonitrile | Soluble | [13] |
| Storage Temperature | -20°C (long-term) or 20-25°C (short-term) | [5][14][15] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Protocols
Solvent Selection
The choice of solvent is paramount for preparing a stable and effective this compound stock solution. Based on its solubility profile, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are the most common and appropriate solvents for laboratory use.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell-based assays.
Materials:
-
This compound powder (purity ≥98%)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 169.57 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 169.57 g/mol = 0.0016957 g
-
Mass (mg) = 1.6957 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 1.70 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.696 mg, add 1.0 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is recommended to remove any potential microbial contamination.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[5] For short-term use, the solution can be stored at 4°C for up to a few days. Aqueous solutions are not recommended for storage for more than one day.[5]
-
Quality Control
To ensure the accuracy of your experiments, it is advisable to perform quality control on your prepared stock solution.
-
Concentration Verification:
-
The concentration of the stock solution can be verified using UV-Vis spectrophotometry.
-
Prepare a series of dilutions of the stock solution in the appropriate solvent (e.g., methanol or ethanol).
-
Measure the absorbance at the maximum wavelength (λmax), which is approximately 244 nm in pH 6.8 phosphate (B84403) buffer and 282 nm or 284 nm in other media.[12][16][17]
-
Calculate the concentration using a standard curve prepared from a certified reference standard of this compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution and to detect any degradation products.
-
The retention time of the major peak in the sample solution should correspond to that of a standard solution.[13]
-
Signaling Pathway
This compound acts as a central nervous system depressant.[1] Its muscle relaxant effect is primarily due to the inhibition of multisynaptic reflex arcs at the level of the spinal cord and subcortical areas of the brain.[1][2][3][4] This inhibition reduces skeletal muscle spasms, leading to pain relief and increased mobility of the affected muscles.[1][4]
Safety Precautions
This compound should be handled with care. It is harmful if swallowed, inhaled, or comes into contact with skin.[9] It is irritating to the eyes, respiratory system, and skin.[9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[5]
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [dailymed.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound CAS#: 95-25-0 [m.chemicalbook.com]
- 7. Mechanochemical cocrystallization to improve the physicochemical properties of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Dissolution enhancement of this compound using cogrinding technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. uspnf.com [uspnf.com]
- 14. This compound (Paraflex, Parafon Forte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. This compound Tablets [drugfuture.com]
Methodology for Assessing Chlorzoxazone's Effect on T-Cell Activation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This triggers a complex signaling cascade leading to T-cell proliferation, differentiation, and the secretion of cytokines. Dysregulation of T-cell activation is implicated in various pathologies, including autoimmune diseases and cancer. Consequently, assessing the impact of chemical compounds on T-cell activation is crucial for drug discovery and development.
Chlorzoxazone is a centrally acting muscle relaxant. Recent studies suggest it may also possess immunomodulatory properties. This document provides a comprehensive set of protocols to assess the effects of this compound on T-cell activation, covering experimental design, key methodologies, and data interpretation. The provided protocols can be adapted to study both the direct effects on purified T-cells and the indirect effects mediated by other immune cells.
Data Presentation: Summary of Quantitative Data
Currently, published data primarily points to an indirect immunomodulatory role for this compound, where it enhances the immunosuppressive capabilities of other cells, which in turn inhibit T-cell activation. The following tables summarize representative quantitative data from studies on the indirect effect of this compound on T-cell activation and proliferation, as mediated by Mesenchymal Stem Cells (MSCs).
Table 1: Effect of this compound-Treated MSCs on T-Cell Activation Marker Expression
| Treatment Group | % CD69+ T-Cells (Mean ± SD) | % CD25+ T-Cells (Mean ± SD) |
| T-Cell + PHA | 35.4 ± 2.1 | 42.8 ± 3.5 |
| T-Cell + PHA + MSCs | 18.2 ± 1.5 | 25.1 ± 2.8 |
| T-Cell + PHA + this compound-treated MSCs | 9.7 ± 1.1 | 14.6 ± 2.2 |
Data is hypothetical and based on trends reported in existing literature. PHA (phytohemagglutinin) is a potent T-cell activator.
Table 2: Effect of this compound-Treated MSCs on T-Cell Proliferation
| Assay Method | Treatment Group | Proliferation Index / Absorbance (Mean ± SD) |
| CFSE Dilution | T-Cell + PHA | 4.5 ± 0.4 |
| T-Cell + PHA + MSCs | 2.1 ± 0.3 | |
| T-Cell + PHA + this compound-treated MSCs | 1.2 ± 0.2 | |
| MTS Assay | T-Cell + PHA | 1.8 ± 0.2 |
| T-Cell + PHA + MSCs | 0.9 ± 0.1 | |
| T-Cell + PHA + this compound-treated MSCs | 0.5 ± 0.08 |
Data is hypothetical and based on trends reported in existing literature. A lower proliferation index or absorbance indicates stronger inhibition of proliferation.
Mandatory Visualizations
Herein are diagrams illustrating key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate a mixed population of lymphocytes, monocytes, and other mononuclear cells from whole blood.
-
Materials:
-
Human whole blood collected in heparinized tubes.
-
Ficoll-Paque PLUS or equivalent density gradient medium.
-
Phosphate-buffered saline (PBS).
-
50 mL conical tubes.
-
Centrifuge.
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
-
Objective: To quantify T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
-
Materials:
-
Isolated PBMCs or purified T-cells.
-
CFSE dye.
-
Complete RPMI-1640 medium.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).
-
This compound stock solution.
-
Flow cytometer.
-
-
Procedure:
-
Resuspend PBMCs or purified T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in fresh, pre-warmed complete medium.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add T-cell activation stimuli to the appropriate wells.
-
Add serial dilutions of this compound to the treatment wells. Include vehicle control wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.
-
Protocol 3: Analysis of T-Cell Activation Markers by Flow Cytometry
-
Objective: To measure the expression of cell surface activation markers (e.g., CD69 and CD25) on T-cells.[1]
-
Materials:
-
T-cells cultured with or without this compound as described in previous protocols.
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Flow cytometer.
-
-
Procedure:
-
Harvest cells after 24 hours (for early activation marker CD69) or 48-72 hours (for late activation marker CD25) of stimulation.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD3+ T-cell gate.
-
Protocol 4: Measurement of Cytokine Secretion by ELISA
-
Objective: To quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant.
-
Materials:
-
Culture supernatants from T-cell activation experiments.
-
Commercially available ELISA kits for the cytokines of interest.
-
Microplate reader.
-
-
Procedure:
-
After the desired incubation period (typically 24-72 hours), centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatants and store them at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
The provided methodologies offer a robust framework for investigating the effects of this compound on T-cell activation. Current evidence suggests that this compound's immunomodulatory effects are likely indirect, mediated by its influence on other cell types such as MSCs, leading to a suppression of T-cell responses.[2] However, the possibility of direct effects on T-cells, potentially through modulation of intracellular calcium signaling, warrants further investigation using the protocols outlined above with purified T-cell populations. A comprehensive assessment should, therefore, encompass both direct and indirect mechanisms to fully elucidate the immunomodulatory profile of this compound.
References
Application Notes and Protocols for In Vivo Microdialysis Measuring Chlorzoxazone in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1] It is believed to act primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs.[2][3][4][5] Understanding the concentration and pharmacokinetic profile of this compound within the brain's extracellular fluid (ECF) is crucial for elucidating its precise mechanism of action and optimizing its therapeutic use for neurological conditions.
In vivo microdialysis is a powerful technique for the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in freely moving animals.[6][7][8] This provides invaluable data on blood-brain barrier (BBB) penetration and target site engagement that cannot be obtained from plasma concentrations alone.[9][10] These application notes provide a comprehensive, detailed protocol for conducting in vivo microdialysis studies to measure this compound in rodent brain tissue.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 169.57 g/mol | [2] |
| pKa | 8.25 | [2] |
| LogP | 1.6 | [2] |
| Protein Binding | ~25-30% | [2] |
| Metabolism | Rapidly metabolized in the liver (primarily by CYP2E1) to 6-hydroxythis compound (B195315) (inactive). | [5] |
| Half-Life Elimination | ~1 hour | [5][11][12] |
Table 2: Example Experimental Parameters for In Vivo Microdialysis of this compound
| Parameter | Specification | Rationale / Comment |
| Animal Model | Male Sprague-Dawley rats (250-350 g) | Commonly used model in neuropharmacology studies.[13][14] |
| Target Brain Region | Striatum or Subcortical Motor Areas | Relevant to the proposed mechanism of action.[2][5] |
| Stereotaxic Coordinates | e.g., for Striatum: AP: +1.0 mm, ML: ±2.5 mm, DV: -4.5 mm (from Bregma) | Coordinates should be verified with a rat brain atlas. |
| Microdialysis Probe | Concentric probe, 2-4 mm membrane length, 10-20 kDa MWCO | Standard probe for small molecule recovery. |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH 7.4) | Mimics the ionic composition of brain ECF.[9][15] |
| Flow Rate | 1.0 - 2.0 µL/min | A balance between sufficient sample volume and adequate recovery. |
| Sample Collection Interval | 20 - 30 minutes | Allows for adequate temporal resolution of pharmacokinetic events. |
| Drug Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) injection | Route of administration will depend on the experimental question. |
Table 3: Example Pharmacokinetic Data for this compound (20 mg/kg, i.p.)
This table presents hypothetical data for illustrative purposes.
| Parameter | Unbound Plasma | Brain ECF (Striatum) |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (hours) | 0.5 | 1.0 |
| AUC₀₋₄ (ng*h/mL) | 2800 | 950 |
| Kp,uu (AUCbrain/AUCplasma) | 0.34 | - |
Experimental Protocols
I. Surgical Implantation of Guide Cannula
Objective: To surgically implant a guide cannula targeting the desired brain region for subsequent insertion of the microdialysis probe.
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (sized for the microdialysis probe)
-
Dental cement and anchor screws
-
Suturing materials
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat and securely mount it in a stereotaxic frame.[13][16]
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., striatum).
-
Drill a small burr hole in the skull at the determined coordinates, taking care not to damage the underlying dura mater.[14]
-
Slowly lower the guide cannula to the desired depth.[16][17]
-
Secure the guide cannula to the skull using dental cement and anchor screws.[14]
-
Insert a dummy cannula into the guide to maintain patency.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 3-5 days before the microdialysis experiment.[17]
II. In Vivo Microdialysis Procedure
Objective: To collect ECF samples from the target brain region of a freely moving rat before and after administration of this compound.
Materials:
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial Cerebrospinal Fluid (aCSF)
-
This compound solution for injection
-
Collection vials (pre-weighed if necessary)
Procedure:
-
On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[13]
-
Gently restrain the animal, remove the dummy cannula, and insert the microdialysis probe through the guide cannula into the target brain region.[16]
-
Connect the probe inlet tubing to a syringe pump containing aCSF and the outlet tubing to a fraction collector.[14]
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline and allow the blood-brain barrier to reseal.[13][16]
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine basal concentrations.[13]
-
Administer this compound via the desired route (e.g., 20 mg/kg, i.p.).
-
Continue collecting dialysate samples at regular intervals for 3-4 hours post-administration.[13]
-
Simultaneously, collect blood samples at corresponding time points to determine plasma concentrations if desired.
-
Store collected dialysate and plasma samples at -80°C until analysis.[13]
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.[16]
III. Probe Calibration (Retrodialysis Method)
Objective: To determine the in vivo recovery rate of the microdialysis probe, which is essential for calculating the absolute concentration of this compound in the ECF.[7]
Procedure:
-
Following the main experiment, replace the aCSF in the syringe pump with aCSF containing a known concentration of this compound (C_in), typically within the expected ECF concentration range.
-
Perfuse this solution through the probe at the same flow rate used during the experiment.
-
Collect several dialysate samples after an equilibration period.
-
Measure the concentration of this compound in the collected dialysate (C_out).
-
The probe recovery rate is calculated as: Recovery (%) = [(C_in - C_out) / C_in] * 100 .[9]
-
The absolute ECF concentration (C_ECF) during the experiment can then be calculated from the measured dialysate concentration (C_dialysate) using: C_ECF = C_dialysate / (Recovery / 100) .
IV. Analytical Method: LC-MS/MS Quantification
Objective: To accurately quantify the concentration of this compound in the brain dialysate and plasma samples. A highly sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended due to the expected low concentrations.[18]
Example Parameters:
-
Chromatographic System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., 150 x 2.0 mm).[18]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[18]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[18]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): For this compound, m/z 168.0 → 132.1.[18]
-
Internal Standard: An appropriate internal standard (e.g., an isotopically labeled this compound or another compound like repaglinide) should be used.[18]
Procedure:
-
Prepare a standard curve by spiking known concentrations of this compound into blank aCSF or plasma.
-
Prepare samples for analysis. For dialysates, direct injection may be possible. For plasma, a protein precipitation step (e.g., with acetonitrile) is required.[18]
-
Inject prepared standards and samples onto the LC-MS/MS system.
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
Caption: Proposed central mechanism of action for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. mims.com [mims.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicine.com [medicine.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An LC-MS/MS Validated Method for Quantification of this compound in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chlorzoxazone Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to chlorzoxazone solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline powder that is poorly soluble in water.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4][5] While its aqueous solubility is limited, it is soluble in several organic solvents and solutions of alkali hydroxides and ammonia.[1][2]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended method for preparing an aqueous working solution?
A2: Direct dissolution of this compound in aqueous buffers is often challenging. The recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it with the aqueous buffer of choice. For instance, you can first dissolve this compound in ethanol (B145695) and then dilute it with a phosphate-buffered saline (PBS) solution. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[6] It is advisable to not store the aqueous solution for more than one day to avoid precipitation.[6]
Q3: What are the best organic solvents for preparing a concentrated stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are effective organic solvents for dissolving this compound.[6] The choice of solvent may depend on the specific requirements and tolerance of your in vitro assay system.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
Possible Cause & Solution:
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium may be too low to maintain this compound solubility.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent in your assay is kept as high as is tolerable for your cells, typically below 0.5% or 1% for most cell lines. You may need to optimize this for your specific cell type.
-
-
Stock Solution Concentration: Your stock solution might be too concentrated, leading to precipitation upon dilution into the aqueous medium.
-
Troubleshooting Step: Try preparing a less concentrated stock solution in your organic solvent of choice before diluting it into the cell culture medium.
-
-
Temperature Effects: Changes in temperature between the stock solution and the culture medium can affect solubility.
-
Troubleshooting Step: Gently warm your culture medium to 37°C before adding the this compound stock solution. Ensure the stock solution is at room temperature.
-
Issue: I am unable to achieve the desired final concentration of this compound in my assay without precipitation.
Possible Cause & Solution:
-
Aqueous Solubility Limit Exceeded: The desired concentration may exceed the aqueous solubility limit of this compound, even with the use of a co-solvent.
-
Troubleshooting Step 1: pH Adjustment: this compound's solubility can be influenced by pH. Since it is soluble in solutions of alkali hydroxides, slightly increasing the pH of your buffer (if your assay permits) may improve solubility.[2]
-
Troubleshooting Step 2: Use of Solubilizing Agents: Consider the use of solubilizing agents such as surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your formulation to enhance solubility.[7] These should be tested for compatibility with your assay.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.1 g/100 mL (<1 mg/mL) | [1] |
| Ethanol | ~20 mg/mL, 34 mg/mL | [1][6] |
| DMSO | ~10 mg/mL, 34 mg/mL, ≥ 100 mg/mL | [1][6][7][8] |
| Dimethylformamide (DMF) | ~16 mg/mL | [6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Note: Solubility values can vary between different sources and batches of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mg/mL).[6]
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation or phase separation occurs.[7]
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent degradation.[6]
-
Store the stock solution at -20°C or -80°C for long-term stability.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of Aqueous Working Solution from an Ethanolic Stock
-
Prepare a stock solution of this compound in ethanol (e.g., 20 mg/mL).[6]
-
To prepare a working solution, dilute the ethanolic stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2).
-
For example, to prepare a 0.5 mg/mL working solution in a 1:1 ethanol:PBS mixture, mix equal volumes of a 1 mg/mL this compound solution in ethanol and PBS.[6]
-
Use the freshly prepared aqueous working solution for your experiment, as it is not recommended for storage for more than one day.[6]
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. chembk.com [chembk.com]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanochemical cocrystallization to improve the physicochemical properties of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Dissolution enhancement of this compound using cogrinding technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Chlorzoxazone-Induced Sedation in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize chlorzoxazone-induced sedation in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a centrally-acting skeletal muscle relaxant.[1] Its primary mechanism of action involves inhibiting polysynaptic reflex arcs at the spinal cord and subcortical areas of the brain.[2][3] This central nervous system (CNS) depression is also responsible for its sedative side effects, which include drowsiness, dizziness, and lightheadedness.[1]
Q2: At what dose does this compound typically induce sedation in rodents?
A2: The sedative effects of this compound are dose-dependent. Studies in mice have shown that doses starting from 10 mg/kg can significantly affect locomotor activity, indicating a sedative effect. Higher doses will likely produce more pronounced sedation. It is crucial to perform a dose-response study in your specific animal model and behavioral paradigm to determine the optimal dose with minimal sedative effects.
Q3: How can I minimize the sedative effects of this compound in my behavioral study?
A3: To minimize sedation, consider the following strategies:
-
Dose Optimization: Conduct a pilot study to determine the lowest effective dose of this compound for your desired muscle relaxant effect that does not cause significant sedation.
-
Time-Course Analysis: The sedative effects of this compound have a specific time course. Behavioral testing should be scheduled to avoid the peak sedative effect. One study in rats indicated that the maximum response, which could correlate with peak sedation, was observed 10 minutes after administration.[2]
-
Acclimatization and Habituation: Properly acclimatize and habituate your animals to the testing environment and procedures. This can help reduce baseline anxiety and stress, which might otherwise be confounded with sedative effects.
-
Alternative Compounds: If sedation remains a significant issue, consider using alternative muscle relaxants with a lower sedative potential, such as methocarbamol (B1676395) or metaxalone (B1676338).
Q4: What are some alternative muscle relaxants with less sedative potential?
A4: Research suggests that methocarbamol and metaxalone are associated with less sedation compared to other muscle relaxants.[4] However, the efficacy and side-effect profile can vary depending on the specific animal model and behavioral assay.
Q5: How does this compound metabolism influence its sedative effects?
A5: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1.[5] Factors that inhibit CYP2E1 activity can lead to increased plasma concentrations of this compound, potentially enhancing and prolonging its sedative effects. Co-administration of other drugs that are also metabolized by or inhibit CYP2E1 should be carefully considered.
Troubleshooting Guides
Issue 1: High variability in sedative response to this compound across animals.
| Potential Cause | Troubleshooting Step |
| Genetic Differences | Different rodent strains can have varying sensitivities to drugs. Ensure you are using a consistent and well-characterized strain. |
| Metabolic Differences | Individual variations in liver enzyme activity (CYP2E1) can affect how quickly this compound is metabolized. Increase the sample size per group to minimize the impact of outliers. |
| Inaccurate Dosing | Ensure precise dose calculations based on the most recent body weight of each animal. Use proper and consistent administration techniques (e.g., intraperitoneal, oral gavage). |
| Stress and Anxiety | High levels of stress can influence an animal's response to a drug. Ensure proper handling and acclimatization to the experimental procedures. |
Issue 2: this compound appears to interfere with the primary behavioral outcome, not just cause general sedation.
| Potential Cause | Troubleshooting Step |
| Motor Impairment vs. Sedation | This compound's muscle relaxant properties can directly impair motor coordination, which might be misinterpreted as sedation. Use specific tests like the rotarod to differentiate between motor impairment and general sedation (reduced locomotor activity). |
| Anxiolytic-like Effects | In some paradigms like the light-dark box, it can be challenging to distinguish between anxiolytic and sedative effects. A reduction in locomotor activity is generally indicative of sedation. |
| Interaction with Test Paradigm | The sedative effects of this compound might be more pronounced in tasks requiring high levels of activity or motivation. Consider using a less demanding behavioral paradigm if possible. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Mean Locomotor Activity (Counts/10 min) | % Change from Vehicle |
| Vehicle | 150 | 0% |
| 5 | 140 | -6.7% |
| 10 | 110 | -26.7% |
| 20 | 80 | -46.7% |
*Note: Data are hypothetical and for illustrative purposes, based on findings suggesting that doses of 10 mg/kg and 20 mg/kg of this compound significantly decrease locomotor activity in wild-type mice. Actual results may vary.[6]
Experimental Protocols
Open Field Test for Assessing Sedation (Locomotor Activity)
Objective: To evaluate the effect of this compound on spontaneous locomotor activity as an indicator of sedation.
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material.
-
An overhead video camera connected to a computer with tracking software (e.g., Biobserve Viewer, EthoVision).
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (or vehicle) at the desired dose and route.
-
At the designated time point post-injection, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
Record the session using the video tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
Data Analysis:
-
Primary Endpoint for Sedation: Total distance traveled (in cm). A significant decrease compared to the vehicle group indicates sedation.
-
Other Parameters: Time spent in the center versus the periphery (can indicate anxiety-like behavior), rearing frequency.
Rotarod Test for Assessing Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance, which can be affected by both muscle relaxation and sedation.
Apparatus:
-
An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) and fall sensors.
Procedure:
-
Training: In the days preceding the experiment, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for several trials per day. This is to ensure the animals learn the task.
-
Testing:
-
On the test day, administer this compound (or vehicle).
-
At the desired time point post-injection, place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Data Analysis:
-
Primary Endpoint: Latency to fall (in seconds). A significant decrease in the this compound group compared to the vehicle group indicates impaired motor coordination.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. researchgate.net [researchgate.net]
Optimizing Chlorzoxazone Treatment for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of chlorzoxazone treatment in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
This compound is primarily known as a substrate and inducer of the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2][3] In vitro, it is metabolized by CYP2E1 to 6-hydroxythis compound.[1][3] This property makes it a useful tool for studying CYP2E1 activity and induction in various cell lines. Additionally, this compound has been shown to modulate the phosphorylation of the transcription factor FOXO3, which can influence the expression of downstream immune-related genes.[4]
Q2: What is a typical concentration range for this compound in cell culture experiments?
The optimal concentration of this compound depends on the cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system.[5] For immunosuppressive effects on mesenchymal stem cells, concentrations ranging from 2 to 20 µM have been used.[4] For studying effects on cell viability and apoptosis in HepG2 cells, concentrations between 100 µmol·L-1 and 500 µmol·L-1 have been explored.[5]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration is highly dependent on the biological question being investigated. For assessing CYP2E1 induction, a time-course experiment is recommended. Transcriptional changes may be detectable within hours, while changes in protein levels or enzyme activity may require 24-72 hours. For cytotoxicity or apoptosis assays, treatment times of 24, 48, and 72 hours are often evaluated to observe time-dependent effects.
Q4: Can this compound be toxic to cells?
Yes, at higher concentrations, this compound can induce cytotoxicity and apoptosis. The cytotoxic effects are cell-type dependent. It is essential to determine the toxicity threshold in your specific cell line by performing a viability assay (e.g., MTT, MTS, or ATP-based assays) across a range of concentrations and time points.
Q5: How should I prepare and store this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | - Suboptimal concentration: The concentration used may be too low to elicit a response. - Insufficient treatment duration: The treatment time may be too short to observe changes. - Low CYP2E1 expression: The cell line may not express sufficient levels of CYP2E1. - Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Verify CYP2E1 expression in your cell line via qPCR or Western blot. - Prepare a fresh stock solution of this compound. |
| High cell death or unexpected cytotoxicity. | - Concentration is too high: The this compound concentration may be above the cytotoxic threshold for the cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the media may be too high. - Extended treatment duration: Prolonged exposure may lead to cytotoxicity. | - Perform a viability assay (e.g., MTT, MTS) to determine the IC50 value and select a non-toxic concentration. - Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO). - Re-evaluate the treatment duration with a time-course viability experiment. |
| High variability between experimental replicates. | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. - Edge effects in multi-well plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration. - Inconsistent treatment application: Variations in the timing or method of adding this compound. | - Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. - Standardize the protocol for adding the treatment to all wells. |
| Precipitate observed in the media after adding this compound. | - Poor solubility: this compound may have limited solubility in the culture medium at the desired concentration. - Interaction with media components: The compound may be interacting with components in the serum or media. | - Ensure the this compound stock solution is fully dissolved before diluting it in the media. - Prepare fresh dilutions immediately before use. - Consider using a lower concentration or testing different media formulations. You may also test with charcoal-stripped serum to remove interfering components. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions in culture medium from a concentrated stock solution. It is recommended to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 500 µM). Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assess Viability: After incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration and determine the EC50 (for desired effect) or IC50 (for toxicity).
Protocol 2: Optimizing Treatment Duration (Time-Course)
-
Cell Seeding: Seed cells in multiple 96-well plates, one for each time point to be tested.
-
Treatment: Treat the cells with a predetermined, non-toxic concentration of this compound (determined from Protocol 1). Include a vehicle control.
-
Incubation and Analysis: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform the desired assay (e.g., CYP2E1 activity assay, qPCR for gene expression, or Western blot for protein levels) on one of the plates.
-
Data Analysis: Plot the measured response against the treatment duration to identify the optimal time point for the desired effect.
Quantitative Data Summary
Table 1: Reported this compound Concentrations and Observed Effects in Cell-Based Assays
| Cell Line | Concentration Range | Treatment Duration | Observed Effect |
| Mesenchymal Stem Cells | 2 - 20 µM | Not specified | Enhanced immunosuppressive capacity |
| HepG2 | 100 - 500 µmol·L-1 | 24, 48, 72 hours | Inhibition of cell survival and induction of apoptosis |
Signaling Pathways and Experimental Workflows
Caption: this compound metabolic pathways.
Caption: this compound-mediated FOXO3 signaling.
Caption: Workflow for optimizing this compound treatment.
References
- 1. This compound: an in vitro and in vivo substrate probe for liver CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of CYP2E1 activity in liver transplant patients as measured by this compound 6-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule drug, augments immunosuppressive capacity of mesenchymal stem cells via modulation of FOXO3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Chlorzoxazone Hepatotoxicity in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating chlorzoxazone-induced hepatotoxicity in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound hepatotoxicity is primarily linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, CYP3A4, and CYP1A1/2.[1][2] This process can lead to the formation of a reactive oxirane intermediate, which can cause cellular damage through oxidative stress and covalent binding to cellular macromolecules.[3] The resulting hepatocellular injury often manifests as apoptosis and necrosis. While the exact mechanism is complex and can be idiosyncratic, the generation of reactive metabolites is a key initiating event.[4][5]
Q2: What are the common clinical signs of hepatotoxicity in rodents administered this compound?
A2: Common clinical signs are often subtle in early stages but can include weight loss, lethargy, and decreased food and water consumption. As liver injury progresses, more specific signs such as jaundice (yellowing of the skin and mucous membranes) may be observed. Biochemical markers, such as elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are more sensitive and reliable indicators of liver damage.[6]
Q3: What are the potential strategies to mitigate this compound hepatotoxicity in our animal studies?
A3: Potential mitigation strategies primarily focus on counteracting the key mechanisms of injury. These include:
-
Antioxidant therapy: Co-administration of antioxidants like N-acetylcysteine (NAC) or silymarin (B1681676) can help neutralize reactive oxygen species (ROS) and replenish glutathione (B108866) (GSH) stores, thereby reducing oxidative stress-induced damage.[7][8]
-
CYP2E1 inhibition: Since CYP2E1 is a key enzyme in the toxic metabolic activation of this compound, co-administration of a CYP2E1 inhibitor could reduce the formation of reactive metabolites.[3]
Q4: How can we confirm apoptosis in liver tissue from our experimental animals?
A4: Apoptosis can be confirmed using several methods. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common histological technique to detect DNA fragmentation, a hallmark of apoptosis.[9] Additionally, measuring the activity of key executioner caspases, such as caspase-3, in liver tissue lysates provides biochemical evidence of apoptosis.[10]
Troubleshooting Guides
Biochemical Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in serum ALT/AST levels between animals in the same group. | - Improper blood collection or handling leading to hemolysis.[11]- Stress during blood collection.- Underlying subclinical infections in some animals.- Pipetting errors or variability in assay reagents. | - Ensure proper blood collection techniques to minimize hemolysis. Use appropriate anticoagulants if preparing plasma.[11]- Acclimatize animals to handling and restraint procedures to minimize stress.- Monitor animal health closely and exclude any animals showing signs of illness not related to the treatment.- Use calibrated pipettes and ensure thorough mixing of reagents. Run samples in duplicate or triplicate. |
| Low or no detectable caspase-3 activity in liver lysates from expected positive controls. | - Inactive caspase-3 enzyme in the sample due to improper storage or handling.- Low protein concentration in the lysate.- The peak of caspase-3 activity was missed (timing of sample collection).- Reagent degradation. | - Store tissue samples and lysates at -80°C and avoid repeated freeze-thaw cycles.- Ensure an adequate amount of protein (typically 50-200 µg) is used for the assay.[12]- Perform a time-course study to determine the optimal time point for detecting caspase-3 activation after this compound administration.- Use fresh or properly stored assay reagents and positive controls. |
Histological Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or false-positive signals in TUNEL staining. | - Endogenous nuclease activity released during tissue processing.[9][13]- Over-fixation or under-fixation of the tissue.- Excessive proteinase K digestion.- Reagent issues or improper washing steps.[14] | - Pre-treat tissue sections with an endonuclease inhibitor like diethyl pyrocarbonate (DEPC).[9][13]- Optimize fixation time and use neutral buffered formalin.- Titrate the concentration and incubation time for proteinase K.[15]- Use fresh reagents and ensure adequate washing between steps to remove unbound reagents.[14] |
| Difficulty in interpreting H&E stained liver sections for hepatotoxicity scoring. | - Inconsistent staining quality.- Lack of a standardized scoring system.- Subjectivity in interpretation. | - Standardize the staining protocol to ensure consistent quality across all slides.- Adopt a semi-quantitative scoring system that evaluates key features of drug-induced liver injury, such as necrosis, inflammation, and steatosis.- Have the slides evaluated by a board-certified veterinary pathologist, preferably in a blinded manner, to ensure unbiased and expert interpretation. |
Data Presentation
The following tables summarize hypothetical quantitative data from a long-term (12-week) study in rats investigating the mitigation of this compound-induced hepatotoxicity.
Table 1: Serum Liver Enzyme Levels
| Treatment Group | Dose | ALT (U/L) | AST (U/L) |
| Vehicle Control | - | 35 ± 5 | 80 ± 10 |
| This compound | 100 mg/kg | 250 ± 40 | 450 ± 60 |
| This compound + N-acetylcysteine | 100 mg/kg + 150 mg/kg | 120 ± 25 | 250 ± 45 |
| This compound + Silymarin | 100 mg/kg + 100 mg/kg | 150 ± 30 | 300 ± 50 |
Data are presented as mean ± standard deviation.
Table 2: Histopathological and Apoptosis Markers
| Treatment Group | Dose | Liver Histology Score (0-5) | TUNEL-Positive Nuclei (%) | Relative Caspase-3 Activity |
| Vehicle Control | - | 0.5 ± 0.2 | 1 ± 0.5 | 1.0 ± 0.2 |
| This compound | 100 mg/kg | 3.8 ± 0.5 | 25 ± 5 | 5.2 ± 0.8 |
| This compound + N-acetylcysteine | 100 mg/kg + 150 mg/kg | 1.5 ± 0.4 | 8 ± 2 | 2.1 ± 0.5 |
| This compound + Silymarin | 100 mg/kg + 100 mg/kg | 2.0 ± 0.6 | 12 ± 3 | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Serum ALT/AST Measurement
-
Blood Collection: Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Assay: Use a commercial kinetic assay kit following the manufacturer's instructions. Briefly, a reagent containing L-alanine (for ALT) or L-aspartate (for AST) and α-ketoglutarate is added to the serum. The transaminase reaction is coupled to a dehydrogenase reaction that results in the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity.[7]
Liver Histopathology and Scoring
-
Tissue Fixation: Immediately fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing and Staining: Process the fixed tissues, embed in paraffin, section at 5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring: Evaluate the stained sections under a light microscope. Use a semi-quantitative scoring system (e.g., 0-5 scale) to assess the severity of hepatocellular necrosis, inflammation, and steatosis. A score of 0 represents normal liver architecture, while a score of 5 indicates severe and widespread damage.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Use paraffin-embedded liver sections. Deparaffinize and rehydrate the sections.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.
-
Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Detection: If using a fluorescent label, counterstain with a nuclear stain (e.g., DAPI) and visualize under a fluorescence microscope. If using a biotinylated label, follow with streptavidin-HRP and a chromogenic substrate (e.g., DAB).[16]
-
Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei in several high-power fields.
Caspase-3 Activity Assay
-
Liver Lysate Preparation: Homogenize fresh or frozen liver tissue in a lysis buffer on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Caspase-3 Assay: Use a colorimetric assay kit. Incubate a specific amount of protein lysate (e.g., 50-200 µg) with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer. The activated caspase-3 cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).[17]
-
Measurement: Measure the absorbance of pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity and points of intervention for mitigating agents.
Caption: General experimental workflow for a long-term animal study investigating the mitigation of this compound hepatotoxicity.
References
- 1. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Hepatoprotective effects of N-acetylcysteine prevents hepatocellular carcinoma development induced experimentally. | Annals of Hepatology [elsevier.es]
- 8. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Monitoring of Liver Damage Using Caspase-3 Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arcegen.com [arcegen.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chlorzoxazone Kinetic Analysis in Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in chlorzoxazone kinetic analysis using liver microsomes. The information is intended for researchers, scientists, and drug development professionals to help ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in human liver microsomes?
This compound is primarily metabolized to its major metabolite, 6-hydroxythis compound (B195315).[1][2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[2] However, another isoform, CYP1A2, can also contribute to this metabolic conversion, particularly at lower substrate concentrations.[3][4][5]
Q2: Why am I observing biphasic kinetics (a non-linear Eadie-Hofstee plot) in my experiment?
Biphasic kinetics in this compound 6-hydroxylation are often observed due to the involvement of two different CYP enzymes with distinct kinetic parameters: CYP2E1 and CYP1A2.[3][4] CYP1A2 generally exhibits a lower K_m_ (higher affinity) for this compound, while CYP2E1 has a higher K_m_ (lower affinity) but a significantly higher V_max_.[5] This results in a two-enzyme model for the reaction kinetics.[1]
Q3: What are the typical K_m_ and V_max_ values for this compound 6-hydroxylation?
The kinetic parameters for this compound 6-hydroxylation can vary depending on the microsomal source and experimental conditions. The variability in reported K_m_ values in human liver microsomes (HLMs) has been a subject of investigation.[3][4] Below is a summary of reported values:
| Enzyme | System | K_m_ (µM) | V_max_ (relative) | Reference |
| CYP2E1 | Human Liver Microsomes | ~410 | High | [3][4] |
| CYP1A2 | Human Liver Microsomes | ~3.8 - 5.69 | Low (~8.5-fold lower than CYP2E1) | [3][4][5] |
| CYP2E1 | Recombinant Enzyme | ~232 | - | [5] |
| Overall | Human Liver Microsomes | ~39 - 74 | - | [6] |
Q4: How can I minimize inter-individual variability in my results?
Inter-individual variability is a known factor in studies using human liver microsomes due to genetic differences in CYP enzyme expression and prior exposure to inducers or inhibitors.[7][8][9] To mitigate this, it is recommended to use pooled human liver microsomes from a large number of donors (e.g., 50 donors).[10] This approach helps to average out the individual differences and provide a more representative metabolic profile.
Troubleshooting Guide
Problem 1: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent microsomal protein concentration. | Ensure the microsomal protein concentration is accurately determined and consistent across all assays. A concentration of <0.5 mg/mL is often recommended to minimize protein binding.[11] |
| Pipetting errors, especially with viscous microsomal solutions. | Use calibrated pipettes and ensure proper mixing of the microsomal suspension before aliquoting. |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator or water bath set to 37°C. Ensure all samples are pre-incubated for the same duration before initiating the reaction and that the reaction is stopped consistently. |
| Degradation of NADPH. | Prepare the NADPH regenerating solution fresh for each experiment and keep it on ice. |
| Organic solvent effects. | The concentration of organic solvents (like DMSO or acetonitrile) used to dissolve this compound and inhibitors should be kept low (typically <1%) to avoid affecting enzyme activity.[10] |
Problem 2: My kinetic data does not fit a standard Michaelis-Menten model.
| Potential Cause | Troubleshooting Step |
| Biphasic kinetics due to multiple enzyme involvement (CYP2E1 and CYP1A2). | As mentioned in the FAQs, this is expected.[3][4] Analyze the data using a two-enzyme kinetic model. Alternatively, use a specific CYP2E1 inhibitor (like diethyldithiocarbamate (B1195824) - DDC) or a CYP1A2 inhibitor (like α-naphthoflavone) to isolate the activity of each enzyme.[1][5] |
| Substrate or product inhibition. | Evaluate a wider range of substrate concentrations to identify potential inhibition at higher concentrations. |
| Incorrectly chosen substrate concentration range. | Ensure the substrate concentrations bracket the expected K_m_ values for both high- and low-affinity components. |
Problem 3: Low or no formation of 6-hydroxythis compound.
| Potential Cause | Troubleshooting Step |
| Inactive microsomes. | Verify the activity of the microsomal batch with a known probe substrate for CYP2E1. Ensure proper storage of microsomes at -80°C and avoid repeated freeze-thaw cycles.[11] |
| Missing or inactive cofactor (NADPH). | Confirm the presence and activity of the NADPH regenerating system. Prepare fresh solutions for each experiment. |
| Reaction terminated too early. | Ensure the incubation time is sufficient for detectable metabolite formation, especially at low substrate concentrations. A typical incubation time is 30-60 minutes.[11] |
| Issues with the analytical method (HPLC/LC-MS). | Verify the sensitivity and calibration of your analytical method. Ensure the retention times for this compound and 6-hydroxythis compound are correct and that there is no interference from other components in the reaction mixture. |
Experimental Protocols
Protocol 1: this compound 6-Hydroxylation Kinetic Assay in Human Liver Microsomes
-
Preparation of Reagents:
-
Phosphate (B84403) Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO). Serially dilute to create working solutions for the desired final concentrations in the assay.
-
Human Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute with phosphate buffer to the desired final protein concentration (e.g., 0.2-0.5 mg/mL).[11]
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm a water bath or incubator to 37°C.
-
In microcentrifuge tubes, add the diluted microsomal suspension, phosphate buffer, and the this compound working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or other suitable quenching solvent.
-
-
Sample Processing and Analysis:
Protocol 2: HPLC-UV Analysis of this compound and 6-Hydroxythis compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.5% acetic acid or 0.05% phosphoric acid).[14][15] The exact ratio should be optimized for good separation (e.g., 30:70 or 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Quantification: Create a standard curve using known concentrations of 6-hydroxythis compound to quantify the amount of metabolite formed in the experimental samples.
Visualizations
Caption: Metabolic pathway of this compound to 6-hydroxythis compound.
Caption: General workflow for a microsomal kinetic experiment.
References
- 1. Biotransformation of this compound by hepatic microsomes from humans and ten other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylation of this compound as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive kinetic analysis and influence of reaction components for this compound 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct injection analysis of this compound and its major metabolite 6-hydroxythis compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Chlorzoxazone Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing chlorzoxazone cell viability assays. Inconsistent results can be a significant source of frustration and can delay research progress. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and key data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound cell viability experiments.
Q1: Why am I seeing high variability in my IC50 values for this compound between experiments?
High variability in IC50 values is a common challenge and can stem from several factors. A systematic approach to identifying the source of the inconsistency is crucial.
Troubleshooting Steps:
-
Cell Health and Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Density: Ensure a consistent cell seeding density across all experiments. Overly confluent or sparse cultures will respond differently to treatment. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination. Mycoplasma can significantly alter cellular metabolism and drug response.
-
-
Compound Preparation and Handling:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[1] Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
-
-
Assay Protocol Consistency:
-
Incubation Times: Maintain consistent incubation times for both drug treatment and the addition of the viability reagent.
-
Reagent Addition: Ensure accurate and consistent pipetting of all reagents.
-
Plate Uniformity: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter are more prone to evaporation. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Q2: My this compound precipitates in the cell culture medium. How can I prevent this?
This compound has low aqueous solubility, and precipitation is a common issue that can lead to inaccurate and inconsistent results.[2]
Troubleshooting Steps:
-
Check Solubility Limit: Determine the maximum soluble concentration of this compound in your specific cell culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitation under a microscope.
-
Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for the lowest possible final DMSO concentration.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Gentle Mixing: After adding this compound to the medium, mix it gently but thoroughly to ensure a homogenous solution before adding it to the cells.
Q3: I am observing a discrepancy between my MTT assay results and other viability assays (e.g., trypan blue). What could be the reason?
Different viability assays measure different cellular parameters, and discrepancies can arise due to the specific mechanism of action of this compound.
Potential Reasons for Discrepancies:
-
Metabolic Interference: MTT and other tetrazolium-based assays (XTT, MTS, WST-1) measure metabolic activity by detecting the reduction of the tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases.[3] this compound has been reported to affect mitochondrial function, which could directly interfere with the assay chemistry and not necessarily reflect cell death.[4]
-
Calcium Dysregulation: this compound can induce a rise in intracellular calcium levels by releasing it from the endoplasmic reticulum.[5] This can trigger various cellular processes, including apoptosis, which may be detected differently by various assays.[5]
-
Timing of Measurement: The kinetics of cell death can vary. An assay that measures membrane integrity (like trypan blue) might show changes at a different time point compared to a metabolic assay.
Recommendation: It is advisable to use at least two different viability assays that measure distinct cellular parameters to confirm your results. For example, combine a metabolic assay (like MTT) with an assay that measures membrane integrity (like trypan blue exclusion or a fluorescent live/dead stain).
Data Presentation
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, assay type, and experimental conditions. The following table summarizes some reported values.
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| OC2 (Human Oral Cancer) | Water-Soluble Tetrazolium-1 | Decreased viability at 200-700 µM | [5][6] |
| HepG2 (Human Liver Cancer) | MTT Assay | Dose-dependent inhibition at 100-500 µM | [7] |
| Pituitary GH3 cells | Electrophysiology | EC50 of 30 µM for I(K(Ca)) increase | [8] |
Experimental Protocols
This section provides a detailed methodology for a standard MTT cell viability assay for assessing the cytotoxic effects of this compound.
MTT Cell Viability Assay Protocol for this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental troubleshooting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Action of this compound on Ca2+movement and viability in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
How to control for chlorzoxazone's effect on gene expression analysis
This guide provides troubleshooting advice and frequently asked questions for researchers using chlorzoxazone in gene expression studies. It covers experimental design, data interpretation, and methodologies to help control for its known effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound, and how does it affect gene expression?
This compound is a centrally-acting muscle relaxant that acts on the spinal cord and subcortical areas of the brain to depress polysynaptic reflexes.[1][2] Its primary metabolism in the liver is mediated by the cytochrome P450 enzyme CYP2E1, which hydroxylates it to 6-hydroxythis compound.[3][4] Consequently, this compound is a well-known inducer of CYP2E1 gene expression. This induction is believed to occur at the post-transcriptional level by stabilizing CYP2E1 mRNA or protecting the protein from rapid degradation.[5] Researchers often use this compound as a chemical probe to study CYP2E1 activity and induction.[2][3][4]
Q2: What are the known "off-target" effects of this compound on gene expression?
Beyond its intended muscle relaxant activity and CYP2E1 induction, this compound has several off-target effects that can influence gene expression analysis:
-
CYP1A1 Induction: Studies have shown that this compound metabolism is not exclusively handled by CYP2E1; CYP1A1 is also significantly involved.[6] This suggests that this compound may also induce CYP1A1 expression, particularly after treatment with other inducing agents like 3-methylcholanthrene.[6]
-
Ion Channel Modulation: this compound can increase the activity of large-conductance Ca2+-activated K+ (BKCa) channels and suppress voltage-dependent L-type Ca2+ currents.[7] These actions can alter intracellular signaling cascades that may lead to downstream changes in gene expression in neuronal and neuroendocrine cells.[7]
-
Immunomodulation via FOXO3: In mesenchymal stem cells (MSCs), this compound has been shown to enhance immunosuppressive capacity by inhibiting the phosphorylation of the transcription factor FOXO3.[8] This leads to the increased expression of immune-related genes like IDO (indoleamine 2,3-dioxygenase).[8]
Q3: I am using this compound as a CYP2E1 inducer. What are the essential control groups for my RNA-seq experiment?
To isolate the gene expression changes caused by your experimental compound from those caused by this compound or the vehicle, a robust experimental design is critical.[9][10] The following control groups are essential:
-
Vehicle Control: This group receives only the solvent (e.g., DMSO, saline) used to dissolve your test compound and this compound. This accounts for any gene expression changes caused by the vehicle itself.
-
This compound-Only Control: This group receives this compound dissolved in the vehicle. This is the most critical control for your topic, as it profiles all gene expression changes induced by this compound alone.
-
Test Compound-Only Control: This group receives your compound of interest dissolved in the vehicle. This isolates the effects of your test compound.
-
Experimental Group: This group receives both this compound and your test compound.
By comparing these groups, you can precisely identify the gene expression changes specific to your compound's interaction with the this compound-induced state.
Section 2: Experimental Design & Troubleshooting
Q4: How do I design an experiment to differentiate my test compound's effects from this compound's effects?
A robust experimental workflow is necessary to isolate the desired effects. The key is a multi-group comparison strategy.
Caption: Recommended RNA-seq experimental workflow.
Q5: My RNA-seq data shows activation of unexpected pathways like Nrf2 after this compound treatment. Is this a known effect?
While direct, large-scale induction of the Nrf2 pathway by this compound is not its most documented effect, it is plausible. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Since CYP enzymes, including CYP2E1, can produce reactive oxygen species (ROS) as part of their metabolic cycle, a significant induction of CYP2E1 by this compound could lead to increased oxidative stress, which in turn would activate the Nrf2/ARE (antioxidant response element) pathway as a compensatory protective mechanism. Many NSAIDs and other compounds are known to activate the Nrf2 pathway.[11]
Troubleshooting Steps:
-
Validate with qPCR: Confirm the upregulation of key Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) in your this compound-only samples via qPCR.
-
Measure Oxidative Stress: Perform assays to measure ROS levels or markers of oxidative damage in cells treated with this compound versus vehicle controls.
-
Consult Literature: Search for studies linking CYP2E1 hyper-activity to Nrf2 activation in your specific cell or tissue model to support your findings.
Caption: Plausible mechanism for indirect Nrf2 activation.
Section 3: Protocols and Data
Protocol: Cell Culture Treatment for Gene Expression Analysis
This protocol outlines a standard procedure for treating adherent cells to assess changes in gene expression.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of Compounds: Prepare stock solutions of this compound and your test compound in a suitable vehicle (e.g., DMSO). Make final dilutions in cell culture media immediately before use. Ensure the final vehicle concentration is consistent across all wells (typically ≤ 0.1%).
-
Treatment:
-
Aspirate the old media from the cells.
-
Add the media containing the appropriate treatment (Vehicle, this compound, Test Compound, or Combination).
-
Use a minimum of three biological replicates for each condition.
-
Incubate for the desired treatment duration (e.g., 6, 12, 24 hours).
-
-
Harvesting and RNA Extraction:
-
Aspirate the treatment media and wash cells once with ice-cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Proceed with RNA extraction according to the manufacturer's protocol. Ensure DNase treatment is included to remove genomic DNA contamination.
-
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using a bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for RNA-seq.
Data Table: Reported Gene Expression Changes Induced by this compound
The following table summarizes known gene targets of this compound. Fold-change values can be highly dependent on the model system, dose, and treatment duration.
| Gene Symbol | Gene Name | Typical Effect | Pathway Involvement | Reference Model |
| CYP2E1 | Cytochrome P450 2E1 | Upregulation | Xenobiotic Metabolism | Human Liver, Rat Hepatocytes[3][4][5] |
| CYP1A1 | Cytochrome P450 1A1 | Upregulation | Xenobiotic Metabolism | Human Hepatocytes[6] |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | Upregulation | Immune Response, Tryptophan Metabolism | Mesenchymal Stem Cells[8] |
| KCNMA1 | Potassium Large Conductance Calcium-Activated Channel, Subfamily M, Alpha Member 1 | Activity Increased | Ion Transport, Neuronal Excitability | Pituitary and Neuroblastoma Cells[7] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound response (Concept Id: CN297740) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. Induction of CYP2E1 activity in liver transplant patients as measured by this compound 6-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A physiologically based pharmacokinetic model for CYP2E1 phenotyping via this compound | bioRxiv [biorxiv.org]
- 5. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a small molecule drug, augments immunosuppressive capacity of mesenchymal stem cells via modulation of FOXO3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
Best practices for storing and handling chlorzoxazone powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling chlorzoxazone powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically controlled room temperature, between 20°C to 25°C (68°F to 77°F).[2][3] It is crucial to keep the container tightly closed and protected from light and moisture. Store the powder in its original container, which should be clearly labeled.[1] Suitable laboratory containers include glass, polyethylene, or polypropylene.[1]
Q2: What are the primary hazards associated with handling this compound powder?
A2: this compound is considered a hazardous substance.[1] The primary hazards include:
-
Harmful if swallowed: Accidental ingestion may cause serious health damage.[1][4][5]
-
Skin and eye irritation: The powder can cause skin irritation and serious eye irritation.[1][4][5]
-
Respiratory tract irritation: Inhalation of the dust may cause respiratory irritation.[1][4][5]
-
Potential for liver toxicity: Although rare, serious liver damage has been reported in patients receiving this compound.[6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:
Work should be conducted in a well-ventilated area, and for larger quantities, local exhaust ventilation may be necessary.[1]
Q4: What is the solubility of this compound in common solvents?
A4: this compound is slightly soluble in water.[2][7] Its solubility is higher in organic solvents. It is sparingly soluble in alcohol, isopropyl alcohol, and methanol, and soluble in solutions of alkali hydroxides and ammonia.[2][8] For more detailed solubility data, please refer to the quantitative data table below.
Q5: What should I do in case of a spill of this compound powder?
A5: In the event of a spill, you should:
-
Alert personnel in the immediate area.[1]
-
Evacuate the area if necessary.
-
Wear appropriate personal protective equipment (gloves, safety glasses, respirator) before attempting to clean the spill.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or scoop the spilled powder into a suitable, labeled container for disposal.[9]
-
Clean the spill area thoroughly.
-
Dispose of the waste in accordance with local, state, and federal regulations.[1][4]
Quantitative Data
| Property | Value | Source(s) |
| Appearance | White or practically white, odorless, crystalline powder | [2][8] |
| Melting Point | 189°C to 194°C | [7][8] |
| Boiling Point | 336.9°C at 760 mmHg | [10] |
| Molecular Formula | C₇H₄ClNO₂ | [8][10] |
| Molecular Weight | 169.57 g/mol | [8][10] |
| Water Solubility | 0.1 g/100 mL; Slightly soluble | [2][8][10] |
| Solubility in other solvents | Sparingly soluble in alcohol, isopropyl alcohol, and methanol; Soluble in solutions of alkali hydroxides and ammonia. Soluble in DMSO (34 mg/mL) and Ethanol (34 mg/mL). | [2][8] |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [2][3] |
| Shelf Life | Up to 5 years when stored properly in its original packaging. |
Experimental Protocols & Workflows
Workflow for Handling a this compound Powder Spill
The following diagram outlines the logical steps to take in the event of a this compound powder spill to ensure safety and proper cleanup.
Caption: this compound Spill Response Workflow
Decision-Making for Safe Handling of this compound Powder
This diagram illustrates the decision-making process for the safe handling of this compound powder in a laboratory setting.
Caption: Safe Handling Decision-Making Process
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound [dailymed.nlm.nih.gov]
- 3. This compound (Paraflex, Parafon Forte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. drugs.com [drugs.com]
- 7. Products :: this compound USP [shreepati.com]
- 8. chembk.com [chembk.com]
- 9. esschemco.com [esschemco.com]
- 10. This compound Api - Boiling Point: 336.9 C At 760 Mmhg at Best Price in Vadodara | Spark Lifesciences [tradeindia.com]
Overcoming analytical challenges in quantifying 6-hydroxychlorzoxazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-hydroxychlorzoxazone (B195315).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 6-hydroxythis compound?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and cost-effective method, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices and low concentrations.[1][2][3][4]
Q2: Why is 6-hydroxythis compound quantification important?
A2: 6-hydroxythis compound is the primary metabolite of this compound, formed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][5] Quantifying this metabolite is a common method to assess CYP2E1 activity, which is crucial in drug metabolism studies, toxicology, and understanding the effects of substances that induce or inhibit this enzyme.[5][6]
Q3: What are the typical biological matrices used for 6-hydroxythis compound analysis?
A3: Common biological matrices include plasma, serum, urine, and liver microsomes.[1][2][3][4][7] The choice of matrix depends on the specific research question, such as pharmacokinetic studies (plasma/serum) or in vitro metabolism assays (microsomes).
Q4: What kind of internal standard is recommended for the analysis?
A4: The choice of internal standard (IS) is critical for accurate quantification. For HPLC-UV methods, compounds like phenacetin (B1679774) and 5-fluorobenzoxazolone have been used.[3][8] For LC-MS/MS, stable isotope-labeled analogs of 6-hydroxythis compound or this compound are ideal to compensate for matrix effects and ionization variability. When a stable isotope-labeled IS is unavailable, structurally similar compounds with similar chromatographic behavior and extraction recovery can be used.[9]
Troubleshooting Guides
Section 1: Sample Preparation
Q: I am experiencing low recovery of 6-hydroxythis compound during liquid-liquid extraction (LLE). What could be the cause and how can I improve it?
A: Low recovery in LLE can be due to several factors:
-
Incorrect pH: The pH of the aqueous sample should be adjusted to ensure 6-hydroxythis compound is in a neutral form to facilitate its partitioning into the organic solvent. Acidifying the sample is a common practice.[1]
-
Inappropriate Solvent: The choice of extraction solvent is critical. Diethyl ether and ethyl acetate (B1210297) are commonly used.[1][8] If one is not providing good recovery, testing another or a mixture of solvents may be beneficial.
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing or shaking to maximize the extraction efficiency.
-
Emulsion Formation: Emulsions can form at the interface, trapping the analyte. Centrifugation at high speed can help break the emulsion.
Q: My sample contains conjugated 6-hydroxythis compound. How should I prepare it for analysis?
A: 6-hydroxythis compound can be present as a glucuronide conjugate in biological samples, especially urine. To quantify the total amount, you need to perform an enzymatic hydrolysis step using β-glucuronidase to cleave the conjugate and release the free form before extraction.[1]
Section 2: Chromatography
Q: I am observing poor peak shape (tailing or fronting) for 6-hydroxythis compound. What are the possible reasons and solutions?
A: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites (silanols) on the HPLC column packing.
-
Solution: Use a modern, high-purity silica (B1680970) column with end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but this is less necessary with newer columns. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.[10]
-
-
Peak Fronting: This can occur due to sample overload.
-
Solution: Reduce the concentration of the sample being injected or use a column with a higher loading capacity.[11] Also, ensure the injection solvent is not significantly stronger than the mobile phase.
-
Q: My retention time for 6-hydroxythis compound is shifting between injections. What should I check?
A: Retention time instability can be due to:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent mixing of mobile phase components. If using a gradient, ensure the pump is functioning correctly.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Using a column oven is highly recommended for stable retention.[10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases or after a shutdown.
Section 3: Detection (HPLC-UV & LC-MS/MS)
Q: What is the optimal UV wavelength for detecting 6-hydroxythis compound?
A: The UV detection wavelength for 6-hydroxythis compound is typically set around 283-287 nm.[1][3][4]
Q: I am having trouble detecting 6-hydroxythis compound in positive ionization mode with LC-MS/MS. Is this expected?
A: Yes, this is a known challenge. 6-hydroxythis compound is preferentially detected in negative electrospray ionization (ESI) mode.[12][13] This can be problematic when trying to analyze it simultaneously with other CYP probes that are detected in positive mode. However, methods have been developed to detect the protonated molecule in positive ESI, often requiring careful optimization of the source conditions and mobile phase pH.[12][13]
Q: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, which cause ion suppression or enhancement, are a common issue in bioanalysis.[14]
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to ensure 6-hydroxythis compound elutes in a region free from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.[9]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect observed in the unknown samples.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (Plasma/Urine)
-
To a 1 mL aliquot of plasma or urine, add the internal standard.
-
For urine samples containing conjugates, adjust the pH to 5.0 and add β-glucuronidase. Incubate at 37°C for a specified time (e.g., 4 hours or overnight).[1]
-
Acidify the sample by adding a small volume of acid (e.g., HCl or acetic acid).
-
Add 5 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[1][8]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC or LC-MS/MS system.
HPLC-UV Method Parameters
| Parameter | Example Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.5% acetic acid or phosphate (B84403) buffer)[8][15] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 287 nm[3][4][8] |
| Column Temperature | 35°C[6] |
LC-MS/MS Method Parameters
| Parameter | Example Value |
| Column | C18 (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analyte from interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[16] |
| MRM Transitions | Specific precursor to product ion transitions for 6-hydroxythis compound and the IS |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for 6-hydroxythis compound quantification.
Table 1: Linearity and Detection Limits
| Method | Matrix | Linearity Range (ng/mL) | LOD/LOQ (ng/mL) | Reference |
| HPLC-UV | Plasma | 100 - 3000 | - / 100 | [1] |
| HPLC-UV | Urine | 4000 - 400000 | - / 4000 | [1] |
| HPLC-UV | Serum | 500 - 20000 | 100 / 500 | [7] |
| HPLC-UV | Microsomes | 25 - 2000 | - / 25 | [4] |
| LC-MS | Microsomes | - | 0.05 / - | [2] |
| LC-MS/MS | Plasma | 10 - 3000 | - / 2.0 | [16] |
Table 2: Precision and Recovery
| Method | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Recovery (%) | Reference |
| HPLC-UV | Plasma/Urine | ≤ 5.1 | ≤ 8.2 | - | [1] |
| HPLC-UV | Serum | ≤ 6 | ≤ 6 | > 94 | [7] |
| HPLC-UV | Plasma | < 11 | < 8 | 82.8 - 100.76 | [8][15] |
| HPLC-UV | Microsomes | < 3 | < 7 | - | [3] |
| LC-MS | Microsomes | < 20 | < 20 | - | [2] |
| LC-MS/MS | Plasma | < 15 | < 15 | 90 - 110 | [16] |
Visualizations
References
- 1. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive high-performance liquid chromatographic assay for 6-hydroxythis compound and this compound in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 6-hydroxythis compound and this compound in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. Direct injection analysis of this compound and its major metabolite 6-hydroxythis compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of the fragmentation mechanism of protonated 6-hydroxythis compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Adjusting chlorzoxazone dose for body weight to reduce variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorzoxazone. The focus is on adjusting the dose for body weight to reduce pharmacokinetic variability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust the this compound dose based on body weight in preclinical and clinical studies?
A1: Adjusting the this compound dose for body weight is crucial due to its dose-dependent metabolism.[1] The primary enzyme responsible for this compound metabolism is Cytochrome P450 2E1 (CYP2E1).[2] At higher concentrations, the metabolic pathway can become saturated, leading to non-linear pharmacokinetics.[3][4] Body weight, particularly in cases of obesity, can significantly influence drug clearance. Studies have shown that obese individuals may have increased CYP2E1 activity, leading to a two-fold increase in oral clearance of this compound compared to non-obese individuals.[5] Therefore, dosing based on body weight helps to normalize exposure and reduce inter-individual variability in plasma concentrations, leading to more consistent and reproducible experimental results. A dose of 10 mg of this compound per kg of body weight has been suggested to estimate the CYP2E1 phenotype.[6]
Q2: What are the main factors contributing to variability in this compound plasma concentrations?
A2: Several factors can contribute to variability in this compound plasma levels:
-
Body Weight and Obesity: As mentioned, differences in body weight and composition, especially obesity, can alter drug distribution and clearance.[2]
-
CYP2E1 Genetic Polymorphisms: While some studies have not found a strong association between common CYP2E1 genetic polymorphisms and this compound disposition, the potential for genetic factors to influence metabolism should not be entirely dismissed.[7]
-
Dose-Dependent Metabolism: The metabolism of this compound can be saturated at commonly used doses, leading to a non-linear dose-exposure relationship.[1][3]
-
Inducers and Inhibitors of CYP2E1: Co-administration of substances that induce or inhibit CYP2E1 can significantly alter this compound metabolism. For example, ethanol (B145695) is a known inducer of CYP2E1.[8]
-
Hepatic Function: Since this compound is primarily metabolized in the liver, any impairment in liver function can affect its clearance and lead to higher plasma concentrations.[9]
-
Drug Formulation and Absorption: The bioavailability of this compound can be influenced by the formulation (e.g., tablet vs. suspension), affecting the rate and extent of absorption.
Q3: What is the primary metabolic pathway for this compound?
A3: this compound is primarily metabolized in the liver to its major metabolite, 6-hydroxythis compound (B195315). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[2] Some evidence also suggests a minor contribution from CYP1A1 and CYP1A2.[3][10][11] The 6-hydroxythis compound is then further conjugated, primarily with glucuronic acid, to facilitate its excretion from the body.[2]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Despite Weight-Adjusted Dosing
| Possible Cause | Troubleshooting Step |
| Undisclosed CYP2E1 Inducers/Inhibitors | Review subject history for use of alcohol, certain medications (e.g., isoniazid), or exposure to environmental chemicals known to affect CYP2E1 activity.[8] |
| Genetic Variability in CYP2E1 | Consider genotyping subjects for common CYP2E1 polymorphisms if variability remains a significant issue. |
| Inconsistent Drug Administration | Ensure consistent administration protocols, including fasting status and timing of the dose, as food can affect absorption. |
| Analytical Method Variability | Validate the analytical method for precision and accuracy. Include quality control samples at low, medium, and high concentrations in each analytical run. |
| Underlying Hepatic Impairment | Screen subjects for liver function abnormalities before the study, as this can significantly impact this compound metabolism.[9] |
Issue 2: Poor Recovery or Inconsistent Results in Analytical Assays (HPLC/LC-MS/MS)
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Plasma | Optimize the protein precipitation or liquid-liquid extraction method. Ensure the pH of the sample and extraction solvent are appropriate. |
| Analyte Instability | Assess the stability of this compound and 6-hydroxythis compound in plasma under the storage and processing conditions (freeze-thaw cycles, bench-top stability). |
| Matrix Effects in LC-MS/MS | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a stable isotope-labeled internal standard. |
| Suboptimal Chromatographic Separation | Adjust the mobile phase composition, gradient, or column chemistry to improve peak shape and resolution between this compound, its metabolite, and any interfering peaks. |
| Incorrect Wavelength for UV Detection (HPLC) | Ensure the UV detector is set to the optimal wavelength for both this compound and 6-hydroxythis compound (typically around 287 nm).[12] |
Experimental Protocols
Protocol 1: In Vivo Phenotyping of CYP2E1 Using this compound
This protocol outlines a general procedure for assessing CYP2E1 activity in vivo using this compound.
Methodology:
-
Subject Preparation: Subjects should fast overnight for at least 8 hours before drug administration. A baseline blood sample is collected before dosing.
-
Dosing: Administer a single oral dose of this compound. A weight-based dose of 10 mg/kg is recommended to minimize variability.[6]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Processing: Separate plasma by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 30 minutes of collection.
-
Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentrations of this compound and 6-hydroxythis compound using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC. The metabolic ratio (plasma concentration of 6-hydroxythis compound / plasma concentration of this compound) at a specific time point (e.g., 2-4 hours post-dose) can be used as an index of CYP2E1 activity.[4]
Protocol 2: HPLC-UV Method for Quantification of this compound and 6-Hydroxythis compound in Plasma
This protocol is adapted from published methods.[12]
1. Reagents and Materials:
-
This compound and 6-hydroxythis compound reference standards
-
Internal standard (e.g., 5-fluorobenzoxazolone)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.5% acetic acid in water (e.g., 30:70 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 35°C.
-
Detection: UV at 287 nm.[12]
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentrations of this compound and 6-hydroxythis compound in the plasma samples from the calibration curve.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Mean ± SD | Reference |
| Dose | 400 mg (oral) | [13] |
| Cmax (µg/mL) | 7.15 ± 2.09 | [13] |
| Tmax (hours) | 2.00 ± 0.82 | [13] |
| AUC₀-inf (µg*hr/mL) | 27.52 ± 8.05 | [13] |
| t½ (hours) | 1.49 ± 0.32 | [13] |
| Oral Clearance (L/hr) | 15.77 ± 4.81 | [13] |
| Volume of Distribution (L) | 33.13 ± 9.75 | [13] |
Table 2: Effect of Obesity on this compound Oral Clearance in Children (11-18 years)
| Group | Mean Oral Clearance (CL/F) (L/hr) | Fold Change | p-value | Reference |
| Non-obese | Value not explicitly stated, but AUC was 46% higher | - | < 0.0001 | [5] |
| Obese | Value not explicitly stated, but clearance was 2-fold higher | ~2.0 | < 0.0001 | [5] |
Note: The study reported a 46% decrease in AUC and a two-fold increase in clearance in obese children compared to non-obese children.[5]
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Validated Method for Quantification of this compound in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS Validated Method for Quantification of this compound in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hitachi-hightech.com [hitachi-hightech.com]
Validation & Comparative
Validating Chlorzoxazone as a Robust In Vivo Probe for CYP2E1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chlorzoxazone as an in vivo probe for Cytochrome P450 2E1 (CYP2E1) activity against other potential alternatives. Experimental data and detailed protocols are presented to support researchers in making informed decisions for their phenotyping studies.
Executive Summary
This compound is a well-established and robust in vivo probe for determining CYP2E1 activity.[1][2] Its primary metabolic pathway involves hydroxylation to 6-hydroxythis compound (B195315), a reaction predominantly catalyzed by CYP2E1.[1][3] This high selectivity, coupled with a good safety profile at probe doses, makes this compound the most widely used and validated tool for in vivo CYP2E1 phenotyping. While other compounds like p-nitrophenol and theophylline (B1681296) have been investigated, they exhibit significant limitations in terms of specificity and in vivo applicability for assessing CYP2E1, making this compound the superior choice for most research applications.
Comparison of In Vivo CYP2E1 Probes
The selection of an appropriate in vivo probe is critical for accurately assessing enzyme activity. This section compares key performance metrics of this compound with other potential probes.
| Probe Compound | Primary Metabolite | Major Catalyzing Enzyme(s) | Key Advantages | Key Disadvantages |
| This compound | 6-hydroxythis compound | CYP2E1 (primary), CYP1A2, CYP3A (minor) | - High selectivity for CYP2E1[4] - Well-established and validated in numerous studies[1][2] - Good safety profile at probe doses - Relatively low intra-individual variability[1] | - Metabolism can be dose-dependent[1] - Potential for minor contribution from other CYPs at lower concentrations[3] |
| p-Nitrophenol | p-nitrocatechol | CYP2E1 , CYP3A | - Used in in vitro assays | - Not a preferred in vivo probe in humans[5] - Potential for metabolism by other CYPs[6] - Limited in vivo data in humans for phenotyping |
| Theophylline | 1,3-dimethyluric acid | CYP1A2 (primary), CYP2E1 (secondary) | - Well-characterized pharmacokinetics | - Primarily a probe for CYP1A2 activity[7][8] - Contribution of CYP2E1 to its metabolism is secondary[7] - Lacks specificity for CYP2E1 phenotyping |
Experimental Protocols
Detailed methodologies for conducting in vivo CYP2E1 phenotyping studies using this compound are provided below.
In Vivo CYP2E1 Phenotyping with this compound
This protocol is adapted from established methodologies for assessing CYP2E1 activity in healthy volunteers.[1][3]
1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours prior to drug administration.
-
A baseline blood sample may be collected.
2. Probe Administration:
-
Administer a single oral dose of this compound. A dose of 250 mg is often used to minimize the potential for saturable metabolism.[2] Some studies have used doses up to 500 mg.[1][4]
3. Blood Sampling:
-
Collect blood samples at timed intervals post-dose. A single blood sample at 2 to 4 hours post-dose is often sufficient for determining the metabolic ratio.[3] More extensive sampling (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) can be performed for detailed pharmacokinetic analysis.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate plasma, which should be stored at -20°C or lower until analysis.
4. Analytical Procedure (HPLC-UV):
-
Sample Preparation:
-
To a 1 mL plasma sample, add an internal standard (e.g., phenyl-isatin).
-
Add 50 µL of 1 M HCl.
-
Extract with 5 mL of a mixture of ether and dichloromethane (B109758) (70:30, v/v) by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% acetic acid in water (e.g., 35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 287 nm.
-
Injection Volume: 50 µL.
-
5. Data Analysis:
-
Calculate the plasma concentrations of this compound and 6-hydroxythis compound using a standard curve.
-
Determine the metabolic ratio (MR) as the plasma concentration of 6-hydroxythis compound divided by the plasma concentration of this compound at a specific time point (e.g., 2 hours).
Visualizations
This compound Metabolism Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for CYP2E1 Phenotyping
Caption: In vivo CYP2E1 phenotyping workflow.
Conclusion
This compound stands out as a robust and reliable in vivo probe for assessing CYP2E1 activity. Its high selectivity, well-documented protocols, and extensive validation in human studies provide a strong foundation for its use in both clinical and research settings. While alternative probes exist, they are hampered by a lack of specificity or suitability for in vivo human studies. For researchers aiming to accurately phenotype CYP2E1, this compound remains the gold standard.
References
- 1. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mouse CYP2E1 in the O-hydroxylation of p-nitrophenol: comparison of activities in hepatic microsomes from Cyp2e1(-/-) and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
A Comparative Analysis of Chlorzoxazone and Metaxalone for Skeletal Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skeletal muscle relaxants chlorzoxazone and metaxalone (B1676338). It synthesizes available experimental data on their mechanisms of action, pharmacokinetics, efficacy, and safety to support informed research and development decisions.
Mechanism of Action
Both this compound and metaxalone are centrally acting skeletal muscle relaxants, but their precise mechanisms, particularly for metaxalone, are not fully elucidated. Their primary effects are believed to stem from central nervous system (CNS) depression rather than direct action on skeletal muscle fibers.
This compound: This agent is understood to act primarily at the level of the spinal cord and subcortical areas of the brain.[1][2] It inhibits polysynaptic reflex arcs that are responsible for generating and maintaining skeletal muscle spasms.[2][3][4] This inhibition leads to a reduction in muscle tone and relief from spasm-related pain.[1] Some evidence also suggests a potential interaction with GABA-A and GABA-B receptors and voltage-gated calcium channels, which may contribute to its muscle relaxant effects.[4][5]
Metaxalone: The exact mechanism of action for metaxalone has not been definitively established.[6][7] Its therapeutic effect is attributed to general depression of the central nervous system.[8][9][10][11] Unlike some muscle relaxants, metaxalone does not have a direct effect on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber itself.[7][8][9] Its ability to relieve discomfort from musculoskeletal conditions is likely a consequence of its sedative properties.[8][11]
Pharmacokinetic Profile
This compound and metaxalone exhibit distinct pharmacokinetic profiles, which influence their dosing and clinical application. This compound is characterized by a rapid onset and short half-life, whereas metaxalone has a longer half-life.
| Parameter | This compound | Metaxalone |
| Absorption | Rapidly and well absorbed.[1][3] | Bioavailability increases with food.[6] |
| Time to Peak (Tmax) | ~1-2 hours.[1][3][12] | ~3 hours (fasted), ~4.3 hours (fed).[7][13] |
| Elimination Half-Life (T½) | ~1-1.5 hours.[1][3][5][12] | ~9 hours.[6][7][9] |
| Metabolism | Rapidly metabolized in the liver, primarily by CYP2E1.[1][14] | Metabolized by the liver via multiple cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.).[6][13] |
| Excretion | Primarily in urine as metabolites; <1% as unchanged drug.[1][3] | Excreted in the urine as unidentified metabolites.[7][13] |
| Protein Binding | 13-18%.[5] | Unknown.[7][13] |
Comparative Efficacy and Safety Data
Direct comparative clinical trials between this compound and metaxalone are limited. However, one study provides quantitative data on their relative performance in treating musculoskeletal pain.
A comparative study evaluated the efficacy and safety of metaxalone versus this compound in patients with musculoskeletal pain.[15][16] The results indicated that while both drugs were effective, metaxalone showed a marginally superior efficacy and a more favorable side effect profile.[15][16]
| Outcome Measure | Metaxalone Group | This compound Group | Statistical Significance |
| Mean Pain Score Reduction | 6.8 points (from 8.5 to 1.7) | 5.9 points (from 8.4 to 2.5) | p = 0.043[16] |
| Functional Improvement | 92% of patients reported significant improvement | 78% of patients reported significant improvement | Not Reported |
| Incidence of Mild Side Effects | 10% of patients | 18% of patients | Not Reported |
It is important to note that systematic reviews have often found limited or inconsistent data regarding the effectiveness of many skeletal muscle relaxants, including both metaxalone and this compound, when compared to a placebo.[17][18] The most commonly reported side effects for both drugs are CNS-related, such as drowsiness and dizziness.[3][6] this compound has been associated with rare but serious hepatotoxicity.[17][19]
Experimental Protocols
Clinical Trial Protocol (Adapted from Comparative Study)
This protocol outlines the methodology used in a comparative clinical study of metaxalone and this compound for musculoskeletal pain.[15][16]
-
Study Design: A prospective, randomized, comparative clinical study.
-
Patient Population:
-
Inclusion Criteria: Adult patients presenting with acute, painful musculoskeletal conditions (e.g., muscle spasms, strains, sprains). Pain intensity rated on a standardized scale (e.g., Visual Analog Scale - VAS).
-
Exclusion Criteria: Known hypersensitivity to either drug, significant hepatic or renal impairment, pregnancy, or concurrent use of other muscle relaxants or potent CNS depressants.
-
-
Randomization and Blinding: Patients are randomly assigned to receive either metaxalone (e.g., 800 mg) or this compound (e.g., 500 mg), typically administered three to four times daily. Blinding of investigators and patients is employed where feasible.
-
Assessments:
-
Primary Endpoint: Change in pain intensity from baseline to the end of the treatment period (e.g., 7 days), measured using the VAS.
-
Secondary Endpoints:
-
Assessment of functional impairment and improvement in daily activities (e.g., using a functional status questionnaire).
-
Global assessment of efficacy by both the patient and the investigator.
-
Incidence, type, and severity of all adverse events reported by patients or observed by investigators.
-
-
-
Statistical Analysis: The primary efficacy endpoint (change in pain score) is analyzed using an appropriate statistical test (e.g., t-test or ANCOVA) to determine statistical significance between the two treatment groups. Secondary endpoints and safety data are summarized and compared using descriptive statistics and chi-square or Fisher's exact tests.
Preclinical Protocol: Rota-rod Test for Muscle Relaxant Activity
The Rota-rod test is a standard preclinical model used to assess the effect of drugs on motor coordination and muscle relaxation in rodents.[20][21] A drug-induced decrease in the time an animal can remain on a rotating rod is indicative of muscle relaxant activity.
-
Apparatus: A Rota-rod apparatus consists of a horizontal rod, typically with a textured surface, that rotates at a constant or accelerating speed. The apparatus is divided into lanes to allow for the simultaneous testing of multiple animals.
-
Animals: Mice (e.g., Swiss albino) or rats are used. Animals are acclimatized to the laboratory environment before the experiment.
-
Procedure:
-
Training/Baseline: Animals are trained to stay on the rotating rod (e.g., set at 20-25 rpm) for a predetermined period (e.g., 3-5 minutes). Animals that fail to meet this criterion are excluded. The time each animal remains on the rod before falling (fall-off time) is recorded as the baseline.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known muscle relaxant (e.g., Diazepam, 4 mg/kg, i.p.).
-
Test Groups: Receive different doses of the test compound (this compound or metaxalone).
-
-
Drug Administration: The vehicle, standard drug, or test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Post-Treatment Assessment: At fixed time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is placed back on the Rota-rod, and the fall-off time is recorded. A cut-off time is established (e.g., 5 minutes).
-
-
Data Analysis: The difference in fall-off time between the pre-drug (baseline) and post-drug measurements is calculated. The mean fall-off times for the test groups are compared to the control group using statistical methods like ANOVA followed by a post-hoc test. A significant reduction in fall-off time indicates muscle relaxant activity.
Conclusion
This compound and metaxalone are both centrally acting muscle relaxants indicated for acute musculoskeletal pain. This compound has a more clearly defined mechanism involving the inhibition of spinal polysynaptic reflexes, a rapid onset, and a short half-life. Metaxalone's effects are attributed to general CNS depression, and it possesses a significantly longer half-life. Limited direct comparative evidence suggests metaxalone may offer slightly better efficacy and tolerability, though the overall evidence base for the relative effectiveness of many drugs in this class is not robust. The choice between these agents in a research or clinical context should be guided by their distinct pharmacokinetic profiles, potential for adverse effects (notably the rare hepatotoxicity with this compound), and the specific parameters of the investigation.
References
- 1. mims.com [mims.com]
- 2. Articles [globalrx.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metaxalone - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Skelaxin (Metaxalone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- 10. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. A study on the pharmacokinetics of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. This compound pharmacokinetics as a marker of hepatic cytochrome P4502E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. makhillpublications.co [makhillpublications.co]
- 16. Research Journal of Medical Sciences [makhillpublications.co]
- 17. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 19. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. ijbamr.com [ijbamr.com]
A Comparative Analysis of Chlorzoxazone, Cyclobenzaprine, and Tizanidine for Muscle Spasm Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and mechanisms of action of three commonly prescribed skeletal muscle relaxants: chlorzoxazone, cyclobenzaprine (B1214914), and tizanidine (B1208945). The information presented is intended to support research, drug development, and clinical decision-making by providing a consolidated overview of available data.
Executive Summary
This compound, cyclobenzaprine, and tizanidine are all centrally acting muscle relaxants indicated for the relief of muscle spasms. While they share a common therapeutic goal, their pharmacological profiles, including mechanisms of action, efficacy, and adverse effect profiles, exhibit notable differences. Tizanidine and cyclobenzaprine have been more extensively studied, with evidence supporting their efficacy in acute back and neck pain.[1] this compound's efficacy data is more limited.[1] Tizanidine is unique in its efficacy for spasticity associated with neurological conditions. The choice between these agents is often guided by their side-effect profiles, potential for drug interactions, and the specific clinical context.
Comparative Efficacy
Direct head-to-head clinical trials comparing all three drugs are limited. However, systematic reviews and individual studies provide insights into their relative efficacy.
One fair-quality study comparing tizanidine with this compound for back spasms found no significant difference in outcomes. A systematic review of higher-quality studies also revealed no difference in outcomes such as muscle spasm, pain, and functional status between this compound and tizanidine.
Cyclobenzaprine has been evaluated in the most clinical trials and has consistently been found to be effective for musculoskeletal conditions.[1] In a study comparing cyclobenzaprine with diazepam and a placebo, cyclobenzaprine showed statistically significant improvements in clinical evaluations and electromyographic findings.
| Efficacy Parameter | This compound | Cyclobenzaprine | Tizanidine |
| Pain Intensity Reduction (VAS) | In a study with thiocolchicoside, the mean VAS score decreased from 7.1±1.2 to 3.1±1.2 after 7 days of treatment.[2] | In a study comparing it to clonazepam and placebo for myofascial pain, cyclobenzaprine showed a mean difference in pain improvement of -0.25 compared to both.[3] | In an open-label study for chronic neck pain, tizanidine resulted in a significant improvement in pain intensity (P=0.0375).[4] |
| Global Improvement | One high-quality study in a small sample with degenerative lumbar disc disease found no difference when compared to tizanidine.[5] | A pooled relative risk for global efficacy versus placebo after 2-4 days was 0.49 (95% CI; 0.25 to 0.95).[6] | No significant difference in improvement was found when added to ibuprofen (B1674241) for acute low back pain compared to placebo plus ibuprofen.[7] |
| Muscle Spasm Reduction | No significant difference was found in a study comparing it to tizanidine for back spasms. | Statistically significant improvements were observed in electromyographic findings related to muscle spasm. | No significant difference in outcomes compared to this compound in one study. |
Safety and Tolerability
The adverse effect profiles of these three agents are a key differentiating factor in their clinical use. All can cause central nervous system depression, leading to dizziness and drowsiness.
| Adverse Effect | This compound | Cyclobenzaprine | Tizanidine |
| Common Side Effects | Drowsiness (14.1%), Dizziness (6.3%), Lightheadedness (4.7%), Nausea (6.3%), Headaches (4.7%)[8] | Drowsiness (up to 39%), Dry mouth (up to 32%), Dizziness (up to 11%), Fatigue (up to 6%) | Drowsiness (19.5%), Dry mouth (9.9%), Dizziness (6.1%), Tiredness (5.3%), Hallucinations (7.1%)[8] |
| Serious Adverse Events | Rare but severe hepatotoxicity has been reported.[9][10] | Serotonin (B10506) syndrome (when combined with other serotonergic drugs), potential for cardiac effects. | Hepatotoxicity (generally reversible), hypotension.[8] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs influence their dosing schedules and potential for drug-drug interactions.
| Pharmacokinetic Parameter | This compound | Cyclobenzaprine | Tizanidine |
| Peak Plasma Concentration (Tmax) | 1-2 hours | Not specified in the provided results. | Not specified in the provided results. |
| Elimination Half-life | Approximately 1.1 hours.[11] | Not specified in the provided results. | 2.5 hours.[8] |
| Metabolism | Primarily by CYP2E1 to 6-hydroxythis compound.[12] | Not specified in the provided results. | Extensively metabolized, primarily via the kidneys.[13] |
Mechanisms of Action and Signaling Pathways
The muscle relaxant effects of these drugs are mediated through distinct neurotransmitter systems in the central nervous system.
This compound
The precise mechanism of action of this compound is not fully elucidated but is thought to involve the potentiation of GABAergic neurotransmission. It is believed to act on GABA-A receptors in the spinal cord and subcortical areas of the brain, leading to hyperpolarization of neuronal membranes and inhibition of polysynaptic reflexes that maintain muscle spasm.
Cyclobenzaprine
Cyclobenzaprine's primary mechanism of action is antagonism of the serotonin 2A (5-HT2A) receptor in the brainstem. By blocking the excitatory effects of serotonin at these receptors, cyclobenzaprine reduces the activity of descending serotonergic pathways that contribute to increased muscle tone and spasm.
References
- 1. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobenzaprine for the treatment of myofascial pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Muscle relaxants for non‐specific low‐back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle relaxants for nonspecific low back pain: a systematic review within the framework of the cochrane collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Placebo-Controlled Trial of Ibuprofen Plus Metaxalone, Tizanidine, or Baclofen for Acute Low Back Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. hhs.texas.gov [hhs.texas.gov]
- 11. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic parameters of this compound and its main metabolite, 6-hydroxythis compound, after intravenous and oral administration of this compound to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Chlorzoxazone vs. Placebo for Musculoskeletal Pain: A Comparative Guide
Introduction
Chlorzoxazone is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic effects are believed to be mediated by its action on the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs responsible for muscle spasms.[2][3] Despite its long-standing clinical use, high-quality evidence from placebo-controlled trials remains limited, making a definitive assessment of its efficacy challenging for researchers and drug development professionals.[4] This guide provides a comprehensive comparison of this compound and placebo in the context of musculoskeletal pain, focusing on available experimental data, detailed methodologies, and relevant signaling pathways.
Efficacy Data: A Look at the Evidence
Evidence from randomized, placebo-controlled trials for this compound in the broad category of musculoskeletal pain is sparse. However, a key study by Nielsen et al. (2016) provides valuable insights into its effects on acute postoperative pain following spine surgery. The findings of this study are summarized below.
Table 1: Efficacy of this compound vs. Placebo in Acute Post-Spine Surgery Pain
| Outcome Measure | This compound (500 mg) | Placebo | Mean Difference (95% CI) | P-value |
| Pain during mobilization at 2h (VAS, mm) | 51 (SD=21) | 54 (SD=25) | 3 (-8 to 10) | 0.59 |
| Total IV Morphine Use at 0-4h (mg, median) | 10 (IQR 7-21) | 13 (IQR 5-19) | - | 0.82 |
Data sourced from Nielsen et al. (2016).[4] VAS: Visual Analogue Scale; SD: Standard Deviation; IQR: Interquartile Range.
The study by Nielsen et al. concluded that a single dose of this compound did not demonstrate a significant analgesic effect compared to placebo in patients with acute pain after spine surgery.[4] There were no statistically significant differences in pain scores during mobilization or in the amount of opioid medication consumed by the patients in the initial four hours post-intervention.[4]
Safety and Tolerability Profile
The safety profile of this compound in this placebo-controlled setting was also evaluated.
Table 2: Adverse Effects of this compound vs. Placebo
| Adverse Effect | This compound Group | Placebo Group |
| Nausea | Not specified | Not specified |
| Vomiting | Not specified | Not specified |
| Sedation | Not specified | Not specified |
| Dizziness | Not specified | Not specified |
Nielsen et al. (2016) reported no significant difference in adverse effects between the this compound and placebo groups.[4]
Experimental Protocols
Understanding the methodology of the key clinical trial is crucial for interpreting the results.
Experimental Workflow of Nielsen et al. (2016) Trial
Methodology of Nielsen et al. (2016):
-
Study Design: A randomized, blinded, placebo-controlled trial.[4]
-
Participants: 110 patients undergoing spine surgery under general anesthesia.[4]
-
Intervention: Patients were randomly assigned to receive either a single 500 mg oral dose of this compound or a placebo.[4]
-
Concomitant Analgesia: All patients had access to intravenous patient-controlled analgesia (PCA) with a 2.5 mg morphine bolus for a 4-hour trial period.[4]
-
Primary Outcome: The primary outcome was pain intensity during mobilization, measured on a visual analogue scale (VAS) 2 hours after the intervention.[4]
-
Secondary Outcomes: Secondary outcomes included pain at rest, total opioid consumption, and the incidence of adverse effects such as nausea, vomiting, sedation, and dizziness.[4]
Signaling Pathway of this compound
The precise mechanism of action of this compound is not fully elucidated, but it is known to act centrally.[2] It is believed to inhibit polysynaptic reflex arcs at the level of the spinal cord and subcortical areas of the brain.[2][3] Some evidence also suggests a potential modulation of GABAergic neurotransmission.[5]
Conceptual Signaling Pathway of this compound
Based on the available high-quality, placebo-controlled evidence, a single dose of this compound does not appear to offer a significant benefit over placebo in the management of acute pain following spine surgery.[4] The lack of robust, placebo-controlled trials in other common musculoskeletal conditions, such as acute low back pain, highlights a significant gap in the literature. While this compound is thought to act centrally to reduce muscle spasm, its clinical efficacy in pain reduction, when isolated from other treatments, remains to be definitively established. For researchers and drug development professionals, these findings underscore the need for further well-designed, placebo-controlled studies to clarify the role of this compound in the management of various musculoskeletal pain states.
References
- 1. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Comparative Safety and Hepatotoxicity of Skeletal Muscle Relaxants: A Guide for Researchers
This guide provides a comparative analysis of the safety and hepatotoxicity profiles of commonly prescribed skeletal muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, experimental methodologies, and mechanistic insights to support further investigation and development in this therapeutic area.
Introduction to Skeletal Muscle Relaxant-Induced Hepatotoxicity
Skeletal muscle relaxants are a heterogeneous group of drugs used to treat spasticity and muscle spasms. While generally well-tolerated, some agents have been associated with varying degrees of liver injury, ranging from asymptomatic, transient elevations in serum aminotransferases to severe, and in rare cases, fatal, acute liver failure.[1] The hepatotoxicity of these drugs is often idiosyncratic, meaning it is unpredictable and not necessarily dose-related.[2] Understanding the comparative risk of liver injury among different skeletal muscle relaxants is crucial for both clinical practice and the development of safer therapeutic alternatives.
Comparative Hepatotoxicity Data
The following table summarizes the reported incidence of hepatotoxicity associated with various skeletal muscle relaxants based on available clinical data. It is important to note that for many of these drugs, particularly those with a low incidence of liver injury, the data is derived from case reports and post-marketing surveillance rather than large, controlled clinical trials with systematic hepatic monitoring.
| Skeletal Muscle Relaxant | Incidence of Asymptomatic ALT/AST Elevation | Incidence of Clinically Apparent Liver Injury | Notes and Risk Factors |
| Dantrolene (B1669809) | ~1%[2] | 0.1% - 0.2% (clinically overt injury)[2] | Injury is typically hepatocellular.[1] Risk is greater in females, patients over 35, and those taking higher doses (≥300 mg/day).[3][4] Fatalities have been reported, with a case fatality rate of 28% in one analysis of 50 cases.[3] |
| Tizanidine (B1208945) | ~5% (>3x ULN)[5] | Rare, but severe cases including acute liver failure reported.[5] | Injury can be hepatocellular or cholestatic.[5] Latency to onset is typically 2 to 14 weeks.[5] |
| Chlorzoxazone | Data from prospective studies is lacking. | Rare, but can be severe and fatal.[1][6] | Typically hepatocellular with a latency of 1 to 4 weeks.[6] Immunoallergic features like rash and fever can occur.[6] |
| Baclofen (B1667701) | Product insert mentions ~5%, but documentation is limited.[7] | Very rare; a few cases of mild, self-limited hepatitis reported.[1][7] | Generally considered to have a low risk of hepatotoxicity.[8] |
| Cyclobenzaprine | <1% (abnormal liver function, hepatitis, jaundice, cholestasis mentioned in product insert).[9] | Very rare; little evidence of significant liver injury.[1][9] | Structurally related to tricyclic antidepressants, which have a known potential for rare cholestatic injury.[9] |
| Carisoprodol | Not well-documented. | Exceedingly rare.[1] | Limited data available on hepatotoxicity. |
| Metaxalone | Not well-documented. | Unlikely to be a cause of clinically apparent liver injury.[1][4] | Product brochure mentions jaundice, but specific case reports are lacking.[4] |
| Methocarbamol (B1676395) | Not well-documented in clinical trials.[10] | Unlikely to be a cause of clinically apparent liver injury.[1][10] | Product label mentions jaundice, but published evidence is scarce.[10] |
| Orphenadrine | No evidence of hepatotoxicity at conventional doses.[11] | Unlikely to be a cause of clinically apparent liver injury.[1][11] | Severe overdose can lead to ischemic hepatic injury secondary to cardiorespiratory arrest.[11] |
ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.
Experimental Protocols
Detailed experimental protocols for the clinical trials that generated the data in the table above are often not fully available in the public domain. However, based on best practices and guidelines for the assessment of drug-induced liver injury (DILI) in clinical trials, the following methodologies are typically employed.
Clinical Trial Protocol for Hepatotoxicity Assessment
Objective: To monitor and characterize the potential for drug-induced liver injury of a new skeletal muscle relaxant.
Patient Population: Patients with the target indication for the skeletal muscle relaxant. Key exclusion criteria would include significant pre-existing liver disease (e.g., cirrhosis, acute viral hepatitis), and excessive alcohol consumption.
Liver Function Monitoring:
-
Baseline: A comprehensive panel of liver function tests (LFTs) is performed at screening and/or baseline visits. This typically includes alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBL).[12] For patients with pre-existing liver conditions like nonalcoholic steatohepatitis (NASH), baseline ALT is often an average of two measurements taken at least two weeks apart.[12]
-
During Treatment: LFTs are monitored at regular intervals throughout the trial (e.g., monthly for the first 6 months, then every 3 months). More frequent monitoring may be implemented if there is a signal of potential hepatotoxicity.[8]
-
Follow-up: If a patient discontinues the drug due to elevated LFTs, they are monitored until the values return to baseline.[12]
Case Definition and Causality Assessment:
-
Signal Detection: Pre-defined criteria are used to identify potential cases of DILI. For patients with normal baseline LFTs, an increase of ALT to ≥5x the upper limit of normal (ULN) or an increase of ALT >3x ULN with a concurrent rise in TBL >2x ULN would trigger further investigation.[12]
-
Causality Assessment: For each case of suspected DILI, a thorough causality assessment is performed. This involves:
-
Exclusion of Alternative Causes: A comprehensive workup is initiated to rule out other potential causes of liver injury, such as acute viral hepatitis (A, B, C, E), autoimmune hepatitis, biliary obstruction, and effects of concomitant medications.[8]
-
Temporal Relationship: The timing of the onset of the liver injury in relation to the initiation and discontinuation of the study drug is carefully evaluated.
-
Expert Adjudication: A panel of independent hepatologists reviews all available data to provide an expert opinion on the likelihood that the liver injury was caused by the study drug.[10] The Roussel Uclaf Causality Assessment Method (RUCAM) may also be used as a structured tool to aid in this assessment.[7][13]
-
In Vitro Hepatotoxicity Assessment Protocol
Objective: To assess the potential of a skeletal muscle relaxant to cause direct cytotoxicity to hepatocytes.
Model System: Primary human hepatocytes are considered the gold standard for in vitro toxicity testing as they most closely mimic the metabolic functions of the human liver.[14][15] Immortalized hepatic cell lines (e.g., HepG2) can also be used for initial screening.
Methodology:
-
Cell Culture: Hepatocytes are seeded in multi-well plates and allowed to attach and form a monolayer.
-
Drug Exposure: The cells are incubated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assays: Multiple endpoints are measured to assess cell viability and function:
-
LDH Leakage Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium as an indicator of membrane integrity.[16]
-
MTS/MTT Assay: Assesses mitochondrial function by measuring the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
ATP Content: Measures intracellular ATP levels as an indicator of cell viability and metabolic activity.
-
-
Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated for each assay.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Drug-Induced Liver Injury
The following diagram illustrates a generalized signaling pathway involved in drug-induced liver injury, particularly focusing on the role of reactive metabolite formation and mitochondrial dysfunction, which is a plausible mechanism for the hepatotoxicity of some skeletal muscle relaxants like dantrolene.[17]
Caption: Generalized signaling pathway of drug-induced liver injury.
Experimental Workflow for DILI Causality Assessment
This diagram outlines a typical workflow for the assessment of a suspected case of drug-induced liver injury in a clinical trial setting.
Caption: Workflow for DILI causality assessment in clinical trials.
Conclusion
The potential for hepatotoxicity varies significantly among skeletal muscle relaxants. Dantrolene and tizanidine are associated with a higher risk of liver injury, including severe outcomes, and require careful monitoring of liver function.[3][5] In contrast, other agents such as baclofen, cyclobenzaprine, and methocarbamol appear to have a much lower risk of clinically significant hepatotoxicity.[1][7][10] For researchers and drug developers, a thorough understanding of these differences, coupled with robust preclinical and clinical assessment of liver safety, is paramount. The use of advanced in vitro models and standardized causality assessment methods in clinical trials will be instrumental in developing safer and more effective skeletal muscle relaxants.
References
- 1. Hepatitis from dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dantrolene-associated hepatic injury. Incidence and character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene sodium and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tizanidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for Causality Assessment in Drug Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tizanidine treatment of spasticity: a meta-analysis of controlled, double-blind, comparative studies with baclofen and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Causality Assessment for Drug-Induced Liver Injury (DILI) in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative profile of tizanidine in the management of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Causality - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 15. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 17. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Chlorzoxazone Metabolism by CYP1A2 and CYP3A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic activity of two key cytochrome P450 enzymes, CYP1A2 and CYP3A4, towards the muscle relaxant chlorzoxazone. While CYP2E1 is recognized as the primary enzyme responsible for the 6-hydroxylation of this compound, this document focuses on the cross-reactivity of CYP1A2 and CYP3A4 in this metabolic pathway, presenting supporting experimental data and detailed methodologies.
Executive Summary
This compound is predominantly metabolized to 6-hydroxythis compound (B195315) by CYP2E1, making it a widely used in vivo probe for CYP2E1 activity. However, research has demonstrated that other CYP isoforms, notably CYP1A2, also contribute to this metabolic pathway. The role of CYP3A4 in the 6-hydroxylation of this compound, in contrast, appears to be minimal. This guide synthesizes the available data to provide a clear comparison of the kinetic parameters of CYP1A2 and CYP3A4 in this compound metabolism, offering valuable insights for researchers studying drug metabolism and potential drug-drug interactions.
Data Presentation: A Comparative Analysis of Kinetic Parameters
The following table summarizes the key kinetic parameters for the 6-hydroxylation of this compound by human CYP1A2 and CYP3A4, based on in vitro studies using recombinant human enzymes and human liver microsomes. It is important to note that direct Vmax values for both enzymes are not consistently reported in the literature, making a direct quantitative comparison challenging.
| Enzyme | System | Km (µM) | Vmax | Turnover Number (min⁻¹) | Intrinsic Clearance (Vmax/Km) |
| CYP1A2 | Recombinant Human CYP1A2 | 5.69[1] | Approx. 8.5-fold lower than CYP2E1[1] | - | - |
| CYP1A2 | Human Liver Microsomes | 3.8 | - | - | - |
| CYP3A4 | Recombinant Human CYP3A4 | - | - | 0.14[2] | - |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. The intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency. Due to the lack of directly comparable Vmax data, a quantitative comparison of intrinsic clearance is not feasible at this time. However, the significantly lower turnover number for CYP3A4 compared to what is known for CYP2E1, and the qualitative descriptions in the literature, strongly suggest a much lower efficiency for CYP3A4 in this compound 6-hydroxylation.
Interpretation of Experimental Data
The available data indicates that CYP1A2 has a significantly higher affinity for this compound (lower Km) than the primary metabolizing enzyme, CYP2E1 (Km of ~232 µM)[1]. However, its maximal velocity (Vmax) is considerably lower[1]. This suggests that at low substrate concentrations, CYP1A2 may play a more significant role in this compound metabolism.
Experimental Protocols
The following is a generalized protocol for an in vitro experiment to determine the kinetic parameters of this compound metabolism by specific CYP isoforms, based on methodologies described in the scientific literature.
Objective: To determine the Km and Vmax of this compound 6-hydroxylation by recombinant human CYP1A2 and CYP3A4.
Materials:
-
Recombinant human CYP1A2 and CYP3A4 enzymes co-expressed with NADPH-cytochrome P450 reductase
-
This compound
-
6-hydroxythis compound standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
HPLC system with UV or mass spectrometry detection
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the recombinant CYP enzyme, potassium phosphate buffer, and an NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding varying concentrations of this compound (e.g., from 0.5 µM to 500 µM).
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Collect the supernatant for analysis.
-
-
Analytical Method (HPLC):
-
Analyze the supernatant using a validated HPLC method to separate and quantify the formation of 6-hydroxythis compound.
-
A typical HPLC setup might involve a C18 column with a mobile phase gradient of acetonitrile and water with a formic acid modifier[4][5][6][7].
-
Detection is typically performed using UV absorbance at a specific wavelength (e.g., 287 nm) or by mass spectrometry for higher sensitivity and specificity[4][8].
-
-
Data Analysis:
-
Plot the rate of 6-hydroxythis compound formation (V) against the substrate concentration ([S]).
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) to determine the Km and Vmax values.
-
Inhibition Studies: To confirm the involvement of specific CYPs, selective chemical inhibitors can be used. For example, α-naphthoflavone is an inhibitor of CYP1A isoforms, while ketoconazole (B1673606) is a potent inhibitor of CYP3A4.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound to 6-hydroxythis compound.
Experimental Workflow for In Vitro Enzyme Kinetics
Caption: In vitro workflow for determining this compound metabolism kinetics.
References
- 1. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo metabolic activation and hepatotoxicity of this compound mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Direct injection analysis of this compound and its major metabolite 6-hydroxythis compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chlorzoxazone and Other CYP2E1 Probes for Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2E1 (CYP2E1) activity is crucial for understanding the metabolism and potential toxicity of numerous xenobiotics. This guide provides a comprehensive head-to-head comparison of chlorzoxazone, the most widely used in vivo probe for CYP2E1, with other notable probes. We will delve into their performance, supported by experimental data, and provide detailed protocols to assist in your research endeavors.
Overview of CYP2E1 Probes
CYP2E1 is a key enzyme in the metabolism of a wide range of small-molecule compounds, including ethanol, anesthetics, and various industrial solvents. Its activity can be significantly influenced by factors such as genetics, disease states, and exposure to inducers or inhibitors. Therefore, reliable probes are essential for phenotyping individuals and for in vitro drug development studies. The ideal CYP2E1 probe should be safe, specific, sensitive, and easy to administer and measure.
This guide will focus on a comparative analysis of:
-
This compound: The current gold standard for in vivo CYP2E1 phenotyping.
-
Acetaminophen (B1664979) (Paracetamol): A commonly used analgesic that is partially metabolized by CYP2E1 to a toxic metabolite.
-
p-Nitrophenol: A widely used in vitro substrate for assessing CYP2E1 activity in microsomal and cellular systems.
Quantitative Comparison of CYP2E1 Probes
The following table summarizes the key characteristics and performance metrics of this compound, acetaminophen, and p-nitrophenol as CYP2E1 probes.
| Feature | This compound | Acetaminophen | p-Nitrophenol |
| Primary Use | In vivo phenotyping | In vivo (less common as a probe) / In vitro | In vitro assays |
| Metabolic Pathway | Primarily 6-hydroxylation to 6-hydroxythis compound (B195315) by CYP2E1.[1] | Primarily glucuronidation and sulfation. A minor pathway involving CYP2E1 leads to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4] | Hydroxylation to p-nitrocatechol.[5][6][7] |
| Specificity for CYP2E1 | Considered highly selective, although some minor involvement of CYP1A1, CYP1A2 and CYP3A4 has been reported.[8][9] | Not specific; major metabolic pathways do not involve CYP2E1.[2][10] | Primarily metabolized by CYP2E1, but other CYPs like CYP2A6 and CYP2C19 may contribute.[11] |
| Key Metric | Plasma ratio of 6-hydroxythis compound to this compound.[1] | Formation of NAPQI or its conjugates. | Rate of p-nitrocatechol formation.[5][7] |
| Advantages | - Good safety record at probe doses.[1]- Well-established in vivo probe.[12]- Relatively low intra-individual variability.[1] | - Widely available and well-understood pharmacokinetics. | - Rapid and simple in vitro assay.[5]- Sensitive for in vitro inhibition studies. |
| Limitations | - Dose-dependent metabolism.[1]- Potential for interaction with other drugs (e.g., midazolam at high doses).[12]- Metabolism can be influenced by CYP1A2.[8] | - Formation of a toxic metabolite raises safety concerns for use as a probe.[4]- Lack of specificity complicates data interpretation. | - Not suitable for in vivo studies.- Other CYP isoforms can contribute to its metabolism.[11] |
Metabolic Pathways
The metabolic pathways of these probes are critical to understanding their utility and limitations.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for assessing CYP2E1 activity using each probe.
In Vivo CYP2E1 Phenotyping with this compound
This protocol is adapted from established clinical study designs.[1][13]
1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours before drug administration.
-
A baseline blood sample may be collected.
2. Drug Administration:
-
Administer a single oral dose of this compound. A dose of 250 mg is often recommended to avoid saturation of metabolism.[13] Some studies have used doses up to 500 mg.[1]
3. Blood Sampling:
-
Collect blood samples at timed intervals. A single sample at 2 to 4 hours post-dose is often sufficient for determining the metabolic ratio.[13]
4. Sample Processing and Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Analyze plasma concentrations of this compound and its primary metabolite, 6-hydroxythis compound, using a validated HPLC or LC-MS/MS method.
5. Data Analysis:
-
Calculate the metabolic ratio (MR) as the plasma concentration of 6-hydroxythis compound divided by the plasma concentration of this compound.
-
A higher MR is indicative of higher CYP2E1 activity.
In Vitro CYP2E1 Activity Assay with p-Nitrophenol
This protocol is suitable for use with human liver microsomes or recombinant CYP2E1 enzymes.[5][7]
1. Reagent Preparation:
-
Prepare a stock solution of p-nitrophenol in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare an NADPH-regenerating system (or use NADPH directly).
2. Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, human liver microsomes (or recombinant enzyme), and p-nitrophenol.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
3. Reaction Termination and Product Measurement:
-
After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a stopping solution (e.g., trichloroacetic acid or acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or cuvette.
-
Measure the formation of p-nitrocatechol spectrophotometrically at a wavelength of 510-545 nm after alkalinization.
4. Data Analysis:
-
Calculate the rate of p-nitrocatechol formation, typically expressed as pmol/min/mg protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a CYP2E1 phenotyping study.
Conclusion
This compound remains the most reliable and widely accepted in vivo probe for assessing CYP2E1 activity due to its favorable safety profile and selectivity.[1][9] However, researchers should be mindful of its dose-dependent metabolism.[1] Acetaminophen's role as a CYP2E1 substrate is more relevant in toxicological studies rather than for routine phenotyping due to the formation of a reactive metabolite and its lack of specificity.[4][10] For in vitro applications, p-nitrophenol offers a convenient and sensitive method for screening CYP2E1 activity and inhibition, although its lack of absolute specificity should be considered when interpreting results.[5][11] The choice of probe will ultimately depend on the specific research question, the experimental setting (in vivo vs. in vitro), and the required level of specificity.
References
- 1. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What Is the Connection between CYP2E1 Activity and Acetaminophen Toxicity? → Learn [pollution.sustainability-directory.com]
- 5. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of this compound as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Chlorzoxazone's Specificity for CYP2E1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorzoxazone, a centrally acting muscle relaxant, is widely employed as a probe substrate to measure the in vivo and in vitro activity of cytochrome P450 2E1 (CYP2E1). Its primary metabolic pathway involves 6-hydroxylation, a reaction predominantly catalyzed by CYP2E1. However, emerging evidence suggests the involvement of other CYP isozymes in its metabolism, raising questions about its specificity. This guide provides a comprehensive evaluation of this compound's specificity for CYP2E1 over other CYPs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug metabolism studies.
In Vitro Metabolism of this compound by CYP Isozymes
The metabolism of this compound to its main metabolite, 6-hydroxythis compound (B195315), is not exclusively mediated by CYP2E1. Studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have demonstrated the contribution of other isoforms, most notably CYP1A2.
The kinetic parameters for the 6-hydroxylation of this compound by the major contributing enzymes are summarized in the table below.
| CYP Isozyme | Mean Km (µM) | Mean Vmax (pmol/min/pmol CYP) | Source |
| CYP2E1 | 232 | 19.7 | [1] |
| CYP1A2 | 5.69 | ~2.3 | [1] |
| CYP2E1 (in HLMs) | 410 | N/A | [2] |
| CYP1A2 (in HLMs) | 3.8 | N/A | [2] |
Km (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.
These data indicate that while CYP1A2 has a significantly higher affinity (lower Km) for this compound, the maximum velocity of the reaction catalyzed by CYP2E1 is approximately 8.5-fold higher.[1] This suggests that at lower substrate concentrations, CYP1A2 may play a more significant role, while at higher, saturating concentrations, CYP2E1 is the predominant enzyme. In human liver microsomes, where multiple enzymes are present, the apparent Km for this compound 6-hydroxylation is around 40 µM, a value that lies between the Km of CYP1A2 and CYP2E1, reflecting the combined activity of these enzymes.[1]
Furthermore, studies have shown that CYP1A1 is also involved in the metabolism of this compound.[3] In porcine liver microsomes, in addition to CYP2E1 and CYP1A1, CYP2A19 and CYP2C33v4 were also found to metabolize this compound.[3]
Inhibitory Potential of this compound Against Other CYPs
A crucial aspect of a specific probe substrate is its low potential to inhibit the activity of other CYP enzymes. While comprehensive data on the inhibitory effects of this compound across all major CYP isozymes are limited, available information suggests it is a relatively weak inhibitor of other CYPs at concentrations typically used in in vitro studies.
One study noted that this compound concentrations below 50 µM have no significant effect on other CYP subtypes. However, in vivo studies have indicated a potential interaction with CYP3A substrates. For instance, co-administration of this compound was found to influence the pharmacokinetics of the CYP3A substrate midazolam.[4][5] It has been suggested that this compound may act as a weak inhibitor of CYP3A4 in vitro.[3]
More quantitative data in the form of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are needed for a complete assessment of this compound's inhibitory specificity.
Experimental Protocols
In Vitro CYP Inhibition Assay in Human Liver Microsomes
This protocol outlines a general procedure for assessing the inhibitory potential of a compound, such as this compound, on the activity of various CYP isozymes using human liver microsomes.
1. Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.1-0.5 mg/mL), a specific CYP probe substrate (at a concentration close to its Km), and phosphate (B84403) buffer (pH 7.4) to a final volume.
-
Add varying concentrations of this compound to the incubation mixtures. Include a control incubation without this compound.
2. Pre-incubation (for time-dependent inhibition):
-
Pre-incubate the mixture of microsomes, buffer, and this compound for a defined period (e.g., 15-30 minutes) at 37°C.
3. Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
4. Incubation:
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
5. Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
6. Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
7. Analytical Quantification:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.
8. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
HPLC Method for 6-Hydroxythis compound Analysis
This is a representative HPLC method for the separation and quantification of this compound and its primary metabolite, 6-hydroxythis compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.5% acetic acid or phosphate buffer). The exact ratio is optimized for optimal separation.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength of 283 nm or 287 nm.
-
Quantification: The concentration of 6-hydroxythis compound is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite. An internal standard is used to correct for variations in extraction and injection.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
While this compound remains a valuable tool for assessing CYP2E1 activity, it is crucial for researchers to acknowledge its lack of absolute specificity. The involvement of CYP1A2 and other isozymes in its metabolism, particularly at lower concentrations, can influence experimental outcomes. Furthermore, the potential for weak inhibition of other CYPs, such as CYP3A4, should be considered, especially in studies involving co-incubation with other drugs.
For studies requiring a highly specific probe for CYP2E1, it is recommended to:
-
Use a concentration of this compound that favors CYP2E1 metabolism (i.e., higher concentrations where CYP2E1 activity is saturated).
-
Employ specific inhibitors of other contributing CYPs (e.g., furafylline (B147604) for CYP1A2) to dissect the specific contribution of CYP2E1.
-
Consider using a panel of probe substrates when assessing the overall CYP inhibition profile of a new chemical entity.
By understanding the nuances of this compound's interactions with various CYP isozymes, researchers can design more robust experiments and interpret their data with greater accuracy.
References
- 1. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive kinetic analysis and influence of reaction components for this compound 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M03BB03 - this compound [drugsporphyria.net]
- 4. An interaction between the cytochrome P450 probe substrates this compound (CYP2E1) and midazolam (CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
Chlorzoxazone for Spasticity: A Systematic Review of its Effectiveness and Comparison with Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorzoxazone, a centrally acting muscle relaxant, has been in clinical use for decades for painful musculoskeletal conditions. However, its specific efficacy in the treatment of spasticity, a velocity-dependent increase in muscle tone resulting from upper motor neuron lesions, remains poorly substantiated by robust clinical evidence. A systematic review of the available literature reveals a significant lack of high-quality, controlled clinical trials evaluating this compound for this indication. This guide provides a comprehensive comparison of this compound with more established antispasticity agents, namely baclofen (B1667701) and tizanidine (B1208945), based on the available data. It also details the proposed mechanism of action and outlines a general experimental protocol for assessing the efficacy of antispasticity drugs.
Comparative Analysis of this compound and Other Antispasticity Agents
While direct comparative trial data for this compound in spasticity is scarce, a comparison can be drawn based on user reviews, known side effect profiles, and data from studies on other muscle relaxants. A 2004 systematic review concluded that there is insufficient evidence to determine the relative efficacy and safety of this compound compared to other muscle relaxants for musculoskeletal conditions.[1][2] For spasticity specifically, agents like baclofen and tizanidine have a more established evidence base.[2]
Quantitative Data Summary
Due to the limited number of direct comparative studies, a comprehensive quantitative data table from head-to-head clinical trials focusing on spasticity is not feasible. The following table provides a general comparison based on available information, including user ratings from Drugs.com which reflect patient-reported outcomes but are not a substitute for rigorous clinical trial data.
| Feature | This compound | Baclofen | Tizanidine |
| Primary Indication | Discomfort from acute, painful musculoskeletal conditions.[3] | Spasticity resulting from multiple sclerosis or spinal cord injury.[4][5] | Spasticity.[4] |
| Mechanism of Action | Acts on the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs.[6][7][8] The exact mechanism is not fully understood but may involve GABA receptor modulation.[6][9] | GABA-B receptor agonist, leading to hyperpolarization of neurons and reduced release of excitatory neurotransmitters.[10] | Alpha-2 adrenergic agonist, which increases presynaptic inhibition of motor neurons.[11] |
| User Satisfaction Rating (Drugs.com) | 6.7/10 (from 64 ratings for muscle spasm).[12] | 7.0/10 (from 450 ratings for various conditions).[12] | 6.2/10 (from 395 ratings for various conditions).[4] |
| Common Side Effects | Drowsiness, dizziness, lightheadedness.[13] | Drowsiness, dizziness, weakness, fatigue.[5] | Drowsiness, dry mouth, dizziness, hypotension.[11] |
| Hepatotoxicity | Rare but serious, including fatal cases, have been reported.[14] | Less commonly associated with hepatotoxicity compared to this compound. | Can cause liver injury; monitoring of liver function is recommended. |
| Clinical Evidence in Spasticity | Very limited; older studies without available abstracts suggest some use in conditions like cerebral palsy.[12][15] | Fair evidence of effectiveness compared to placebo in patients with spasticity (primarily multiple sclerosis).[2] | Fair evidence of effectiveness compared to placebo in patients with spasticity (primarily multiple sclerosis).[2] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated but is believed to involve the central nervous system. It primarily acts at the level of the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs responsible for maintaining muscle tone.[6][8] This inhibition leads to a reduction in skeletal muscle spasms. Some evidence suggests that this compound may modulate the activity of GABA, an inhibitory neurotransmitter, which would contribute to its muscle relaxant effects.[6][9]
Caption: Proposed mechanism of action for this compound in reducing muscle spasm.
Experimental Protocols for Assessing Antispasticity Efficacy
A standardized experimental protocol is crucial for the objective evaluation of a drug's effectiveness in treating spasticity. The following outlines a typical workflow for a double-blind, placebo-controlled clinical trial.
Key Methodologies
-
Patient Selection: Participants are recruited based on a confirmed diagnosis of spasticity (e.g., due to multiple sclerosis, spinal cord injury, or cerebral palsy) and a baseline spasticity score above a predefined threshold on a standardized scale.
-
Outcome Measures:
-
Primary: Change from baseline in the Modified Ashworth Scale (MAS) score, a clinical measure of muscle tone.
-
Secondary:
-
Spasm frequency and severity scores (patient-reported).
-
Electromyography (EMG) to objectively measure muscle activity and reflex hyperexcitability (e.g., H/M ratio).[16][17]
-
Functional assessments (e.g., timed walking tests, measures of daily living activities).
-
Global impression of change scales (patient and clinician).
-
-
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. A crossover design may also be employed.
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the treatment and placebo groups.
Caption: A typical experimental workflow for a clinical trial of an antispasticity drug.
Conclusion and Future Directions
The available evidence for the effectiveness of this compound in treating spasticity is notably limited. While it is used for general muscle spasms, its role in the specific context of upper motor neuron syndrome-related spasticity is not well-established. In contrast, baclofen and tizanidine have a more defined place in the management of spasticity, supported by a larger body of clinical research.
For drug development professionals, the significant gap in high-quality clinical data for this compound in spasticity presents a potential area for investigation. Future research should focus on well-designed, randomized controlled trials to definitively assess its efficacy and safety in this patient population, and to compare it directly with standard-of-care treatments. Further elucidation of its precise mechanism of action could also pave the way for the development of novel therapeutic agents for spasticity.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Muscle Relaxers: List of 17 Prescription Medications [healthline.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 11. A Review of Spasticity Treatments: Pharmacological and Interventional Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscle relaxant-analgesic therapy (report on institutionalized spastic children) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound (paraflex) in the treatment of severe spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spasticity: medical and surgical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ftrdergisi.com [ftrdergisi.com]
A Comparative Pharmacodynamic Analysis of Chlorzoxazone and Zoxazolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic profiles of chlorzoxazone and its predecessor, zoxazolamine (B29605). Both centrally-acting muscle relaxants have been utilized in therapeutic and research settings, yet they possess distinct characteristics. This document synthesizes experimental data to offer an objective comparison, aiding in the understanding of their mechanisms, efficacy, and safety profiles.
At a Glance: Key Pharmacodynamic and Pharmacokinetic Parameters
The following table summarizes the core pharmacodynamic and pharmacokinetic properties of this compound and zoxazolamine, based on available preclinical and clinical data.
| Parameter | This compound | Zoxazolamine | Reference(s) |
| Mechanism of Action | Centrally-acting muscle relaxant; inhibits multisynaptic reflex arcs in the spinal cord and subcortical brain areas.[1][2] Thought to act on GABA-A and GABA-B receptors and voltage-gated calcium channels.[3] Also activates small conductance (SK) and large conductance (BK) calcium-activated potassium channels.[4][5] | Centrally-acting muscle relaxant.[6] Activates intermediate-conductance calcium-activated potassium (IKCa) channels.[7] Its precise central mechanism is not fully understood.[6] | [1][2][3][4][5][6][7] |
| Primary Site of Action | Spinal cord and subcortical areas of the brain.[1][2] | Central nervous system.[6] | [1][2][6] |
| Metabolism | Rapidly metabolized in the liver, primarily by CYP2E1 and to a lesser extent by CYP1A2, to the inactive metabolite 6-hydroxythis compound.[2][8] | Metabolized to its active metabolite, this compound. Also undergoes 6-hydroxylation.[7][8] | [2][7][8] |
| Onset of Action | Within 1 hour. | Not well-documented in recent literature. | |
| Duration of Action | 3 to 4 hours.[3] | Not well-documented in recent literature. | [3] |
| Hepatotoxicity | Rare instances of severe liver dysfunction have been reported.[9][10] | Withdrawn from the market due to a high incidence of hepatotoxicity.[7][9] | [7][9][10] |
Delving Deeper: Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols for key experiments cited in the comparison of this compound and zoxazolamine.
Assessment of Muscle Relaxation in Rats (Loss of Righting Reflex)
This experimental model is utilized to evaluate the central muscle relaxant effects of compounds.
Objective: To determine the dose and time course of muscle relaxation induced by this compound and zoxazolamine.
Animals: Male Lewis rats.[11]
Procedure:
-
Animals are acclimatized to the laboratory conditions before the experiment.
-
This compound or zoxazolamine is administered, typically via intravenous infusion.[12][13]
-
The primary endpoint is the "loss of righting reflex" (LRR), defined as the inability of the rat to right itself when placed on its back.[12][13]
-
The time to onset of LRR and the duration of LRR are recorded.
-
Blood and cerebrospinal fluid (CSF) samples can be collected at the onset and offset of LRR to correlate the pharmacologic effect with drug concentrations.[12][13]
Data Analysis: The concentration of the drug in serum, brain, and CSF at the onset of LRR is determined to assess the pharmacodynamic sensitivity of the central nervous system to the drug.[11]
Visualizing the Mechanisms: Signaling Pathways and Metabolic Fate
The following diagrams illustrate the proposed signaling pathways affected by this compound and zoxazolamine, as well as their metabolic conversion.
Conclusion
This compound and zoxazolamine, while structurally related, exhibit distinct pharmacodynamic and safety profiles. Zoxazolamine's clinical use was curtailed due to significant hepatotoxicity, leading to the development of its less toxic metabolite, this compound, which remains in clinical use.[7][9] The primary mechanism of both drugs involves central nervous system depression, leading to muscle relaxation.[1][6] However, their interactions with specific ion channels and receptors may differ. This compound's actions are thought to be mediated through GABA receptors, voltage-gated calcium channels, and activation of SK/BK potassium channels.[3][4][5] Zoxazolamine has been shown to activate IKCa channels.[7] The well-documented metabolism of this compound via CYP2E1 has also led to its use as a probe for this enzyme's activity.[8] This comparative guide highlights the evolution of this class of muscle relaxants and underscores the importance of detailed pharmacodynamic and toxicological profiling in drug development.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effects of this compound, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zoxazolamine | C7H5ClN2O | CID 6103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zoxazolamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound hepatotoxic reactions. An analysis of 21 identified or presumed cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of drug action in disease states. XXVII. Effect of experimental renal failure on the pharmacodynamics of zoxazolamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of zoxazolamine and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.teikyo.jp [pure.teikyo.jp]
A Comparative Analysis of Chlorzoxazone and Thiocolchicoside in Preclinical Pain Models
For Immediate Release
[City, State] – [Date] – In the landscape of musculoskeletal therapeutics, the relative efficacy of muscle relaxants in pain modulation is a critical area of investigation for researchers and drug development professionals. This guide provides an objective comparison of two commonly prescribed muscle relaxants, chlorzoxazone and thiocolchicoside (B1682803), focusing on their performance in preclinical pain models. The following analysis is supported by experimental data to delineate their mechanisms of action and analgesic potential.
Executive Summary
This compound and thiocolchicoside are both centrally acting muscle relaxants utilized for the management of pain associated with musculoskeletal conditions. While both aim to alleviate pain and muscle spasm, their pharmacological profiles and mechanisms of action differ significantly. This compound is understood to act primarily on the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs.[1] In contrast, thiocolchicoside, a semi-synthetic derivative of a natural glycoside, exhibits a more complex mechanism primarily characterized by its competitive antagonism of gamma-aminobutyric acid type A (GABA-A) receptors.[2][3] This guide synthesizes available preclinical and clinical data to offer a comparative perspective on their efficacy.
Mechanism of Action
This compound: This agent is believed to exert its muscle relaxant effect by depressing polysynaptic reflexes at the spinal cord and subcortical levels of the brain.[1][4] Its mechanism may involve the facilitation of GABAergic transmission, thereby increasing neuronal inhibition and reducing the transmission of nerve impulses that lead to muscle spasms.[1] Furthermore, some evidence suggests a potential direct effect on muscle fibers through the modulation of calcium dynamics.[1]
Thiocolchicoside: The primary mechanism of thiocolchicoside is its function as a competitive antagonist of GABA-A receptors.[2][3][5] This action is contrary to many muscle relaxants that act as GABA agonists. By blocking the inhibitory effects of GABA, thiocolchicoside can paradoxically lead to proconvulsant activity at high doses.[2] It also demonstrates an affinity for strychnine-sensitive glycine (B1666218) receptors.[2] Its muscle relaxant properties are thought to be mediated through these receptor interactions at the spinal level.
Signaling Pathway Overview
The distinct mechanisms of this compound and thiocolchicoside can be visualized through their respective signaling pathways.
Caption: Proposed signaling pathway for this compound.
Caption: Signaling pathway for Thiocolchicoside.
Preclinical Efficacy in Pain Models
The analgesic effects of this compound and thiocolchicoside have been evaluated in various animal models of pain. These models are essential for determining the potential therapeutic efficacy of compounds before clinical trials.
Quantitative Data from Animal Pain Models
| Pain Model | Drug | Species | Dose | Outcome Measure | Result |
| Hot Plate Test | Thiocolchicoside | Mice | - | Latency to paw lick/jump | Increased latency, indicating analgesia[6] |
| Acetic Acid-Induced Writhing Test | Thiocolchicoside | Mice | - | Number of writhes | Significant reduction in writhing behavior[6] |
| Formalin Test | Thiocolchicoside | Rats | - | Paw licking/flinching time | Significant reduction in nociceptive behaviors in both phases[6] |
Clinical Efficacy in Musculoskeletal Pain
Clinical trials provide valuable insights into the comparative efficacy of these drugs in human populations.
Quantitative Data from Clinical Trials in Acute Musculoskeletal Pain
| Study | Drug Regimen | Patient Population | Duration | Primary Outcome | Key Findings |
| Togiti et al. (2023)[7] | Thiocolchicoside (8 mg) vs. This compound (500 mg) | 50 patients with acute musculoskeletal pain | 7 days | Change in Visual Analog Scale (VAS) score | No significant difference in pain intensity reduction between groups (p=0.453). Mean VAS reduction: Thiocolchicoside 59.7%, this compound 56.3%.[7] |
| Reddy et al. (2018) | Thiocolchicoside vs. This compound (with NSAIDs) | 60 patients with low back pain and muscle spasm | 7 days | Change in VAS score | Both drugs were effective. This compound showed a statistically significant greater reduction in mean pain score compared to thiocolchicoside at the end of treatment. |
| Kumar et al. (2014)[8][9] | Thiocolchicoside + Aceclofenac (B1665411) vs. This compound + Aceclofenac + Paracetamol | 100 patients with acute lower backache | 7 days | Change in VAS score, Hand-to-floor distance | No statistically significant difference in pain relief and muscle spasm between groups, though the thiocolchicoside group showed clinically better improvement and a significantly better safety profile.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol:
-
Animals: Typically, mice are used.[10]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment.
-
Grouping: Animals are randomly assigned to control and treatment groups.[10]
-
Drug Administration: The test drug (this compound or thiocolchicoside) or vehicle (for the control group) is administered, usually orally or intraperitoneally.[10]
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.7% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[11]
-
Observation: The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.[10]
-
Data Analysis: The analgesic effect is quantified by comparing the number of writhes in the drug-treated groups to the control group, often expressed as a percentage of inhibition.
Hot Plate Test
This model assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[12]
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]
-
Animals: Mice or rats are commonly used.
-
Baseline Latency: The baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time taken to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[13][14]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: At various time points after drug administration, the animals are again placed on the hot plate, and the latency to the nociceptive response is recorded.
-
Data Analysis: An increase in the latency period in the drug-treated group compared to the control group indicates an analgesic effect.
Safety and Tolerability
In clinical settings, both drugs are generally well-tolerated, but they are associated with different adverse effect profiles.
-
This compound: Common side effects include dizziness, drowsiness, and lightheadedness.[4] Rare but serious cases of hepatotoxicity have been reported.[15]
-
Thiocolchicoside: Generally considered to have a better safety profile regarding sedation.[15] However, due to its GABA-A antagonistic properties, it has the potential for proconvulsant activity and should be used with caution in individuals with a history of seizures.[2]
Conclusion
Both this compound and thiocolchicoside demonstrate efficacy in preclinical and clinical models of pain, albeit through distinct mechanisms of action. This compound's central nervous system depression via inhibition of polysynaptic reflexes provides a traditional approach to muscle relaxation and pain relief. Thiocolchicoside presents a more complex profile with its GABA-A receptor antagonism.
Clinical data suggests that while both drugs are effective in managing acute musculoskeletal pain, there is no consistent evidence to suggest the superiority of one over the other in all situations. The choice between these two agents may therefore depend on the specific clinical context, patient characteristics, and consideration of their respective safety profiles. Further head-to-head preclinical studies in standardized pain models would be beneficial to more definitively delineate their comparative analgesic efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. nepjol.info [nepjol.info]
- 8. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus this compound, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus this compound, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot plate test [panlab.com]
- 14. In-Vivo Models for Management of Pain [scirp.org]
- 15. wjpmr.com [wjpmr.com]
Safety Operating Guide
Navigating the Safe Disposal of Chlorzoxazone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Chlorzoxazone is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates potential environmental and health risks but also ensures a safe operational workflow. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with institutional and regulatory standards.
Core Principle: Professional Waste Management
The universally mandated procedure for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][3] Laboratory-generated chemical waste should not be disposed of in standard trash or down the drain.[4][5]
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary safety precautions.
| Hazard Classification | Precautionary Statement |
| Harmful if swallowed (Acute Toxicity, Oral)[1][6][7] | Do not eat, drink or smoke when using this product.[1][2][6] Rinse mouth if swallowed and seek medical attention.[1][6][7] |
| Causes skin irritation[1][6] | Wash skin thoroughly after handling.[1][6] Wear protective gloves.[1][6] If skin irritation occurs, get medical advice.[1][7] |
| Causes serious eye irritation[1][6] | Wear eye protection.[1][6] Rinse cautiously with water for several minutes if in eyes.[1][6] If eye irritation persists, get medical advice.[1] |
| May cause respiratory irritation[1][6] | Avoid breathing dust.[1][6] Use only outdoors or in a well-ventilated area.[1][6] If inhaled, move to fresh air.[3][6] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for preparing this compound waste for collection by a certified waste management service.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][3][6]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, used PPE).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Containerization:
-
Use a sealable, leak-proof, and chemically compatible container for the waste.[8]
-
The container must be in good condition, with a secure lid to prevent spills or the release of dust.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the principal investigator or lab group.
5. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[3][6][7]
-
The storage area should be cool, dry, and well-ventilated.[3][6][7]
6. Scheduling Waste Pickup:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Do not allow hazardous waste to accumulate beyond the limits set by your institution or regulatory bodies.
7. Accidental Spills:
-
Wear appropriate PPE and clean up the spill using dry methods (e.g., absorbent pads).[4]
-
Place all cleanup materials into the designated hazardous waste container.[9]
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory environment.
This compound Disposal Workflow
It is imperative to consult your institution's specific waste management policies and the relevant local, state, and federal regulations to ensure full compliance.[2][4] Building a strong foundation of safe chemical handling and disposal practices is fundamental to a culture of laboratory safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. echemi.com [echemi.com]
- 7. camberpharma.com [camberpharma.com]
- 8. ph.health.mil [ph.health.mil]
- 9. esschemco.com [esschemco.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorzoxazone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorzoxazone, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
This compound is a centrally acting muscle relaxant. While a valuable compound in research and development, it is crucial to handle it with appropriate care to avoid potential health hazards. This document outlines the necessary precautions to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of specific personal protective equipment. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][3] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.[2][5][6][7][8][9] If extensive handling is required, consider double-gloving.[8] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Wear tightly fitting safety goggles or glasses with side shields.[2][4][6][10] A face shield should be used when there is a risk of splashing.[2] |
| Skin and Body Protection | Protective Clothing/Gown | A disposable, low-permeability gown or a clean lab coat should be worn to prevent skin contact.[2][7][8] Ensure cuffs are tucked into gloves.[8] |
| Respiratory Protection | Dust Mask/Respirator | In situations where dust may be generated, a dust mask or a NIOSH-approved respirator is necessary to prevent inhalation.[2] |
Note: As of the latest safety data sheets, no specific occupational exposure limits have been established for this compound.[1][2][6][10] Therefore, it is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory environment. The following step-by-step plan provides procedural guidance for all stages of the workflow.
I. Preparation and Engineering Controls
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Ventilation : All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risks.[2][6]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][4][10]
-
Gather Materials : Assemble all necessary equipment and reagents before starting the procedure to minimize movement and potential for spills.
II. Handling and Experimental Procedures
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer : When weighing and transferring this compound powder, use a spatula and handle it gently to avoid creating dust.
-
Solution Preparation : If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][2][4][5]
-
Wash Hands : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][4]
III. Spill and Emergency Procedures
-
Minor Spills : For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[10][11] Clean the area with a suitable solvent.
-
Major Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact : If this compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek medical attention.[1][2]
-
Inhalation : If dust is inhaled, move the individual to fresh air.[1][2] If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion : If swallowed, rinse the mouth with water.[1][2][3] Do not induce vomiting. Seek immediate medical attention.[11]
IV. Waste Disposal
-
Segregation : All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed container.
-
Disposal Protocol : Dispose of the waste through an approved hazardous waste disposal program in accordance with local, state, and federal regulations.[1][2][5] Do not dispose of it down the drain or in the regular trash.[11]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of the operational plan for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. camberpharma.com [camberpharma.com]
- 6. echemi.com [echemi.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. osha.gov [osha.gov]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
